Mgat2-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H27N5O |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-[4-(4,4-dimethylcyclohexen-1-yl)phenyl]-4-(4-methylphenyl)-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C27H27N5O/c1-17-4-6-20(7-5-17)22-16-23(28-26(33)24(22)25-29-31-32-30-25)21-10-8-18(9-11-21)19-12-14-27(2,3)15-13-19/h4-12,16H,13-15H2,1-3H3,(H,28,33)(H,29,30,31,32) |
InChI Key |
XMQKWTWPIMYWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)C4=CCC(CC4)(C)C)C5=NNN=N5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: Mgat2-IN-4, a Potent Inhibitor of Monoacylglycerol Acyltransferase 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Mgat2-IN-4, a representative aryl-sulfonamide inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). While specific quantitative data for this compound (also identified as compound 33) is not extensively available in the public domain, this whitepaper will detail the well-established mechanism of action for this class of inhibitors, supported by data from structurally similar and extensively studied compounds.[1] This guide will provide a comprehensive overview of the MGAT2 signaling pathway, quantitative data for representative inhibitors, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers in metabolic disease drug discovery.
Introduction to MGAT2 and its Role in Metabolic Disease
Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol pathway, predominantly expressed in the enterocytes of the small intestine.[2][3] It plays a pivotal role in the re-synthesis of triglycerides (TGs) from dietary monoacylglycerols (MGs) and fatty acyl-CoAs.[2][4] This process is essential for the absorption of dietary fats. The product of the MGAT2-catalyzed reaction, diacylglycerol (DAG), is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form triglycerides, which are then packaged into chylomicrons for transport into the circulation.[4]
Given its central role in fat absorption, MGAT2 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6] Inhibition of MGAT2 is expected to reduce the absorption of dietary fats, thereby leading to weight loss and improvements in associated metabolic parameters.[3][6]
The Aryl-Sulfonamide Class of MGAT2 Inhibitors
This compound belongs to the aryl-sulfonamide class of MGAT2 inhibitors.[1][4] This class of compounds has been shown to potently and selectively inhibit MGAT2.[1][4] The general mechanism of action for these inhibitors is the reversible binding to the MGAT2 enzyme, which blocks its catalytic activity.[1][7] This inhibition leads to a reduction in the synthesis of DAG and subsequently triglycerides in the small intestine.[1][4]
Quantitative Data for Representative MGAT2 Inhibitors
While specific data for this compound is limited, the following table summarizes the in vitro potency of other well-characterized aryl-sulfonamide and related MGAT2 inhibitors. This data provides a benchmark for the expected activity of this class of compounds.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Compound A | human MGAT2 | 7.8 | Recombinant enzyme assay | [8] |
| mouse MGAT2 | 2.4 | Recombinant enzyme assay | [8] | |
| Aryl dihydropyridinone | human MGAT2 | 14 | Radioactive-labeling enzyme reaction assay | [5] |
| human MGAT2 | 4 | Stable radioactive-labeled substrate and high-resolution LC/MS | [5] | |
| Benzyl sulfonamide | human MGAT2 | 2.28 | Radioactive-labeling enzyme reaction assay | [5] |
| human MGAT2 | 3.8 | Caco2 cell based LC-MS assay | [5] |
Signaling Pathway of MGAT2 Inhibition
The following diagram illustrates the canonical monoacylglycerol pathway of triglyceride synthesis in an enterocyte and the point of intervention for MGAT2 inhibitors.
References
- 1. Pharmacological characterization of a series of aryl-sulfonamide derivatives that potently and selectively inhibit monoacylglycerol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a pivotal role in the re-synthesis of triglycerides (TGs) in the small intestine following the digestion of dietary fats. By catalyzing the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), MGAT2 facilitates a rate-limiting step in the monoacylglycerol pathway of TG absorption.[1][2] Inhibition of MGAT2 presents a promising strategy to modulate lipid metabolism and improve overall metabolic health.[3] This guide provides a comprehensive overview of the function, mechanism of action, and pharmacological effects of MGAT2 inhibitors, using data from well-characterized preclinical compounds as illustrative examples.
Core Function and Mechanism of Action
MGAT2 is an integral membrane protein primarily located in the endoplasmic reticulum of enterocytes in the small intestine.[4][5] In humans, MGAT2 is also expressed in the liver, stomach, kidney, colon, and white adipose tissue.[6] The enzyme's primary function is to catalyze the acylation of 2-monoacylglycerol (2-MG) to form 1,2-diacylglycerol (1,2-DAG), a crucial step in the absorption and processing of dietary fats.[6]
The inhibition of MGAT2 activity blocks or reduces the synthesis of diacylglycerol, thereby decreasing the overall production of triglycerides within the intestines.[3] This leads to a reduction in postprandial plasma triglyceride levels.[1] Furthermore, pharmacological inhibition of MGAT2 has been shown to have broader effects on energy metabolism, including decreased food intake (specifically of high-fat diets), increased energy expenditure, and improved insulin sensitivity.[1][2] These effects are thought to be mediated by changes in intestinal fat utilization and the release of gut peptides such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[2][3]
Signaling Pathway of MGAT2 in Triglyceride Synthesis
Caption: MGAT2 signaling pathway in intestinal triglyceride synthesis.
Quantitative Data on MGAT2 Inhibitors
While specific data for a compound named "this compound" is not publicly available, the following tables summarize the quantitative data for well-characterized, potent, and selective MGAT2 inhibitors, referred to here as Compound A and Compound B (CpdB), which serve as representative examples.
In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity vs. DGAT1 | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 | Reference |
| Compound A | Human MGAT2 | 7.8 | >1000-fold | >1000-fold | >1000-fold | [1] |
| Mouse MGAT2 | 2.4 | >1000-fold | >1000-fold | >1000-fold | [1] | |
| Compound B | Human MGAT2 | 8.1 | >300-fold | >300-fold | >300-fold | [2] |
| Mouse MGAT2 | 0.85 | >300-fold | >300-fold | >300-fold | [2] |
In Vivo Efficacy in Animal Models
| Study Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |
| Body Weight Gain | High-Fat Diet (HFD)-fed C57BL/6J mice | Compound A | 5 weeks | Inhibited 17% of HFD-induced body weight gain. | [1] |
| HFD-fed ob/ob mice | Compound B | 34 days | Significantly suppressed body weight gain. | [2] | |
| Food Intake | HFD-fed C57BL/6J mice | Compound A | Chronic | Moderately reduced food intake. | [1] |
| HFD-fed ob/ob mice | Compound B | 34 days | Decreased cumulative food intake. | [2] | |
| Fat Mass | HFD-fed ob/ob mice | Compound B | 34 days | Lowered fat mass composition. | [2] |
| Glucose Homeostasis | HFD-streptozotocin-treated mice | Compound A | Chronic | Ameliorated hyperglycemia and improved insulin sensitivity (HOMA-IR). | [1] |
| Postprandial Triglycerides | C57BL/6J mice | Compound A | Acute | Dose-dependently inhibited postprandial increases in plasma TG. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of MGAT2 inhibitors. Below are representative protocols for key experiments.
In Vitro MGAT2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGAT2.
Materials:
-
Microsomes from cells overexpressing human or mouse MGAT2.
-
[¹⁴C]-Oleoyl-CoA (acyl donor).
-
2-monooleoylglycerol (acyl acceptor).
-
Assay buffer.
-
Test compound (e.g., this compound).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MGAT2-containing microsomes, and 2-monooleoylglycerol.
-
Add the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Extract the lipids from the reaction mixture.
-
Separate the radiolabeled diacylglycerol product from the unreacted substrates using thin-layer chromatography.
-
Quantify the amount of radiolabeled diacylglycerol formed using a scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based MGAT2 Functional Assay
Objective: To assess the functional inhibition of MGAT2 in a cellular context, accounting for cell permeability and intracellular activity.
Materials:
-
Cell culture medium (e.g., DMEM).
-
2-monoacylglycerol (2-MAG).
-
Test compound.
-
Reagents for triglyceride quantification (e.g., commercial colorimetric assay kit).
Procedure:
-
Plate the cells in multi-well plates and culture until they reach a suitable confluency.[4]
-
Wash the cells and incubate with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Add 2-MAG to the medium to induce triglyceride accumulation via the MGAT2 pathway.
-
Incubate for a further period to allow for triglyceride synthesis.
-
Wash the cells to remove extracellular lipids.
-
Lyse the cells and measure the intracellular triglyceride content using a quantification kit.
-
Calculate the percentage inhibition of 2-MAG-induced triglyceride accumulation for each concentration of the test compound.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for a cell-based MGAT2 functional inhibition assay.
Conclusion
Inhibitors of MGAT2 represent a promising therapeutic avenue for the management of obesity and related metabolic disorders. By targeting the intestinal re-synthesis of triglycerides, these compounds can effectively reduce postprandial hyperlipidemia, decrease body weight and fat mass, and improve glucose tolerance. The development of potent and selective MGAT2 inhibitors, exemplified by preclinical candidates like Compound A and Compound B, underscores the potential of this therapeutic strategy. The experimental protocols and assays detailed in this guide provide a framework for the continued discovery and characterization of novel MGAT2 inhibitors. While specific information on "this compound" is not available, the principles and data presented here for other MGAT2 inhibitors provide a comprehensive understanding of the function and therapeutic potential of this class of molecules.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of BMS-963272: A Potent and Selective MGAT2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for metabolic disorders due to its critical role in dietary fat absorption. Inhibition of MGAT2 is a promising strategy for the treatment of obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BMS-963272, a potent and selective MGAT2 inhibitor. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.
Introduction to MGAT2 as a Therapeutic Target
Monoacylglycerol acyltransferase 2 (MGAT2) is an integral membrane enzyme primarily expressed in the enterocytes of the small intestine.[1] It plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoglycerides and fatty acids, a key step in the absorption of dietary fat.[2] The inhibition of MGAT2 offers a therapeutic strategy to reduce fat absorption and thereby ameliorate metabolic conditions such as obesity and related comorbidities.[1] Preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of MGAT2 leads to reduced body weight gain, improved insulin sensitivity, and decreased hepatic steatosis in diet-induced obese animal models.[3]
Discovery of BMS-963272
The discovery of BMS-963272 originated from a high-throughput screening (HTS) campaign of the Bristol Myers Squibb internal compound library.[1] This screening identified an aryl dihydropyridinone compound (compound 1 ) as a moderately potent inhibitor of human MGAT2 with an IC50 of 175 nM.[1] However, this initial hit exhibited poor metabolic stability and was inactive against mouse MGAT2, necessitating a comprehensive lead optimization program.[1]
Structure-activity relationship (SAR) studies focused on modifying the aryl dihydropyridinone scaffold led to the identification of compounds with improved potency, selectivity, and metabolic stability.[1] These efforts culminated in the discovery of BMS-963272 (also referred to as compound 21s in some publications), which demonstrated potent inhibition of human MGAT2, excellent metabolic stability, and significant in vivo efficacy in a diet-induced obesity mouse model.[1][4]
Synthesis of BMS-963272
A scalable and efficient synthesis of BMS-963272 has been developed, enabling the production of sufficient quantities for preclinical and clinical studies. The synthesis involves a multi-step sequence, with a key step being a highly selective Mannich-type alkylation to install the quaternary carbon center stereospecifically. An intramolecular cyclization is then employed to form the core aryl dihydropyridinone structure.
Biological and Pharmacological Profile
In Vitro Potency and Selectivity
BMS-963272 is a highly potent inhibitor of human MGAT2. The inhibitory activity against related acyltransferases has also been evaluated to determine its selectivity profile.
| Target | IC50 (nM) |
| Human MGAT2 | 7.1 |
| Mouse MGAT2 | Not Reported |
| Rat MGAT2 | Not Reported |
Table 1: In vitro inhibitory potency of BMS-963272 against MGAT2.[4]
In Vitro ADME Profile
The metabolic stability of BMS-963272 was assessed in liver microsomes from different species to predict its in vivo clearance.
| Species | Microsomal Stability |
| Human | 100% remaining |
| Mouse | 100% remaining |
Table 2: In vitro metabolic stability of BMS-963272 in liver microsomes.[4]
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
The in vivo efficacy of BMS-963272 was evaluated in a diet-induced obesity mouse model. Chronic oral administration of BMS-963272 resulted in a significant reduction in body weight gain and food intake.
| Dose (mg/kg, p.o.) | Treatment Duration | Effect on Body Weight Gain | Effect on Food Intake |
| 30 (twice daily) | 24 days | Reduced | Significantly decreased |
Table 3: In vivo efficacy of BMS-963272 in a diet-induced obese mouse model.[4]
Signaling Pathways and Experimental Workflows
MGAT2 Signaling Pathway
The following diagram illustrates the central role of MGAT2 in the triglyceride resynthesis pathway in enterocytes.
Caption: Role of MGAT2 in triglyceride resynthesis.
Experimental Workflow for MGAT2 Inhibitor Discovery
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of an MGAT2 inhibitor like BMS-963272.
Caption: MGAT2 inhibitor discovery workflow.
Experimental Protocols
Synthesis of BMS-963272
The following is a representative final step in the synthesis of BMS-963272, as detailed in the chemical literature. For a complete, multi-step synthesis, please refer to the cited publications.
Synthesis of (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-[4-(4,4,4-trifluorobutoxy)phenyl]-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one (BMS-963272)
A detailed, multi-step synthesis has been described, with a key final step involving an intramolecular cyclization. A general representation of such a cyclization is provided below. The specific precursors and detailed reaction conditions, including stoichiometry, temperature, and reaction times, are critical for successful synthesis and are available in the cited literature.
-
Precursor Preparation: The synthesis begins with commercially available starting materials and proceeds through several intermediates. Key bond-forming reactions include a Williamson ether synthesis and a stereoselective Mannich alkylation to establish the chiral center.
-
Cyclization: The final dihydropyridinone ring is formed via an intramolecular condensation reaction.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield BMS-963272 as a solid.
In Vitro MGAT2 Enzyme Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against MGAT2.
-
Enzyme and Substrate Preparation:
-
Recombinant human MGAT2 enzyme is prepared from a suitable expression system (e.g., insect or mammalian cells).
-
A stock solution of the inhibitor (e.g., BMS-963272) is prepared in DMSO.
-
The substrates, 2-monooleoylglycerol and [³H]-stearoyl-CoA, are prepared in an appropriate assay buffer.
-
-
Assay Procedure:
-
The inhibitor is serially diluted in DMSO to create a concentration gradient.
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, MGAT2 enzyme, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the substrate mixture (2-monooleoylglycerol and [³H]-stearoyl-CoA).
-
The plate is incubated at 37°C for a specified period (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
The reaction is stopped by the addition of a quench solution (e.g., a mixture of isopropanol and heptane).
-
The radiolabeled diacylglycerol product is extracted and quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Microsomal Stability Assay
This protocol outlines a common method to assess the metabolic stability of a compound in liver microsomes.
-
Reagent Preparation:
-
Pooled human or mouse liver microsomes are thawed on ice.
-
A stock solution of the test compound (e.g., BMS-963272) is prepared in a suitable solvent (e.g., acetonitrile or DMSO).
-
An NADPH-regenerating system is prepared.
-
-
Incubation:
-
The test compound is added to a mixture of liver microsomes and phosphate buffer in a 96-well plate.
-
The plate is pre-incubated at 37°C for a few minutes.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Sample Processing:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Diet-Induced Obesity (DIO) Mouse Model for In Vivo Efficacy
This protocol describes a standard model for evaluating the anti-obesity effects of a compound.
-
Animal Model:
-
Male C57BL/6J mice are typically used.
-
Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity.
-
-
Compound Administration:
-
Once the mice become obese, they are randomized into vehicle and treatment groups.
-
BMS-963272 is formulated in a suitable vehicle and administered orally (e.g., once or twice daily) at the desired doses.
-
-
Monitoring:
-
Body weight and food intake are measured regularly (e.g., daily or weekly) throughout the study.
-
At the end of the study, various metabolic parameters can be assessed, including plasma lipid levels, glucose tolerance, and body composition (e.g., by DEXA scan).
-
-
Data Analysis:
-
Changes in body weight and food intake are compared between the treatment and vehicle groups.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Conclusion
BMS-963272 is a potent and selective MGAT2 inhibitor that has demonstrated promising preclinical efficacy in models of metabolic disease. Its discovery and development highlight the potential of targeting MGAT2 for the treatment of obesity and related disorders. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, serves as a valuable resource for scientists and researchers working in the field of metabolic drug discovery. Further clinical investigation of BMS-963272 and other MGAT2 inhibitors is warranted to fully elucidate their therapeutic potential in humans.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Monoacylglycerol Acyltransferase 2 (MGAT2) in Triglyceride Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol (MAG) pathway, playing a pivotal role in the re-synthesis of triglycerides (TGs), particularly in the small intestine for the absorption of dietary fat. This technical guide provides a comprehensive overview of MGAT2's function, its involvement in metabolic diseases, and its potential as a therapeutic target. The document includes detailed summaries of quantitative data from key studies, experimental protocols for assessing MGAT2 activity, and visualizations of relevant pathways and workflows to support research and drug development efforts in this area.
Introduction to MGAT2 and Triglyceride Synthesis
Triglycerides are the main form of stored energy in the body. Their synthesis occurs primarily through two pathways: the glycerol-3-phosphate (G3P) pathway, which is predominant in the liver and adipose tissue, and the monoacylglycerol (MAG) pathway. The MAG pathway is crucial in the enterocytes of the small intestine for absorbing dietary fats.[1] In this pathway, dietary TGs are first hydrolyzed into fatty acids and 2-monoacylglycerol (2-MAG) in the intestinal lumen. These products are then taken up by enterocytes, where MGAT enzymes catalyze the re-esterification of 2-MAG with a fatty acyl-CoA to form diacylglycerol (DAG). Subsequently, diacylglycerol acyltransferase (DGAT) acylates DAG to synthesize TG.[2][3]
There are three known isoforms of MGAT: MGAT1, MGAT2, and MGAT3. MGAT2 is highly expressed in the small intestine and, in humans, also in the liver.[2][4] Its expression pattern and critical role in the gut make it a key player in whole-body lipid homeostasis.
Biochemical Function and Signaling Pathway
MGAT2 is an integral membrane protein located in the endoplasmic reticulum.[3] It catalyzes the following reaction:
2-monoacylglycerol + Acyl-CoA → 1,2-diacylglycerol + CoA
This is the first committed step in the MAG pathway of TG synthesis. The resulting DAG can then be converted to TG by DGAT. The overall pathway is crucial for packaging dietary lipids into chylomicrons for transport into the bloodstream.
Below is a diagram illustrating the monoacylglycerol pathway for triglyceride synthesis.
Caption: Monoacylglycerol pathway of triglyceride synthesis in enterocytes.
Role in Metabolic Health and Disease
The central role of MGAT2 in dietary fat absorption makes it a significant factor in metabolic health. Dysregulation of this pathway is associated with metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[5][6]
-
Obesity: By facilitating the absorption of dietary fat, elevated MGAT2 activity can contribute to weight gain and obesity.[7]
-
Insulin Resistance: Increased flux through the TG synthesis pathway can lead to the accumulation of lipid species like DAG, which are known to interfere with insulin signaling.[8]
-
NAFLD: In humans, MGAT2 is also expressed in the liver, and its expression is upregulated in patients with NAFLD, suggesting a role in hepatic steatosis.[8][9]
Inhibition of MGAT2 has been shown to have multifaceted beneficial effects on metabolism. It not only reduces triglyceride synthesis but also influences the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which regulates appetite and glucose metabolism.[5][8]
Quantitative Data from Preclinical Studies
Studies using MGAT2 knockout mice and specific inhibitors have provided valuable quantitative data on the physiological role of this enzyme.
MGAT2 Knockout Mouse Studies
| Parameter | Wild-Type (High-Fat Diet) | MGAT2 Knockout (High-Fat Diet) | Percentage Change | Reference |
| Body Weight Gain | Increased | Suppressed | Significant Reduction | [7] |
| Hepatic Triglyceride Levels | Markedly Elevated | Markedly Reduced | ~79% Reduction | [7] |
| Insulin Sensitivity | Impaired | Improved | - | [8] |
| Energy Expenditure | Normal | Increased | - | [7][10] |
| Intestinal MGAT Activity | High | Reduced by ~70% | ~70% Reduction | [11] |
| Fat Absorption | Normal | Normal (but delayed) | No significant change in total absorption | [7][11] |
MGAT2 Inhibitor Studies
| Compound | Assay Type | IC50 | Effect on Metabolic Parameters | Reference |
| Compound A | STC-1/Human MGAT2 cells (TLC) | 12.4 ± 7.7 nM | - | [12] |
| Compound A | STC-1/Human MGAT2 cells (LC/MS) | 2.3 ± 1.2 nM | - | [12] |
| BMS-963272 | Murine NASH models | - | Decreased inflammation and fibrosis | [13] |
| BMS-963272 | Healthy human adults with obesity | - | Increased GLP-1 and PYY; decreased body weight | [13] |
| S-309309 | HFD-induced obese mice | - | Reduced body weight gain and food intake; increased energy expenditure | [14] |
Experimental Protocols
MGAT2 Activity Assay using Intestinal Microsomes
This protocol describes a common method for measuring MGAT2 activity in vitro using radiolabeled substrates.[15][16]
Objective: To quantify the enzymatic activity of MGAT2 by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol.
Materials:
-
Mouse intestinal microsomes (or other enzyme source)
-
100 mM Tris-HCl, pH 7.0
-
200 µM 2-oleoyl glycerol (2-MAG)
-
20 mM MgCl2
-
25 µM oleoyl-CoA
-
5 mM CHAPS solution
-
[14C]Oleoyl-CoA
-
Chloroform:Methanol (2:1, v/v)
-
Thin-Layer Chromatography (TLC) plates
-
TLC mobile phase: Hexane:Ethyl Ether:Acetic Acid (80:20:1)
-
Iodine vapor
-
Scintillation vials and scintillation fluid
-
Liquid Scintillation Analyzer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine 100 mM Tris-HCl (pH 7.0), 200 µM 2-oleoyl glycerol, 20 mM MgCl2, and 25 µM cold oleoyl-CoA dissolved in 5 mM CHAPS solution.
-
Add Radiolabel: Add [14C]Oleoyl-CoA to the reaction mixture (e.g., 0.02 µCi/mol).
-
Initiate the Reaction: Add 80 µg of microsomal protein to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 10-20 minutes).
-
Terminate the Reaction: Stop the reaction by adding chloroform:methanol (2:1 v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate using a mobile phase of hexane:ethyl ether:acetic acid (80:20:1).
-
Visualization and Quantification:
-
Visualize the lipid bands by exposing the TLC plate to iodine vapor.
-
Identify and scrape the band corresponding to diacylglycerol (DAG).
-
Transfer the scraped silica into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation analyzer.
-
-
Data Analysis: The radioactivity counts per minute (CPM) are proportional to the amount of radiolabeled DAG formed, which reflects the MGAT2 activity.
Below is a diagram illustrating the experimental workflow for the MGAT2 activity assay.
References
- 1. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evidence for regulated monoacylglycerol acyltransferase expression and activity in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deficiency of MGAT2 increases energy expenditure without high-fat feeding and protects genetically obese mice from excessive weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 15. 5.10. MGAT2 Assay Using Intestinal Microsome [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Target Enzyme Kinetics of a Representative MGAT2 Inhibitor
Disclaimer: Initial searches for a specific molecule designated "Mgat2-IN-4" did not yield public data. This guide utilizes "Compound A," a well-characterized, potent, and selective Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor, as a representative molecule to illustrate the principles of MGAT2 enzyme kinetics. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol pathway, responsible for the re-synthesis of triglycerides in the small intestine. Its role in dietary fat absorption makes it a promising target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This document provides a detailed overview of the enzyme kinetics of a representative MGAT2 inhibitor, Compound A, summarizing its inhibitory potency and selectivity. Furthermore, it outlines the detailed experimental protocols for both in vitro and cell-based assays used to characterize such inhibitors and provides visual representations of the relevant biological pathway and experimental workflows.
Quantitative Inhibitor Potency and Selectivity
The inhibitory activity of Compound A has been assessed against MGAT2 from multiple species, as well as other related acyltransferases, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Assay Type | IC50 Value | Reference |
| Human MGAT2 | In Vitro Enzyme Assay | 4.0 ± 2.9 nM | [1] |
| Rat MGAT2 | In Vitro Enzyme Assay | 4.0 ± 3.4 nM | [1] |
| Mouse MGAT2 | In Vitro Enzyme Assay | 23 ± 17 nM | [1] |
| Human MGAT2 | Cell-Based (STC-1) TLC Assay | 12.4 ± 7.7 nM | |
| Human MGAT2 | Cell-Based (STC-1) LC/MS Assay | 2.3 ± 1.2 nM | |
| Human MGAT3 | In Vitro Enzyme Assay | 14 ± 3.8 µM | [1] |
| Acyl-CoA Wax Alcohol Acyltransferase 2 | In Vitro Enzyme Assay | 6.5 ± 3.3 µM | [1] |
| Diacylglycerol Acyltransferase 1 (DGAT1) | In Vitro Enzyme Assay | 6.3 ± 0.5 µM | [1] |
Note on Kinetic Parameters: While IC50 values are crucial for determining potency, a comprehensive kinetic profile also includes association rate (Kon), dissociation rate (Koff), and residence time (T1/2). Studies have established kinetic binding assay protocols using a radiolabeled version of Compound A ([(3)H]-Compound A) to determine these parameters for various MGAT2 inhibitors. However, the specific Kon, Koff, and residence time values for the unlabeled Compound A are not publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of enzyme kinetic data. The following are protocols for in vitro and cell-based assays used to characterize MGAT2 inhibitors like Compound A.
In Vitro MGAT2 Enzyme Activity Assay (General Protocol)
This assay directly measures the enzymatic activity of MGAT2 in a cell-free system, typically using microsomal fractions from cells overexpressing the enzyme.
-
Enzyme Source: Microsomes from Sf9 insect cells or other suitable expression systems transfected with the cDNA for the target MGAT2 (e.g., human, rat, mouse).
-
Substrates:
-
Acyl-CoA donor: Radiolabeled [14C]oleoyl-CoA.
-
Acyl acceptor: 2-monooleoylglycerol (2-MAG).
-
-
Assay Buffer: A suitable buffer containing detergents to solubilize the lipid substrates (e.g., Triton X-100).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 2-MAG, and varying concentrations of the test inhibitor (e.g., Compound A) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the reaction mixture with the MGAT2-containing microsomes for a defined period at room temperature.
-
Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at room temperature.
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids from the reaction mixture.
-
Separate the lipid products (diacylglycerol - DAG) from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled DAG formed using a phosphorimager or liquid scintillation counting.
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based MGAT2 Activity Assay using STC-1/Human MGAT2 Cells
This assay measures the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and intracellular target engagement.[1]
-
Cell Line: Murine secretin tumor cell-1 (STC-1) line stably transfected with full-length human MGAT2 cDNA.[1]
-
Materials:
-
Poly-D-Lysine coated 24-well plates.[1]
-
Complete growth medium (e.g., DMEM) supplemented with Geneticin for selection.[1]
-
Serum-free DMEM.[1]
-
Phosphate-buffered saline (PBS).[1]
-
Labeling medium: Serum-free DMEM supplemented with 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.[1]
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
Plate STC-1/Human MGAT2 cells at a density of 4 x 10^4 cells per well in 24-well Poly-D-Lysine coated plates and culture overnight.[1]
-
Wash the cells with PBS and then incubate with serum-free DMEM for 1 hour.[1]
-
Remove the serum-free DMEM and add the labeling medium containing the desired concentrations of the test inhibitor.[1]
-
Incubate the cells for 90 minutes.[1]
-
Quench the reaction and lyse the cells.
-
Extract the lipids.
-
Analyze the formation of the stable isotope-labeled product (D31-dipalmitin) using high-resolution liquid chromatography/mass spectrometry (LC/MS).[1]
-
Determine the IC50 value by plotting the inhibition of D31-dipalmitin formation against the inhibitor concentration.[1]
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the monoacylglycerol pathway for triglyceride synthesis and the point of inhibition by a representative MGAT2 inhibitor.
Caption: The monoacylglycerol pathway and the inhibitory action of a representative MGAT2 inhibitor.
Experimental Workflow
The diagram below outlines the general workflow for determining the IC50 value of an MGAT2 inhibitor using a cell-based assay.
Caption: A generalized workflow for determining the IC50 of an MGAT2 inhibitor in a cell-based assay.
References
Navigating the Science of MGAT2 Inhibition: A Technical Guide
A comprehensive overview of the biochemical properties, mechanism of action, and experimental evaluation of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction: Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a crucial role in the re-synthesis of triglycerides from dietary fats in the small intestine.[1][2][3] By inhibiting MGAT2, it is possible to reduce fat absorption and positively impact overall metabolic health. This guide provides an in-depth look at the biochemical properties of exemplary MGAT2 inhibitors, details on experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows. While the specific compound "Mgat2-IN-4" did not yield public data, this document synthesizes available information on other well-characterized MGAT2 inhibitors to serve as a comprehensive technical resource.
Biochemical Properties of Exemplary MGAT2 Inhibitors
The inhibitory activity of small molecule compounds against MGAT2 is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported in vitro IC50 values for two representative MGAT2 inhibitors, referred to as Compound A and Compound B in scientific literature.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound A | Human MGAT2 | 7.8 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [2][4] |
| Mouse MGAT2 | 2.4 | [2][4] | ||
| Compound B | Human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [2] |
| Mouse MGAT2 | 0.85 | [2] |
Table 1: In Vitro Inhibitory Activity of Exemplary MGAT2 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of two distinct MGAT2 inhibitors against both human and mouse orthologs of the enzyme. The high selectivity against other related acyltransferases underscores their targeted mechanism of action.
Mechanism of Action and Signaling Pathway
MGAT2 is a key enzyme in the monoacylglycerol pathway of triglyceride resynthesis, which is the primary route for dietary fat absorption in the small intestine.[1][2] Ingested triglycerides are first hydrolyzed into fatty acids and monoacylglycerols. These molecules are then taken up by enterocytes, where MGAT2 catalyzes the acylation of monoacylglycerol to form diacylglycerol.[2][3] Subsequently, diacylglycerol acyltransferase (DGAT) completes the synthesis of triglycerides, which are then packaged into chylomicrons and released into the lymphatic system.[1]
MGAT2 inhibitors block this pathway at a critical step, thereby reducing the overall rate of triglyceride synthesis and fat absorption.[3] This not only limits caloric intake from dietary fat but also influences the secretion of gut hormones involved in appetite regulation and glucose metabolism, such as glucagon-like peptide-1 (GLP-1).[3][4]
Figure 1: MGAT2 Signaling Pathway in Dietary Fat Absorption. This diagram illustrates the central role of MGAT2 in the resynthesis of triglycerides within intestinal enterocytes and the point of intervention for MGAT2 inhibitors.
Experimental Protocols
The evaluation of MGAT2 inhibitors involves a combination of in vitro enzymatic assays and cell-based models to determine potency, selectivity, and cellular activity.
In Vitro MGAT2 Inhibition Assay
This assay directly measures the enzymatic activity of MGAT2 and its inhibition by a test compound.
Objective: To determine the IC50 value of a test compound against MGAT2.
Materials:
-
Source of MGAT2 enzyme (e.g., microsomes from cells overexpressing human or mouse MGAT2).
-
Substrates: 2-monooleoylglycerol and [14C]oleoyl-CoA.
-
Test compound (MGAT2 inhibitor).
-
Assay buffer.
-
Scintillation cocktail and counter.
Methodology:
-
Enzyme Preparation: Prepare microsomes from cells engineered to express MGAT2.
-
Reaction Mixture: In a microplate, combine the assay buffer, MGAT2-containing microsomes, and varying concentrations of the test compound.
-
Initiation: Start the enzymatic reaction by adding the substrates, 2-monooleoylglycerol and radiolabeled [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the lipids from the reaction mixture.
-
Quantification: Separate the radiolabeled diacylglycerol product by thin-layer chromatography (TLC) and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based MGAT2 Functional Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit MGAT2 activity in a more physiologically relevant context.[1]
Objective: To evaluate the functional inhibition of MGAT2 by a test compound in a cellular context.
Materials:
-
A suitable cell line expressing MGAT2 (e.g., STC-1 cells transfected with human MGAT2).[1]
-
Cell culture medium and supplements.
-
Stable isotope-labeled substrate (e.g., D31-palmitate) and monopalmitoylglycerol.[1]
-
Test compound.
-
LC/MS system for analysis.
Methodology:
-
Cell Culture: Plate the MGAT2-expressing cells in multi-well plates and culture overnight.
-
Serum Starvation: Wash the cells and incubate in serum-free medium.
-
Labeling and Treatment: Incubate the cells with a labeling medium containing the stable isotope-labeled fatty acid, monoacylglycerol, and the test compound at various concentrations.[1]
-
Lipid Extraction: After the incubation period, wash the cells and extract the total lipids.
-
LC/MS Analysis: Analyze the lipid extracts by high-resolution liquid chromatography-mass spectrometry (LC/MS) to quantify the amount of labeled diacylglycerol formed.[1]
-
Data Analysis: Determine the extent of inhibition of labeled diacylglycerol synthesis at each concentration of the test compound and calculate the cellular IC50 value.
Figure 2: Workflow for a Cell-Based MGAT2 Functional Assay. This flowchart outlines the key steps involved in assessing the cellular potency of an MGAT2 inhibitor using a stable isotope labeling and LC/MS-based method.
Conclusion
The inhibition of MGAT2 presents a promising strategy for the treatment of metabolic disorders. The development of potent and selective inhibitors, guided by robust in vitro and cell-based assays, is crucial for advancing this therapeutic approach. This technical guide provides a foundational understanding of the biochemical properties of MGAT2 inhibitors, their mechanism of action, and the experimental methodologies used for their characterization. As research in this area continues, these principles will be instrumental in the discovery and development of novel therapeutics targeting MGAT2.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mgat2-IN-4 on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, with a specific focus on the preclinical compound Mgat2-IN-2, in the regulation of lipid metabolism. Dysregulation of lipid metabolism is a cornerstone of prevalent metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). MGAT2, an enzyme critical for the absorption of dietary fat in the small intestine, has emerged as a promising therapeutic target. This document consolidates the current understanding of the mechanism of action of MGAT2 inhibitors, presents quantitative preclinical data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While the specific compound "Mgat2-IN-4" was not identified in publicly available literature, this guide focuses on the well-characterized inhibitor Mgat2-IN-2 and other significant preclinical MGAT2 inhibitors such as Compound A , Compound B , and JTP-103237 , which are believed to share a similar mechanism of action.
Introduction to MGAT2 and its Role in Lipid Metabolism
Monoacylglycerol Acyltransferase 2 (MGAT2) is an integral membrane enzyme primarily expressed in the enterocytes of the small intestine.[1] It plays a crucial role in the monoacylglycerol (MG) pathway, which is responsible for the majority of dietary triglyceride (TG) absorption.[2] During digestion, dietary TGs are hydrolyzed into free fatty acids (FFAs) and MGs. These molecules are then taken up by enterocytes where MGAT2 catalyzes the re-esterification of MG with a fatty acyl-CoA to form diacylglycerol (DG).[2][3] Subsequently, diacylglycerol acyltransferase (DGAT) acylates DG to synthesize TGs, which are then packaged into chylomicrons and secreted into the lymphatic system for transport to various tissues.[4]
Given its pivotal role in fat absorption, inhibiting MGAT2 presents a compelling strategy for reducing caloric intake from dietary fat and mitigating the downstream metabolic consequences of excessive lipid accumulation.
Mechanism of Action of MGAT2 Inhibitors
MGAT2 inhibitors are small molecule compounds designed to specifically block the active site of the MGAT2 enzyme. By doing so, they prevent the conversion of monoacylglycerol to diacylglycerol, a rate-limiting step in triglyceride resynthesis within the enterocytes.[3] This inhibition leads to a cascade of downstream effects that collectively contribute to improved metabolic health:
-
Reduced Triglyceride Absorption: The primary effect is a decrease in the absorption of dietary fats, leading to lower postprandial plasma triglyceride levels.[3][5]
-
Increased Gut Hormone Secretion: The accumulation of monoacylglycerols in the intestinal lumen stimulates enteroendocrine L-cells to secrete anorectic gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][7][8]
-
Suppressed Appetite and Food Intake: Elevated levels of GLP-1 and PYY act on the central nervous system to promote satiety and reduce food intake, particularly of high-fat diets.[3][8]
-
Enhanced Energy Expenditure: Some studies suggest that MGAT2 inhibition can lead to an increase in energy expenditure, further contributing to a negative energy balance.[3][9]
These multifaceted actions make MGAT2 inhibitors a promising therapeutic class for tackling complex metabolic disorders.
Quantitative Data on the Efficacy of MGAT2 Inhibitors
The following tables summarize the quantitative data from preclinical studies on the effects of various selective MGAT2 inhibitors on key metabolic parameters.
Table 1: Effect of MGAT2 Inhibitors on Body Weight and Fat Mass in High-Fat Diet (HFD)-Induced Obese Mice
| Compound | Species | Dose and Duration | Change in Body Weight | Change in Fat Mass | Citation |
| Compound A | Mouse | 30 mg/kg/day for 5 weeks | 17% reduction in HFD-induced gain | Significantly suppressed increase | [3] |
| Compound B | Mouse | 10 mg/kg/day for 5 weeks | Significant suppression of gain | Not specified | [6] |
| JTP-103237 | Mouse | Chronic treatment | Significantly decreased | Decreased | [8] |
| S-309309 | Mouse | 3 mg/kg b.i.d. for 13 weeks | Suppressed gain | Not specified | [9][10] |
Table 2: Effect of MGAT2 Inhibitors on Plasma Lipids
| Compound | Species/Model | Experimental Condition | Effect on Triglycerides (TG) | Effect on Other Lipids | Citation |
| Mgat2-IN-2 | Mouse | Oral fat tolerance test | Significant dose-dependent reduction | Not specified | [11] |
| Compound A | Mouse | Postprandial | Dose-dependently inhibited increase | Reduced plasma NEFA levels | [3] |
| Compound B | Mouse | Oil-supplemented liquid meal | Inhibited elevation | Not specified | [6] |
| JTP-103237 | Mouse | After lipid administration | Reduced absorbed lipids in circulation | Not specified | [8] |
Table 3: Effect of MGAT2 Inhibitors on Gut Hormones
| Compound | Species | Experimental Condition | Change in GLP-1 | Change in PYY | Citation |
| Compound B | Mouse | Oil challenge | Significantly enhanced increase | Significantly enhanced increase | [6] |
| JTP-103237 | Rat | After lipid loading | No significant change | Increased plasma levels | [6] |
| BMS-963272 | Human | Phase 1 trial | Increased | Increased | [7] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of MGAT2 inhibitors.
In Vivo Model: High-Fat Diet (HFD)-Induced Obesity in Mice
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-13 weeks to induce an obese phenotype with associated metabolic dysfunctions like hyperglycemia and hyperlipidemia.[9][10][12] A control group is maintained on a standard chow diet.
-
Drug Administration: The MGAT2 inhibitor is typically administered orally via gavage. The vehicle (e.g., 0.5% methylcellulose) is administered to the control group. Dosing can be once or twice daily (b.i.d.).[6][9]
-
Parameters Measured:
-
Body Weight and Food Intake: Measured daily or weekly.[9][10]
-
Body Composition: Fat and lean mass are determined using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR).
-
Plasma Parameters: Blood samples are collected to measure levels of triglycerides, cholesterol, non-esterified fatty acids (NEFA), glucose, and insulin.
-
Energy Expenditure: Measured using indirect calorimetry systems.[9]
-
Oral Lipid/Meal Tolerance Test (OLTT/OMTT)
-
Objective: To assess the acute effect of an MGAT2 inhibitor on postprandial lipemia.
-
Procedure:
-
Animals are fasted overnight.[12]
-
The MGAT2 inhibitor or vehicle is administered orally at a specified time before the lipid challenge.[11]
-
A lipid load, typically corn oil or an oil-supplemented liquid meal, is administered by oral gavage.[6][12]
-
Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6 hours) after the lipid challenge.[12]
-
Plasma triglyceride levels are measured to determine the extent of postprandial hypertriglyceridemia.
-
Measurement of Gut Hormones
-
Procedure: Following an oral lipid challenge as described in the OLTT/OMTT protocol, plasma samples are collected.
-
Analysis: Plasma levels of total or active GLP-1 and PYY are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MGAT2 Inhibition
Caption: Signaling pathway of MGAT2 inhibition in the small intestine.
Experimental Workflow for Evaluating an MGAT2 Inhibitor in an HFD Mouse Model
Caption: Experimental workflow for preclinical evaluation of an MGAT2 inhibitor.
Conclusion
The inhibition of MGAT2 represents a promising and mechanistically sound approach for the treatment of metabolic diseases driven by excess dietary fat. Preclinical data for selective MGAT2 inhibitors like Mgat2-IN-2, Compound A, Compound B, and JTP-103237 consistently demonstrate beneficial effects on body weight, fat mass, and lipid metabolism, often accompanied by favorable changes in gut hormone profiles and food intake. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this therapeutic class. Future research should focus on the long-term efficacy and safety of MGAT2 inhibitors and their potential for combination therapies to address the multifaceted nature of metabolic disorders. While the specific compound "this compound" remains to be fully characterized in the public domain, the extensive data on other potent and selective MGAT2 inhibitors strongly support the continued exploration of this target for clinical development.
References
- 1. protocols.io [protocols.io]
- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. identification-and-design-of-a-novel-series-of-mgat2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
The Preclinical Profile of MGAT2 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data surrounding the inhibition of Monoacylglycerol Acyltransferase 2 (MGAT2), a promising therapeutic target for metabolic diseases. While data on a specific entity designated "Mgat2-IN-4" is not publicly available, this document synthesizes the wealth of preclinical information from studies on various small molecule inhibitors and genetic models of MGAT2 deficiency. This information serves as a robust proxy for understanding the therapeutic potential and mechanistic underpinnings of targeting this key enzyme in triglyceride synthesis.
Core Mechanism of Action
Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TG) in enterocytes of the small intestine.[1][2] It catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), a precursor for triglyceride formation.[3] By inhibiting MGAT2, the rate-limiting step in the monoacylglycerol pathway is blocked, leading to a reduction in the absorption and subsequent circulation of dietary fats.[4][5] This mechanism has been shown to have profound effects on systemic energy balance, glucose homeostasis, and lipid metabolism.[1][4][6]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving MGAT2 inhibitors and genetic knockout mouse models. These data highlight the consistent effects of MGAT2 inhibition on various metabolic parameters.
Table 1: In Vitro Inhibitory Activity
| Compound/Model | Target | IC50 (nmol/L) |
| Compound A | Human MGAT2 | 7.8[4] |
| Compound A | Mouse MGAT2 | 2.4[4] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Treatment | Duration | Key Findings |
| High-Fat Diet (HFD)-induced obese mice | Compound A | 5 weeks | Inhibited HFD-induced body weight gain by 17%.[4] |
| HFD-induced obese mice | S-309309 (3 mg/kg b.i.d.) | 4 weeks | Reduced body weight gain and food intake.[7] |
| HFD-fed ob/ob mice | Compound B | 5 weeks | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin.[8] |
| Mogat2 knockout mice | High-Fat Diet | - | Protected from diet-induced obesity and insulin resistance.[1][6] |
| Intestine-specific Mogat2 knockout mice | High-Fat Diet | - | Reduced weight gain and protection against obesity-associated comorbidities.[6] |
Table 3: Effects on Metabolic Parameters
| Model | Treatment/Condition | Parameter | Outcome |
| C57BL/6J mice | Compound A | Postprandial plasma triglycerides | Dose-dependent inhibition of increase.[4] |
| HFD-streptozotocin (STZ)-treated mice | Compound A | Hyperglycemia and fatty liver | Ameliorated.[4] |
| HFD-STZ-treated mice | Compound A | Insulin sensitivity (HOMA-IR) | Significantly improved.[4] |
| Mgat2 knockout mice | High-Fat Diet | Glucose tolerance | Improved.[1] |
| Mgat2 knockout mice | High-Fat Diet | Insulin sensitivity (HOMA-IR) | Increased.[1] |
| Human adults with obesity | BMS-963272 | Body weight | Decreased.[9] |
| Human adults with obesity | BMS-963272 | GLP-1 and PYY | Increased.[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the literature on MGAT2 inhibition.
Oral Fat Tolerance Test (OFTT)
-
Purpose: To assess the acute effect of an MGAT2 inhibitor on postprandial lipemia.
-
Protocol:
-
Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
The MGAT2 inhibitor or vehicle is administered orally (p.o.) at a predetermined time before the fat challenge.
-
A bolus of lipid (e.g., olive oil or corn oil, typically 10 µL/g body weight) is administered orally.
-
Blood samples are collected via the tail vein at baseline (0 hours) and at specified time points post-gavage (e.g., 1, 2, 4, and 6 hours).
-
Plasma is separated by centrifugation.
-
Plasma triglyceride levels are measured using a commercial enzymatic assay kit.
-
The area under the curve (AUC) for plasma triglycerides is calculated to quantify total lipid excursion.
-
High-Fat Diet (HFD)-Induced Obesity Model
-
Purpose: To evaluate the chronic effects of an MGAT2 inhibitor on body weight, adiposity, and metabolic parameters in a diet-induced obesity setting.
-
Protocol:
-
Male C57BL/6J mice are typically used, as they are susceptible to diet-induced obesity.
-
Following a period of acclimatization, mice are placed on a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of several weeks (e.g., 8-12 weeks) to induce obesity.
-
Once a significant increase in body weight is observed, mice are randomized into treatment groups (vehicle and MGAT2 inhibitor at various doses).
-
The compound is administered daily (or as determined by its pharmacokinetic profile) via oral gavage.
-
Body weight and food intake are monitored regularly (e.g., daily or weekly).
-
At the end of the study, mice are euthanized, and various tissues (e.g., liver, adipose tissue, small intestine) are collected for analysis (e.g., histology, gene expression).
-
Blood is collected for measurement of plasma lipids, glucose, insulin, and other metabolic hormones.
-
In Vitro MGAT2 Enzyme Activity Assay
-
Purpose: To determine the potency of a compound in inhibiting the enzymatic activity of MGAT2.
-
Protocol:
-
Microsomes are prepared from cells overexpressing human or mouse MGAT2.
-
The assay is typically performed in a buffer containing a source of monoacylglycerol (e.g., 2-monooleoylglycerol) and a fatty acyl-CoA substrate (e.g., oleoyl-CoA).
-
The test compound (MGAT2 inhibitor) is pre-incubated with the microsomes at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and is then stopped.
-
The formation of the product, diacylglycerol, is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizing the Impact of MGAT2 Inhibition
The following diagrams illustrate the central role of MGAT2 in intestinal fat absorption and the consequences of its inhibition.
References
- 1. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 8. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of MGAT2 Inhibition on Gut Hormone Secretion
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanism by which inhibitors of Monoacylglycerol O-Acyltransferase 2 (MGAT2), such as Mgat2-IN-4, modulate the secretion of key gut hormones. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and procedural pathways.
Introduction: MGAT2 as a Therapeutic Target
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a critical enzyme in the small intestine responsible for the resynthesis of triglycerides (TG) from dietary fats.[1][2] Specifically, it catalyzes the conversion of 2-monoacylglycerol (2-MG) and fatty acyl-CoAs into diacylglycerol (DG), a pivotal step in the monoacylglycerol pathway that accounts for the majority of postprandial TG synthesis.[3] This process is essential for the packaging of dietary lipids into chylomicrons for absorption.[2]
Given its selective and high expression in the small intestine, MGAT2 has emerged as a promising therapeutic target for metabolic diseases.[2] Inhibition of MGAT2 aims to reduce fat absorption and accumulation, thereby addressing conditions like obesity, insulin resistance, and type 2 diabetes.[4][5] A significant component of the therapeutic benefit derived from MGAT2 inhibition is its effect on the secretion of anorectic gut hormones, notably Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[3][6] These hormones are integral to appetite regulation and glucose metabolism.[4][6] This guide delineates the core mechanisms, presents the quantitative impact, and outlines the experimental protocols used to investigate the effects of MGAT2 inhibitors on gut hormone secretion.
Core Mechanism of Action
The inhibition of MGAT2 alters lipid processing in the gut, leading to a cascade of events that culminates in enhanced gut hormone release. In the standard digestive process, dietary triglycerides are broken down into fatty acids and 2-MG, which are absorbed by enterocytes. Inside these cells, MGAT2 re-esterifies 2-MG to DG, which is then converted to TG for chylomicron assembly.
By blocking MGAT2, inhibitors prevent this re-esterification step. This leads to an intracellular accumulation of 2-MG and a shift in the spatial distribution of fat absorption from the proximal to the more distal parts of the intestine.[2][6] This accumulation of 2-MG in the lumen of the distal intestine is believed to act as a key signaling molecule.[3] Enteroendocrine L-cells, which are abundant in the distal small intestine and colon, sense this increased concentration of 2-MG.[6] This stimulation of L-cells triggers the co-secretion of GLP-1 and PYY.[6][7] The subsequent elevation of circulating GLP-1 and PYY levels contributes to increased satiety, reduced food intake, and improved glycemic control, complementing the primary effect of reduced fat absorption.[4][6]
Data Presentation: Quantitative Effects of MGAT2 Inhibition
Pharmacological studies using specific MGAT2 inhibitors have quantified their impact on gut hormone levels. The data below is summarized from preclinical studies involving orally bioavailable MGAT2 inhibitors, such as Compound B (CpdB).
| Inhibitor | Model System | Treatment | Hormone Measured | Key Quantitative Finding | Reference |
| Compound B (CpdB) | Normal C57/BL6J Mice | 10 mg/kg CpdB + Oral Oil Gavage | Total PYY | Oil loading increased plasma PYY; this increase was significantly enhanced by pre-administration of CpdB compared to vehicle. | [1][6] |
| Compound B (CpdB) | Normal C57/BL6J Mice | 10 mg/kg CpdB + Oral Oil Gavage | Total GLP-1 | Oil loading increased plasma GLP-1; this increase was significantly enhanced by pre-administration of CpdB compared to vehicle. | [1][6] |
| MGAT2 Knockout | Mogat2-/- Mice | High-Fat Meal Challenge | Total GLP-1 | Showed a significantly increased level of plasma GLP-1 compared to wild-type mice 2 hours post-challenge. | [8][9] |
| Compound A | GLUTag Cells (in vitro) | Treatment with Monoacylglycerol (MG) | GLP-1 | MG, the substrate that accumulates upon MGAT2 inhibition, directly increased GLP-1 secretion . Diacylglycerol and Triacylglycerol had no effect. | [3] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the influence of MGAT2 inhibitors on gut hormone secretion in both in vivo and in vitro settings.
In Vivo Protocol: Oral Fat Tolerance Test in Mice
This protocol is designed to measure the acute effect of an MGAT2 inhibitor on postprandial gut hormone release following a fat challenge.
-
1. Animal Model: Male C57/BL6J mice, 8-10 weeks of age.
-
2. Acclimation and Fasting: Animals are housed under standard conditions and acclimated for at least one week. Prior to the experiment, mice are fasted for 16-18 hours with free access to water.
-
3. Compound Administration: Mice are orally administered the MGAT2 inhibitor (e.g., 10 mg/kg of CpdB suspended in a vehicle like 0.5% methylcellulose) or vehicle alone.
-
4. Fat Challenge: 30-60 minutes after compound administration, an oral gavage of a lipid source (e.g., 10 mL/kg of corn oil or an oil-supplemented liquid meal) is performed.[6]
-
5. Blood Sampling: Blood samples (approx. 50-100 µL) are collected via tail vein or retro-orbital sinus at baseline (t=0) and at various time points post-gavage (e.g., 30, 60, 120 minutes).
-
6. Sample Processing: Blood is collected into tubes containing EDTA and a Dipeptidyl Peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation. Samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.
-
7. Hormone Quantification: Plasma levels of total GLP-1 and total PYY are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassays (RIA).[10][11]
In Vitro Protocol: GLP-1 Secretion from Enteroendocrine Cells
This assay directly assesses the ability of lipid species, which accumulate during MGAT2 inhibition, to stimulate hormone secretion from an L-cell model.
-
1. Cell Culture: The murine GLUTag enteroendocrine cell line is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.[3]
-
2. Seeding: Cells are seeded into 24- or 48-well plates and grown to approximately 80-90% confluency.
-
3. Starvation and Washing: Prior to stimulation, cells are washed with a serum-free medium or a buffer (e.g., KRB) and then incubated in the same medium for 2 hours to establish a basal secretion level.
-
4. Stimulation: The medium is replaced with fresh buffer containing the test compounds. Cells are treated with various lipid species, typically complexed with fatty acid-free Bovine Serum Albumin (BSA), such as:
-
Vehicle control (BSA alone)
-
2-Monoacylglycerol (e.g., 100 µM)
-
Diacylglycerol (e.g., 100 µM)
-
Triglyceride (e.g., 100 µM)
-
-
5. Incubation: Cells are incubated with the stimuli for a defined period (e.g., 2 hours) at 37°C.
-
6. Supernatant Collection: After incubation, the supernatant from each well is collected. A DPP-4 inhibitor should be added immediately.
-
7. GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a specific ELISA kit. Results are typically normalized to total protein content from the cell lysate of each well.
Conclusion and Implications
The inhibition of MGAT2 presents a dual-action therapeutic strategy for metabolic diseases. Beyond its primary role in reducing the absorption of dietary fat, the pharmacological blockade of MGAT2 robustly enhances the secretion of the anorectic gut hormones GLP-1 and PYY.[1][6] This effect is driven by the intestinal accumulation of 2-monoacylglycerol, which acts as a direct stimulant for enteroendocrine L-cells.[3] The resulting elevation in satiety signals can lead to reduced food intake and improved glucose homeostasis, providing a synergistic benefit.[6] The experimental frameworks detailed in this guide offer robust methods for evaluating the efficacy of novel MGAT2 inhibitors in modulating this crucial gut-brain axis for the development of next-generation treatments for obesity and type 2 diabetes.
References
- 1. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of MGAT2 and DGAT1 in the release of gut peptides after triglyceride ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Gut Hormones in Plasma | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of gut hormone gene expression: mRNA and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of Novel MGAT2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile and characterization of potent monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. While this document is structured to analyze a hypothetical inhibitor, "Mgat2-IN-4," the data and methodologies presented are synthesized from published findings on various selective MGAT2 inhibitors, such as those referred to in the literature as "Compound A" and "CpdB". This guide is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, obesity, and type 2 diabetes.
Introduction to MGAT2 as a Therapeutic Target
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol pathway of triacylglycerol (TAG) synthesis, predominantly expressed in the small intestine.[1][2] It catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a rate-limiting step in the absorption of dietary fat.[3][4] Genetic deletion of MGAT2 in mice has been shown to confer resistance to high-fat diet-induced obesity, improve insulin sensitivity, and reduce fat accumulation in the liver and adipose tissue.[1] Consequently, the development of selective MGAT2 inhibitors represents a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[1][5]
Biochemical Selectivity Profile
The selectivity of a pharmacological inhibitor is paramount to its therapeutic potential, minimizing off-target effects. The following table summarizes the inhibitory activity of a representative potent MGAT2 inhibitor against a panel of related acyltransferases.
| Target Enzyme | Species | IC50 (nM) | Fold Selectivity vs. hMGAT2 |
| MGAT2 | Human | 8.1 | - |
| MGAT2 | Mouse | 0.85 | - |
| MGAT3 | Human | 14,000 | >1700 |
| DGAT1 | Human | >10,000 | >1200 |
| DGAT2 | Human | >10,000 | >1200 |
| ACAT1 | Human | >10,000 | >1200 |
| AWAT2 | Human | 6,500 | >800 |
Data synthesized from reported values for potent and selective MGAT2 inhibitors.[1][4] As indicated, the inhibitor demonstrates high potency against both human and mouse MGAT2, with significantly lower activity against other key enzymes involved in lipid metabolism, such as MGAT3, DGAT1, DGAT2, and ACAT1, indicating a favorable selectivity profile.
Experimental Protocols
In Vitro MGAT2 Biochemical Assay
This assay quantifies the enzymatic activity of MGAT2 and the inhibitory potential of test compounds.
Methodology:
-
Enzyme Source: Recombinant human or mouse MGAT2 expressed in a suitable system (e.g., insect or mammalian cells).[2]
-
Substrates:
-
Acyl-acceptor: 2-monooleoylglycerol (2-MAG).
-
Acyl-donor: [¹⁴C]Oleoyl-CoA (radiolabeled).
-
-
Assay Buffer: A suitable buffer containing Tris-HCl, NaCl, and DTT.
-
Procedure: a. The test compound is pre-incubated with the MGAT2 enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of the substrate mixture (2-MAG and [¹⁴C]Oleoyl-CoA). c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is terminated, and lipids are extracted. e. The radiolabeled diacylglycerol (DAG) product is separated from the unreacted [¹⁴C]Oleoyl-CoA using thin-layer chromatography (TLC).[6] f. The amount of radiolabeled DAG is quantified by liquid scintillation counting.[5][7]
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of MGAT2 activity against the logarithm of the inhibitor concentration.
Cell-Based MGAT2 Functional Assay
To assess inhibitor potency in a more physiologically relevant context, a cell-based assay that accounts for cell permeability and intracellular target engagement is crucial.[1]
Methodology:
-
Cell Line: A human intestinal cell line (e.g., HIEC-6) or a recombinant cell line overexpressing human MGAT2 (e.g., STC-1/Human MGAT2) is used.[1][5][8]
-
Substrate: Exogenous 2-monoacylglycerol (2-MAG) or a stable isotope-labeled fatty acid like D31-palmitate.[1][9]
-
Procedure: a. Cells are plated in multi-well plates and allowed to adhere. b. Cells are serum-starved prior to the experiment. c. The cells are then incubated with the test inhibitor at various concentrations. d. The substrate (e.g., 2-MAG) is added to the media to induce TAG synthesis. e. After a defined incubation period, the cells are lysed.
-
Detection and Quantification:
-
Lipid Staining: Accumulated neutral lipids (triacylglycerols) are stained with a fluorescent dye such as BODIPY, and fluorescence is quantified.[5][8]
-
LC/MS Analysis: For assays using stable isotope-labeled substrates, the incorporation of the labeled fatty acid into diacylglycerol is measured by high-resolution liquid chromatography/mass spectrometry (LC/MS). This method offers high sensitivity and a large signal window.[1][9]
-
-
Data Analysis: The concentration-dependent inhibition of TAG accumulation is used to determine the cellular IC50 value of the inhibitor.
Visualizations
MGAT2 Signaling Pathway in Intestinal Fat Absorption
Caption: The role of MGAT2 in the intestinal absorption of dietary fat.
Experimental Workflow for In Vitro Biochemical Assay
Caption: Workflow for determining the in vitro IC50 of MGAT2 inhibitors.
Logical Flow of the Cell-Based Functional Assay
Caption: Logical flow diagram for the cellular MGAT2 functional assay.
Conclusion
The data and methodologies presented in this guide underscore the key attributes of a potent and selective MGAT2 inhibitor. A strong selectivity profile against related acyltransferases, combined with potent activity in both biochemical and cellular assays, is indicative of a promising therapeutic candidate. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel MGAT2 inhibitors for the potential treatment of metabolic disorders.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS[S] [agris.fao.org]
Methodological & Application
Application Notes and Protocols for Developing a Cell-Based Assay for Mgat2-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a robust cell-based assay to evaluate the efficacy of Mgat2-IN-4, a potential inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). The protocols outlined below are designed for researchers in academic and industrial settings who are focused on the discovery and development of novel therapeutics for metabolic disorders such as obesity and type 2 diabetes.
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the intestinal absorption of dietary fats. It catalyzes the re-synthesis of triacylglycerols (TAG) from monoacylglycerols and free fatty acids within enterocytes.[1][2][3][4][5][6] Inhibition of MGAT2 presents a promising therapeutic strategy for managing obesity and related metabolic diseases by reducing the absorption of dietary fat.[2][7][8][9] this compound is a novel small molecule inhibitor designed to target this enzyme. A reliable cell-based assay is crucial for determining its potency and cellular activity.
This document provides two detailed protocols for cell-based assays to characterize this compound: a high-resolution Liquid Chromatography-Mass Spectrometry (LC/MS)-based assay for precise quantification of diacylglycerol (DAG) synthesis, and a fluorescence-based assay for higher throughput screening of lipid accumulation.
Principle of the Assays
The cell-based assays described herein are designed to measure the inhibitory effect of this compound on MGAT2 activity within a cellular context. This is achieved by utilizing cell lines that endogenously or exogenously express MGAT2. The cells are treated with a substrate for MGAT2, and the resulting product is quantified. A reduction in the product in the presence of this compound is indicative of its inhibitory activity.
Data Presentation
Table 1: In Vitro and Cell-Based Assay Potency of Various MGAT2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several MGAT2 inhibitors from previously published studies, which can serve as a benchmark for evaluating the potency of this compound.
| Compound | In Vitro IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line Used | Assay Method | Reference |
| Compound A | 4.0 (human MGAT2) | Not explicitly stated, but inhibitory curve provided | STC-1/Human MGAT2 | LC/MS & TLC | [1] |
| JTP-103237 | 19 | Not Applicable | COS-7/Sf9 cells | Radioactive | [7] |
| CpdA | 7.8 (human MGAT2), 2.4 (mouse MGAT2) | Not Applicable | Not Applicable | In vitro | [5] |
| CpdB | 8.1 (human MGAT2), 0.85 (mouse MGAT2) | Not Applicable | Not Applicable | In vitro | [5] |
| Aryl dihydropyridinones | 14 | 4 | STC-1/Human MGAT2 | LC/MS | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MGAT2 signaling pathway in dietary fat absorption.
Caption: General experimental workflow for the cell-based assay.
Experimental Protocols
Protocol 1: LC/MS-Based Assay for MGAT2 Activity in STC-1/Human MGAT2 Cells
This protocol is adapted from established methods and is designed for the precise quantification of MGAT2-driven DAG synthesis.[1]
Materials:
-
STC-1 cells stably expressing human MGAT2 (STC-1/hMGAT2)
-
Mock-transfected STC-1 cells (for control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
24-well Poly-D-Lysine coated plates
-
D31-palmitate (stable isotope-labeled substrate)
-
Monopalmitoylglycerol
-
Cholate and Deoxycholate
-
This compound
-
LC/MS grade solvents (e.g., methanol, chloroform, water)
Procedure:
-
Cell Culture: Culture STC-1/hMGAT2 and mock-transfected cells in complete growth medium (DMEM with 10% FBS) supplemented with 1 mg/ml Geneticin.
-
Cell Plating: Seed the cells at a density of 4 x 10^4 cells per well in 24-well Poly-D-Lysine coated plates and allow them to adhere overnight.
-
Serum Starvation: Wash the cells with PBS and then incubate in serum-free DMEM for 1 hour.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the medium and add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Substrate Labeling: Prepare the labeling medium containing serum-free DMEM, 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate. Add this medium to the cells and incubate for 90 minutes at 37°C.
-
Cell Lysis and Lipid Extraction: Aspirate the labeling medium and wash the cells with ice-cold PBS. Lyse the cells and extract the lipids using an appropriate method (e.g., Bligh-Dyer extraction).
-
LC/MS Analysis: Analyze the lipid extracts by high-resolution LC/MS to quantify the amount of D31-dipalmitin (the DAG product).
-
Data Analysis: Calculate the percent inhibition of D31-dipalmitin formation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fluorescence-Based Assay for Lipid Accumulation in HIEC-6 Cells
This protocol is a higher-throughput alternative for screening MGAT2 inhibitors by measuring total lipid accumulation.[3][4]
Materials:
-
Human intestinal epithelial cell line (HIEC-6)
-
DMEM/F12 medium
-
Epidermal Growth Factor (EGF)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
2-monoacylglycerol (2-MAG)
-
This compound
-
BODIPY 493/503 stain
-
Formaldehyde solution (4%)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Culture HIEC-6 cells in DMEM/F12 medium supplemented with 10% FBS and EGF.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to reach confluence.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: Add 2-MAG to the wells to induce TAG accumulation. A typical concentration range to test is 50-400 µM. Incubate for 24 hours.
-
Cell Fixation: Aspirate the medium, wash the cells with PBS, and fix them with 4% formaldehyde for 15-20 minutes.
-
Lipid Staining: Wash the fixed cells with PBS and stain with BODIPY 493/503 (a fluorescent neutral lipid stain) for 15 minutes in the dark.
-
Quantification: Wash the cells with PBS to remove excess stain. Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm). Alternatively, visualize and quantify lipid droplets using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. Calculate the percent inhibition of lipid accumulation and determine the IC50 value of this compound.
Conclusion
The provided application notes and protocols offer a robust framework for the characterization of this compound. The LC/MS-based assay provides high-resolution, quantitative data on the direct inhibition of MGAT2 activity, while the fluorescence-based assay offers a higher-throughput method for assessing the downstream effects on lipid accumulation. The choice of assay will depend on the specific research question and available resources. By following these detailed methodologies, researchers can effectively evaluate the potential of this compound as a therapeutic agent for metabolic diseases.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Mgat2-IN-4 dosage for in vivo studies
Here are the detailed Application Notes and Protocols for the in vivo use of various Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors.
Disclaimer: The compound "Mgat2-IN-4" was not found in the reviewed literature. The following information is based on other reported MGAT2 inhibitors used in in vivo studies.
Application Notes
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the triglyceride resynthesis pathway in the small intestine. Inhibition of MGAT2 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). By blocking MGAT2, these inhibitors reduce the absorption of dietary fat, leading to decreased body weight, improved glucose metabolism, and reduced liver fat accumulation. This document provides a summary of in vivo study protocols for several investigational MGAT2 inhibitors.
Mechanism of Action
MGAT2 catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a crucial step in the formation of triglycerides. By inhibiting this enzyme, MGAT2 inhibitors effectively reduce the synthesis and subsequent absorption of dietary fats in the enterocytes of the small intestine. This leads to a cascade of beneficial metabolic effects.
Figure 1: Signaling pathway of MGAT2 inhibition.
Quantitative Data Summary
The following table summarizes the in vivo dosages and effects of various MGAT2 inhibitors based on preclinical studies.
| Compound Name | Animal Model | Dosage | Administration Route | Duration | Key Outcomes |
| Compound A | High-Fat Diet (HFD)-fed C57BL/6J mice | 10 mg/kg | Oral gavage | 37 days | Reduced food intake[1] |
| HFD-fed C57BL/6J mice | 30 mg/kg | Oral gavage | 37 days | 59% reduction in food intake, suppressed body weight gain, reduced fat mass[1] | |
| Compound B | HFD-fed ob/ob mice | 30 mg/kg | Oral gavage | 36 days | Suppressed food intake and body weight gain, lowered glycated hemoglobin (GHb) levels[2] |
| BMS-963272 | Diet-induced obese mice | Not specified | Not specified | Not specified | On-target weight loss efficacy |
| CDAHFD and STAM murine NASH models | Not specified | Not specified | Not specified | Decreased inflammation and fibrosis[3] | |
| S-309309 | HFD-induced obese (DIO) mice | 3 mg/kg, b.i.d. | Oral | 4 weeks | Reductions in body weight gain and food intake[4] |
| DIO mice | 3 mg/kg, b.i.d. | Oral | 13 weeks | Suppressed food intake and body weight gain, decreased insulin resistance, reduced hepatic triglycerides[5] |
Experimental Protocols
Protocol 1: Evaluation of "Compound B" in a High-Fat Diet-Fed ob/ob Mouse Model[2]
Objective: To investigate the anti-diabetic and anti-obesity effects of Compound B in a model of severe obesity and type 2 diabetes.
Materials:
-
Compound B
-
Vehicle: 0.5% methylcellulose
-
Male ob/ob mice
-
High-Fat Diet (HFD)
-
Oral gavage needles
-
Standard laboratory equipment for housing and monitoring mice
Procedure:
-
Animal Model: Use male ob/ob mice, a model of severe obesity and type 2 diabetes.
-
Acclimation: Acclimate the mice to the housing conditions and HFD for a specified period.
-
Compound Preparation: Suspend Compound B in 0.5% methylcellulose to a final concentration for a 30 mg/kg dosage.
-
Administration: Administer Compound B (30 mg/kg) or vehicle orally once daily for 36 days.
-
Monitoring:
-
Record food intake and body weight regularly.
-
At day 34, measure glycated hemoglobin (GHb) levels.
-
At the end of the study, other relevant metabolic parameters can be assessed.
-
Experimental Workflow:
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization | PLOS One [journals.plos.org]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Administration of MGAT2 Inhibitors in Rodents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific administration data for "Mgat2-IN-4" is publicly available. The following protocols and data are based on studies with other potent and selective MGAT2 inhibitors, such as Compound A, Compound B, and S-309309, and should be adapted as a starting point for "this compound" research.
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides from dietary monoacylglycerols and fatty acids.[1][2] Inhibition of MGAT2 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[3] MGAT2 inhibitors work by blocking the absorption of dietary fat, thereby reducing body weight and improving metabolic parameters.[4] This document provides detailed application notes and standardized protocols for the administration of MGAT2 inhibitors to rodent models, based on published preclinical studies.
Data Presentation: Administration of MGAT2 Inhibitors in Rodents
The following table summarizes the administration details for various MGAT2 inhibitors in mice from published studies. This data can serve as a reference for designing experiments with this compound.
| Compound | Species | Route of Administration | Dosage | Frequency | Formulation/Vehicle | Reference |
| Compound A | Mouse (C57BL/6J) | Oral gavage | 30 mg/kg | Single dose | Not specified | [5] |
| Compound B | Mouse (C57BL/6J) | Oral gavage | 3, 10 mg/kg | Single dose | 0.5% methylcellulose | [1] |
| Compound B | Mouse (ob/ob) | Oral gavage | 30 mg/kg | Once daily | 0.5% methylcellulose | [1] |
| Unnamed MGAT2 Inhibitor | Mouse | Oral gavage | 10 mg/kg | Single dose | 0.5% w/v hydroxypropylmethylcellulose | [6] |
| S-309309 | Mouse (DIO) | Oral gavage | 3 mg/kg | Twice daily (b.i.d.) | Not specified | [7][8] |
| (S)-10 | Mouse | Oral gavage | Not specified | Single dose | Nanosuspension | [9] |
Signaling Pathway and Experimental Workflow
MGAT2 Signaling Pathway in Triglyceride Re-synthesis
Caption: MGAT2 pathway in intestinal triglyceride absorption and site of inhibition.
Experimental Workflow for Oral Administration in Rodents
Caption: General workflow for oral administration of MGAT2 inhibitors in rodents.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose [MC] or 0.5% w/v hydroxypropylmethylcellulose [HPMC] in sterile water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a standard dosing volume of 10 mL/kg for mice.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution. For 0.5% MC, slowly add 0.5 g of MC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Triturate the this compound powder with a small amount of the vehicle in a mortar to create a smooth paste. This step is crucial for preventing aggregation.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.
-
Store the formulation at 4°C for short-term use. Always re-suspend thoroughly before each use.
Protocol 2: Single-Dose Oral Administration in Mice for Pharmacokinetic/Pharmacodynamic Studies
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water unless fasting is required.
Procedure:
-
Fasting: For studies involving a lipid challenge, fast the mice overnight (approximately 16 hours) with free access to water.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing:
-
Gently restrain the mouse.
-
Administer the prepared this compound suspension or vehicle control orally using a ball-tipped gavage needle. The volume should be adjusted based on the individual animal's body weight (typically 5-10 mL/kg).
-
-
Post-Dosing Procedures (Study Dependent):
-
Oral Lipid Tolerance Test (OLTT): 30-60 minutes after compound administration, administer a lipid challenge (e.g., corn oil, 10 mL/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-lipid challenge via tail vein or retro-orbital sinus for measurement of plasma triglycerides and drug concentration.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., small intestine, liver) for analysis of gene expression or lipid content.
-
Protocol 3: Chronic Administration in a Diet-Induced Obesity (DIO) Model
Animals:
-
Male C57BL/6J mice, 6 weeks old at the start of the diet.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks.
Procedure:
-
Baseline Measurements: Before starting the treatment, record baseline body weight, food intake, and other relevant metabolic parameters (e.g., fasting glucose, insulin).
-
Group Assignment: Randomly assign DIO mice to treatment groups.
-
Chronic Dosing: Administer this compound or vehicle orally once or twice daily at the predetermined dose for the duration of the study (e.g., 4-13 weeks).
-
Monitoring:
-
Measure body weight daily or several times per week.
-
Measure food intake weekly.
-
Perform metabolic tests at regular intervals (e.g., oral glucose tolerance test, insulin tolerance test).
-
-
Terminal Procedures: At the end of the study, collect blood and tissues for final analysis of metabolic parameters, lipid content, and gene expression.
Concluding Remarks
The provided protocols offer a foundational framework for the in vivo evaluation of this compound in rodent models. It is imperative to conduct pilot studies to determine the optimal dosage, formulation, and administration frequency for this compound specifically. Careful observation of the animals for any adverse effects is crucial throughout the experimental period. These guidelines, in conjunction with the summarized data from related compounds, will aid researchers in designing robust and reproducible preclinical studies to investigate the therapeutic potential of MGAT2 inhibition.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the vagus nerve in the anorectic effect of monoacylglycerol acyltransferase 2 inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 9. identification-and-design-of-a-novel-series-of-mgat2-inhibitors - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Study of Mgat2-IN-4, a Novel MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TAG) in the small intestine, playing a pivotal role in the absorption of dietary fat.[1][2] Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][4][5][6] Mgat2-IN-4 is a novel, potent, and selective small molecule inhibitor of MGAT2. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental design from in vitro characterization to in vivo efficacy studies.
Mechanism of Action
This compound is designed to competitively inhibit the enzymatic activity of MGAT2, which is located in the endoplasmic reticulum of enterocytes.[1][7] MGAT2 catalyzes the acylation of monoacylglycerol to diacylglycerol, a crucial step in the monoacylglycerol pathway of TAG synthesis.[4][7] By blocking this step, this compound is expected to reduce the absorption of dietary fats, leading to decreased plasma triglyceride levels and subsequent improvements in metabolic parameters.[4][8] Inhibition of MGAT2 has also been shown to enhance the secretion of anorectic gut peptides like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can contribute to reduced food intake and improved glucose homeostasis.[4][9]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound (Hypothetical Data)
| Parameter | This compound | Control (Vehicle) | Reference Compound (e.g., JTP-103237) |
| In Vitro Assays | |||
| Human MGAT2 IC50 (nM) | 5.2 | - | 10.8 |
| Mouse MGAT2 IC50 (nM) | 8.1 | - | 15.3 |
| Selectivity vs. MGAT1 (> fold) | >1000 | - | >800 |
| Selectivity vs. DGAT1 (> fold) | >1500 | - | >1200 |
| Cell-Based Assays | |||
| STC-1 Cell DAG Synthesis IC50 (nM) | 25.6 | - | 52.1 |
| Caco-2 Cell TAG Accumulation IC50 (nM) | 30.1 | - | 65.7 |
| In Vivo Pharmacokinetics (Mouse) | |||
| Oral Bioavailability (%) | 45 | - | 38 |
| Tmax (h) | 1.5 | - | 2.0 |
| Cmax (ng/mL) at 10 mg/kg | 850 | - | 720 |
| In Vivo Pharmacodynamics (Mouse) | |||
| Oral Lipid Tolerance Test (% TAG reduction) | 65% at 10 mg/kg | 0% | 55% at 10 mg/kg |
| Body Weight Reduction (DIO model, 4 weeks) | 15% at 10 mg/kg/day | +5% | 12% at 10 mg/kg/day |
| Fasting Blood Glucose Reduction (db/db model, 2 weeks) | 20% at 10 mg/kg/day | +2% | 18% at 10 mg/kg/day |
Experimental Protocols
In Vitro Enzymatic Assay for MGAT2 Inhibition
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human or mouse MGAT2.
Materials:
-
Recombinant human or mouse MGAT2 (e.g., from Sf9 cell membrane fractions)
-
2-oleoyl-glycerol (monoacylglycerol substrate)
-
[14C]Oleoyl-CoA (acyl-CoA substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
This compound stock solution in DMSO
-
Scintillation cocktail and vials
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant MGAT2 enzyme, and the monoacylglycerol substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., chloroform:methanol, 2:1).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Visualize the radiolabeled diacylglycerol (DAG) product using a phosphorimager.
-
Scrape the corresponding spots from the TLC plate into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based Diacylglycerol (DAG) Synthesis Assay
This assay evaluates the ability of this compound to penetrate cells and inhibit MGAT2 activity in a cellular context.[1]
Materials:
-
STC-1 cells stably expressing human MGAT2 (STC-1/hMGAT2)
-
DMEM supplemented with 10% FBS
-
Stable isotope-labeled D31-palmitate
-
This compound stock solution in DMSO
-
LC/MS system
Procedure:
-
Plate STC-1/hMGAT2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free DMEM.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) in serum-free DMEM for 1 hour.
-
Add D31-palmitate to the media and incubate for 4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate.
-
Analyze the lipid extracts by high-resolution LC/MS to quantify the amount of D31-dipalmitin (the DAG product).[1]
-
Calculate the percent inhibition of DAG synthesis and determine the IC50 value.
In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This study assesses the acute effect of this compound on the absorption of a lipid challenge in vivo.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Corn oil
-
This compound formulation for oral gavage
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Plasma triglyceride quantification kit
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle control by oral gavage.
-
After 1 hour, administer an oral bolus of corn oil (e.g., 10 mL/kg).
-
Collect blood samples via the tail vein at baseline (0 hours) and at 1, 2, 4, and 6 hours post-oil bolus.
-
Separate the plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each treatment group.
-
Determine the percent reduction in triglyceride AUC in the this compound treated group compared to the vehicle group.
Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the long-term effects of this compound on body weight, adiposity, and metabolic parameters in a model of obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound formulation for daily oral gavage
-
Metabolic cages (for food intake and energy expenditure measurements)
-
EchoMRI or similar instrument for body composition analysis
-
Glucometer
Procedure:
-
Induce obesity by feeding mice an HFD for 8-12 weeks.
-
Randomize the obese mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A lean control group on a standard chow diet should also be included.
-
Administer this compound or vehicle daily by oral gavage for 4-8 weeks.
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the study, measure body composition (fat mass and lean mass).
-
Perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.
-
At necropsy, collect blood for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues such as liver and adipose tissue for histological analysis and measurement of tissue triglyceride content.
Mandatory Visualizations
Caption: The monoacylglycerol pathway of triglyceride synthesis and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for the evaluation of this compound.
Caption: Logical relationships of MGAT2 inhibition and its metabolic consequences.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deficiency of the intestinal enzyme acyl CoA:monoacylglycerol acyltransferase-2 protects mice from metabolic disorders induced by high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mgat2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mgat2-IN-4 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the monoacylglycerol pathway responsible for the re-synthesis of triglycerides in the small intestine.[1][2] By inhibiting MGAT2, this compound effectively reduces the absorption of dietary fats, making it a valuable research tool for studying metabolic disorders. These application notes provide detailed information on the purchasing, formulation, and application of this compound in preclinical research models of obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. Researchers can acquire this compound from vendors such as MedChemExpress, TargetMol, and Protheragen Obesity. When purchasing, it is crucial to verify the compound's purity and identity.
Product Specifications
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1841424-92-7 | [1][3] |
| Molecular Formula | C27H27N5O | [1][3] |
| Molecular Weight | 437.54 g/mol | [1][3] |
| Purity | ≥95% | [3] |
| Appearance | Solid | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (in solvent) | -80°C for up to 1 year | [1] |
Stock Solution Preparation
It is recommended to prepare stock solutions of this compound and use them as soon as possible. The following table provides volumes for preparing stock solutions at various concentrations.[1]
| Desired Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.2855 mL | 11.4275 mL | 22.8551 mL |
| 5 mM | 0.4571 mL | 2.2855 mL | 4.5710 mL |
| 10 mM | 0.2286 mL | 1.1428 mL | 2.2855 mL |
Note: The choice of solvent will depend on the experimental requirements. Please refer to the supplier's datasheet for solubility information in various solvents.
Signaling Pathway of MGAT2
MGAT2 plays a critical role in the absorption of dietary fat. In the lumen of the small intestine, dietary triglycerides are hydrolyzed into fatty acids and monoacylglycerols. These are then absorbed by enterocytes. Inside the enterocytes, MGAT2 catalyzes the acylation of monoacylglycerol to form diacylglycerol, which is subsequently converted to triacylglycerol by diacylglycerol acyltransferase (DGAT). The resynthesized triglycerides are then packaged into chylomicrons and secreted into the lymphatic system. Inhibition of MGAT2 blocks this pathway, thereby reducing the absorption of dietary fat.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models. While these protocols are based on studies with similar MGAT2 inhibitors, they provide a strong framework for designing experiments with this compound.
In Vivo Oral Fat Tolerance Test (OFTT)
This assay is crucial for assessing the acute effect of this compound on dietary fat absorption.
Experimental Workflow:
Methodology:
-
Animals: Use male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Orally administer this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), at doses ranging from 3 to 30 mg/kg body weight. The vehicle is administered to the control group.
-
Lipid Challenge: 1 to 6 hours after compound administration, administer an oral gavage of olive oil (e.g., 10 mL/kg).
-
Blood Collection: Collect blood samples via the tail vein at baseline (0 hours) and at 1, 2, and 4 hours post-oil gavage.
-
Analysis: Measure plasma triglyceride levels using a commercial kit.
-
Data Interpretation: A significant reduction in the postprandial rise in plasma triglycerides in the this compound treated group compared to the vehicle group indicates effective inhibition of dietary fat absorption.
High-Fat Diet (HFD)-Induced Obesity Model
This model is used to evaluate the chronic effects of this compound on body weight and adiposity.
Methodology:
-
Animals: Use male C57BL/6J mice, 6-8 weeks old.
-
Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) ad libitum to induce obesity. A control group should be fed a standard chow diet.
-
Treatment: Once obesity is established (typically after 8-12 weeks), begin daily oral administration of this compound (e.g., 10-30 mg/kg) or vehicle for a period of 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, measure:
-
Body composition (fat mass and lean mass) using DEXA or MRI.
-
Plasma levels of glucose, insulin, and lipids.
-
Glucose tolerance via an Oral Glucose Tolerance Test (OGTT).
-
Liver weight and hepatic triglyceride content.
-
-
Data Interpretation: A significant reduction in body weight gain, fat mass, and improvements in metabolic parameters in the this compound treated group compared to the vehicle-treated HFD group indicates therapeutic potential for obesity.
Type 2 Diabetes Model (db/db or ob/ob mice)
This model is used to assess the anti-diabetic effects of this compound.
Methodology:
-
Animals: Use genetically diabetic mice such as db/db or ob/ob mice, which exhibit obesity, hyperglycemia, and insulin resistance.
-
Treatment: Begin daily oral administration of this compound (e.g., 10-30 mg/kg) or vehicle for 4-6 weeks.
-
Monitoring: Monitor blood glucose levels and body weight regularly.
-
Endpoint Analysis:
-
Fasting blood glucose and insulin levels.
-
HbA1c levels to assess long-term glycemic control.
-
Glucose tolerance (OGTT) and insulin sensitivity (Insulin Tolerance Test - ITT).
-
Plasma lipid profiles.
-
-
Data Interpretation: A significant reduction in blood glucose, HbA1c, and improved glucose tolerance and insulin sensitivity in the this compound treated group would suggest its potential as an anti-diabetic agent.
Non-Alcoholic Steatohepatitis (NASH) Model
This model is used to investigate the effects of this compound on liver steatosis, inflammation, and fibrosis.
Methodology:
-
Animals: Use mouse models that develop NASH, such as mice fed a choline-deficient, L-amino acid-defined (CDAA) diet, or a high-fat, high-cholesterol, and high-fructose diet.
-
Treatment: Administer this compound (e.g., 10-30 mg/kg, orally) daily for a duration sufficient to induce NASH pathology (typically 8-16 weeks).
-
Endpoint Analysis:
-
Liver histology to assess steatosis, inflammation, and fibrosis (H&E and Sirius Red staining).
-
Hepatic triglyceride and cholesterol content.
-
Plasma levels of liver enzymes (ALT, AST).
-
Gene expression analysis of inflammatory and fibrotic markers in the liver.
-
-
Data Interpretation: Amelioration of liver steatosis, reduced inflammation and fibrosis, and lower liver enzyme levels in the this compound treated group would indicate a therapeutic benefit in NASH.[4]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions, including dosage and treatment duration, based on their specific research objectives and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for Mgat2-IN-4
For research use only. Not for use in diagnostic procedures.
Introduction
Mgat2-IN-4, also known as compound 33, is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the triglyceride synthesis pathway, primarily expressed in the small intestine.[2][3][4] It catalyzes the conversion of monoacylglycerol to diacylglycerol, a crucial step in the absorption of dietary fats.[2][5] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). By blocking MGAT2, this compound can reduce the synthesis and absorption of triglycerides, leading to improved metabolic profiles.[2]
These application notes provide detailed protocols for the reconstitution and storage of this compound, as well as an overview of its mechanism of action and relevant experimental data.
Product Information
| Characteristic | Value |
| Product Name | This compound |
| Synonym | Compound 33 |
| Target | Monoacylglycerol Acyltransferase 2 (MGAT2) |
| Chemical Formula | C₂₄H₂₃F₃N₄O₄S |
| Molecular Weight | 536.53 g/mol |
| CAS Number | 1841424-92-7 |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 1.1 nM | Human | Enzyme Assay | --INVALID-LINK-- |
| IC₅₀ | 1.3 nM | Mouse | Enzyme Assay | --INVALID-LINK-- |
Reconstitution and Storage Protocols
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Pipettes
Reconstitution Protocol
-
Equilibrate the Product: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Prepare the Solvent: Use anhydrous DMSO to prepare the stock solution. Ensure the DMSO is of high purity and has been stored properly to minimize water content.
-
Calculate the Required Volume: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Weight of this compound (mg) / 536.53 g/mol ) * 100,000
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a short period may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
Storage Protocol
-
Stock Solution Storage:
-
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed polypropylene tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
-
Working Solution Storage:
-
Aqueous working solutions should be prepared fresh for each experiment.
-
If a working solution in a buffer is prepared, it is recommended to use it within 24 hours and store it at 4°C during that period. Discard any unused portion.
-
Experimental Protocols
The following is a generalized protocol for an in vitro MGAT2 enzyme inhibition assay, based on methodologies described in the literature.
MGAT2 Enzyme Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with appropriate pH and additives).
-
Substrates: Prepare solutions of monoacylglycerol and fatty acyl-CoA in the assay buffer.
-
Enzyme: Use a source of MGAT2 enzyme, such as human or mouse recombinant protein or cell lysates overexpressing the enzyme.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
-
Assay Procedure:
-
Add the assay buffer, enzyme, and this compound (or vehicle control) to a microplate.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., a solution containing a strong acid or a solvent to extract the product).
-
-
Detection and Analysis:
-
Detect the formation of the product (diacylglycerol) using an appropriate method, such as chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MGAT2 signaling pathway in triglyceride synthesis.
Caption: Experimental workflow for MGAT2 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MOGAT2: A New Therapeutic Target for Metabolic Syndrome [mdpi.com]
- 4. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Mgat2-IN-4 in Tissue Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the extraction and quantitative analysis of Mgat2-IN-4, a putative small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), from biological tissue samples. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is considered the gold standard for small molecule quantification in complex biological matrices.[1][2][3] The protocol outlines procedures for tissue homogenization, protein precipitation, and solid-phase extraction for sample clean-up, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This method is intended to be a foundational guide for researchers in drug discovery and development to accurately assess the distribution and concentration of this compound in preclinical studies.
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the triglyceride synthesis pathway, primarily expressed in the small intestine.[4][5][6][7] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes by modulating the absorption of dietary fat.[4][6][7][8] this compound is a representative small molecule inhibitor designed to target this enzyme. Accurate and reliable quantification of this compound in tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and a wide dynamic range, making it the preferred method for the bioanalysis of small molecule drugs in biological samples.[1][2][3][9][10] This application note details a comprehensive workflow, from sample preparation to data analysis, for the determination of this compound in tissue.
Signaling Pathway and Mechanism of Action
MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a critical step in the synthesis of triglycerides.[4][5] By inhibiting MGAT2, this compound is expected to reduce triglyceride re-synthesis in enterocytes, thereby limiting fat absorption and accumulation.[4][6]
Caption: MGAT2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted below. It involves tissue collection and homogenization, followed by a multi-step extraction and clean-up procedure prior to LC-MS/MS analysis.
Caption: Overall experimental workflow for this compound analysis in tissue.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound Reference Standard | (Specify) | >98% Purity |
| Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound) | (Specify) | >98% Purity |
| Acetonitrile | (Specify) | HPLC or LC-MS Grade |
| Methanol | (Specify) | HPLC or LC-MS Grade |
| Water | (Specify) | Deionized, 18 MΩ·cm |
| Formic Acid | (Specify) | LC-MS Grade |
| Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) | (Specify) | ACS Grade |
| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | (Specify) | (Specify) |
| Phosphate Buffered Saline (PBS) | (Specify) | (Specify) |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or Methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into blank tissue homogenate to create the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation
A robust sample preparation procedure is critical for removing interferences and concentrating the analyte of interest.[11][12][13][14][15]
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold PBS (e.g., 300 µL).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice until a uniform suspension is achieved.[15]
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative bioanalysis.[1][2][3][9][10]
5.3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
5.3.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific parameters for this compound and its internal standard need to be optimized. This involves direct infusion of the compounds to determine the precursor ion and to optimize the collision energy for the production of stable and intense product ions.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
5.3.3. MRM Transitions
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3] The precursor to product ion transitions for this compound and the IS must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Data Analysis and Quantification
The concentration of this compound in the tissue samples is determined by constructing a calibration curve.
-
Calibration Curve:
-
Prepare a set of calibration standards by spiking known concentrations of this compound into blank tissue homogenate.
-
Process these standards alongside the unknown samples.
-
Plot the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
Perform a linear regression analysis with a 1/x or 1/x² weighting. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Quantification:
-
The concentration of this compound in the unknown samples is calculated from the regression equation of the calibration curve.
-
Method Validation Parameters
A summary of typical method validation parameters that should be assessed is provided below.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte degradation within acceptable limits (e.g., <15%) |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantitative determination of the hypothetical MGAT2 inhibitor, this compound, in tissue samples. The detailed protocols for sample preparation and analysis provide a solid foundation for researchers to accurately assess the tissue distribution of this and similar small molecule inhibitors. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data essential for advancing drug development programs targeting MGAT2.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijisrt.com [ijisrt.com]
- 14. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Application Notes and Protocols: Utilizing Mgat2-IN-4 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Mgat2-IN-4, a representative inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), with a focus on its application in combination with other drugs for the treatment of metabolic disorders. Detailed experimental protocols and supporting data from preclinical studies with various MGAT2 inhibitors are presented to guide further research and development.
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides (TG) in the small intestine.[1][2][3] It catalyzes the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), a critical step in the absorption of dietary fats.[3] Inhibition of MGAT2 presents a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) by reducing fat absorption and improving overall metabolic health.[3][4] Preclinical studies with selective MGAT2 inhibitors have demonstrated significant reductions in body weight, improved insulin sensitivity, and beneficial modulation of gut hormones.[2][5]
The exploration of combination therapies involving MGAT2 inhibitors like this compound is a logical next step to enhance therapeutic efficacy and address the multifaceted nature of metabolic diseases. This document outlines the rationale and provides detailed protocols for investigating the synergistic potential of this compound with other therapeutic agents.
Mechanism of Action and Rationale for Combination Therapy
This compound acts by selectively inhibiting the MGAT2 enzyme, primarily in the enterocytes of the small intestine. This inhibition leads to a decrease in the re-esterification of dietary MAG into DAG, thereby reducing the absorption of dietary triglycerides.[1][4] A significant consequence of MGAT2 inhibition is the elevation of the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][5] These hormones are known to play crucial roles in regulating appetite, glucose homeostasis, and gastric emptying.[3]
The increase in GLP-1 secretion following MGAT2 inhibition provides a strong rationale for combination therapy with Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is the enzyme responsible for the rapid degradation of active GLP-1. By combining this compound with a DPP-4 inhibitor, it is hypothesized that the longevity and physiological effects of the elevated GLP-1 levels will be enhanced, leading to greater improvements in glycemic control and weight management.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various selective MGAT2 inhibitors, which can be considered representative for the expected activity of compounds like this compound.
Table 1: In Vitro Inhibitory Activity of Representative MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based IC50 (nM) | Reference |
| Compound A | human MGAT2 | 7.8 | - | [2] |
| mouse MGAT2 | 2.4 | - | [2] | |
| human MGAT2 | - | 2.3 ± 1.2 | [6] | |
| Compound B | mouse MGAT2 | (comparable to CpdA) | - | [1] |
| BMS-963272 | human MGAT2 | (potent and selective) | - | [5] |
| (S)-10 | human MGAT2 | - | - | [7][8] |
Table 2: In Vivo Efficacy of Representative MGAT2 Inhibitors in Preclinical Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| Compound A | High-Fat Diet (HFD)-fed mice | 30 mg/kg | 59% reduction in HFD intake.[2] | [2] |
| HFD-fed mice | Chronic administration | Prevented body weight gain and fat accumulation.[2] | [2] | |
| HFD-streptozotocin mice | Chronic administration | Ameliorated hyperglycemia and fatty liver.[2] | [2] | |
| Compound B | HFD-fed ob/ob mice | 30 mg/kg/day for 36 days | Suppressed body weight gain and inhibited elevation of glycated hemoglobin.[1] | [1] |
| Normal mice | 10 mg/kg | Enhanced plasma levels of PYY and GLP-1 after fat loading.[1] | [1] | |
| BMS-963272 | Murine NASH models | - | Decreased inflammation and fibrosis.[5] | [5] |
| Obese human adults | Multiple doses | Reduced body weight and increased GLP-1 and PYY.[5] | [5] | |
| (S)-10 | Mice (Oral Lipid Tolerance Test) | - | 68% inhibition of plasma triacylglycerol excursion.[7][8] | [7][8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MGAT2 Inhibition and Gut Hormone Regulation
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. identification-and-design-of-a-novel-series-of-mgat2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mgat2-IN-4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol O-acyltransferase 2 (Mgat2) is a key enzyme in the re-synthesis of triglycerides in the small intestine, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2][3] Mgat2-IN-4 is a novel small molecule inhibitor designed to target this enzyme. Assessing the engagement of this compound with its target is a critical step in its development as a therapeutic agent. These application notes provide a detailed protocol for confirming the direct binding of this compound to the Mgat2 enzyme and for evaluating its inhibitory activity in biochemical and cellular contexts, as well as in preclinical in vivo models. The following protocols are designed to provide a comprehensive framework for researchers to evaluate the target engagement of this compound and other similar inhibitors.
Signaling Pathway of Mgat2 in Triglyceride Synthesis
The diagram below illustrates the role of Mgat2 in the monoacylglycerol pathway of triglyceride synthesis, which is the primary mechanism for dietary fat absorption in the small intestine.[1][4]
Caption: The Mgat2 signaling pathway in intestinal enterocytes.
Experimental Protocols
A multi-tiered approach is recommended to robustly assess the target engagement of this compound, starting from biochemical assays, moving to cell-based models, and finally to in vivo studies.
Biochemical Assay for Mgat2 Inhibition
This assay directly measures the enzymatic activity of Mgat2 in the presence of this compound using isolated enzyme preparations.
Workflow Diagram:
Caption: Workflow for the biochemical assessment of Mgat2 inhibition.
Detailed Protocol:
-
Enzyme Source Preparation:
-
Prepare membrane fractions from cells overexpressing human Mgat2 (e.g., Sf9 or HEK293 cells) or use commercially available recombinant Mgat2.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to determine the IC50 value.
-
Prepare substrates: 2-monooleoylglycerol (2-MAG) and radiolabeled [14C]oleoyl-CoA.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the Mgat2 enzyme preparation with varying concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrates (e.g., 50 µM 2-MAG and 25 µM [14C]oleoyl-CoA).
-
Incubate the reaction mixture for 20 minutes at room temperature with gentle agitation.[5]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Analysis:
-
Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v).
-
Visualize the radiolabeled diacylglycerol (DAG) product using a phosphorimager.
-
Alternatively, for a non-radioactive method, use a stable isotope-labeled substrate (e.g., D31-palmitate) and analyze the product formation by LC/MS.[1]
-
-
Data Analysis:
-
Quantify the amount of product formed at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary Table:
| Compound | Target | Assay Type | Substrates | IC50 (nM) |
| This compound | Mgat2 | Biochemical | 2-MAG, [14C]oleoyl-CoA | Value |
| Control Inhibitor | Mgat2 | Biochemical | 2-MAG, [14C]oleoyl-CoA | Value |
Cell-Based Assay for Mgat2 Inhibition
This assay evaluates the ability of this compound to penetrate cells and inhibit Mgat2 activity in a cellular context.
Workflow Diagram:
Caption: Workflow for the cell-based assessment of Mgat2 inhibition.
Detailed Protocol:
-
Cell Culture:
-
Inhibitor Treatment and Substrate Labeling:
-
Lipid Extraction and Analysis:
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a suitable solvent system.
-
Analyze the incorporation of the labeled fatty acid into diacylglycerol and triglycerides using LC/MS.
-
-
Data Analysis:
-
Calculate the amount of labeled product formed at each inhibitor concentration.
-
Determine the cellular IC50 value as described for the biochemical assay.
-
Quantitative Data Summary Table:
| Compound | Cell Line | Assay Type | Labeled Substrate | Cellular IC50 (nM) |
| This compound | STC-1-hMgat2 | Cell-Based | D31-palmitate | Value |
| Control Inhibitor | STC-1-hMgat2 | Cell-Based | D31-palmitate | Value |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly confirm the binding of a ligand to its target protein in a cellular environment.[7][8] The principle is that ligand binding increases the thermal stability of the target protein.[8][9]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture Mgat2-expressing cells to near confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble Mgat2 in the supernatant at each temperature by Western blotting using an anti-Mgat2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Mgat2 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Summary Table:
| Compound | Cell Line | Assay Type | Thermal Shift (ΔTm, °C) |
| This compound | HEK293-hMgat2 | CETSA | Value |
| Vehicle Control | HEK293-hMgat2 | CETSA | 0 |
In Vivo Target Engagement and Efficacy
Evaluating the effects of this compound in an animal model is crucial to understanding its therapeutic potential.
Workflow Diagram:
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
Application Notes and Protocols for Studying Intestinal Lipid Metabolism with an MGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor for the investigation of intestinal lipid metabolism. The protocols and data presented are based on established methodologies and publicly available information for potent and selective MGAT2 inhibitors, such as MGAT2-IN-2 and Compound A, and are intended to serve as a template for research with similar compounds like Mgat2-IN-4.
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the predominant pathway for triglyceride (TG) resynthesis in the enterocytes of the small intestine. Following the digestion of dietary fats into fatty acids and monoacylglycerols, MGAT2 catalyzes the acylation of monoacylglycerol to diacylglycerol, a critical step in the subsequent formation of triglycerides. These triglycerides are then packaged into chylomicrons and secreted into the lymphatic system for transport to the circulation.
Inhibition of MGAT2 presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) by reducing the absorption of dietary fats.[1][2] The use of a selective MGAT2 inhibitor is a valuable tool to elucidate the role of intestinal lipid absorption in overall energy homeostasis and to evaluate the therapeutic potential of targeting this pathway.
Mechanism of Action
MGAT2 inhibitors competitively block the active site of the MGAT2 enzyme, preventing the esterification of monoacylglycerol. This leads to a reduction in the synthesis of diacylglycerol and, consequently, triglycerides within the enterocytes.[2] This inhibition of lipid resynthesis can lead to several downstream effects, including:
-
Reduced postprandial hyperlipidemia: By decreasing the rate of triglyceride absorption, MGAT2 inhibitors can lower the spike in plasma triglyceride levels observed after a high-fat meal.
-
Increased secretion of gut hormones: The altered lipid flux in the intestine can stimulate the release of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can contribute to reduced food intake and improved glucose homeostasis.
-
Weight management: Chronic inhibition of MGAT2 can lead to a reduction in body weight and fat mass, particularly in the context of a high-fat diet.[3]
-
Improved insulin sensitivity: By mitigating lipotoxicity and promoting favorable changes in gut hormone secretion, MGAT2 inhibition can enhance insulin sensitivity.[3]
Signaling Pathway and Experimental Workflow
References
Application of MGAT2 Inhibitors in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol O-acyltransferase 2 (MGAT2) has emerged as a significant therapeutic target in the management of metabolic disorders, including type 2 diabetes.[1][2] MGAT2 is an enzyme predominantly expressed in the small intestine that plays a crucial role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acyl-CoAs.[2][3][4] By catalyzing the formation of diacylglycerol (DG), a precursor to TG, MGAT2 is integral to the process of dietary fat absorption.[2][3][4] Inhibition of MGAT2 presents a promising strategy to mitigate the metabolic dysregulation associated with type 2 diabetes by reducing lipid accumulation, enhancing insulin sensitivity, and improving glycemic control.[1][3] This document provides a comprehensive overview of the application of MGAT2 inhibitors in diabetes research, including their mechanism of action, experimental protocols, and relevant preclinical data. While the specific compound "Mgat2-IN-4" is not detailed in the available literature, this report focuses on well-characterized, exemplary MGAT2 inhibitors to illustrate their therapeutic potential.
Mechanism of Action
MGAT2 inhibitors exert their anti-diabetic effects through a multi-faceted mechanism primarily centered on the modulation of lipid metabolism in the intestine. By blocking MGAT2, these inhibitors reduce the re-esterification of monoacylglycerol into diacylglycerol, thereby limiting the overall synthesis of triglycerides in the enterocytes.[1][3] This leads to a cascade of beneficial metabolic effects:
-
Reduced Triglyceride Absorption: Inhibition of TG resynthesis in the small intestine leads to decreased absorption of dietary fats.[3][5]
-
Improved Insulin Sensitivity: By lowering circulating triglyceride levels and reducing ectopic fat deposition in tissues like the liver and muscle, MGAT2 inhibitors can alleviate insulin resistance, a key pathological feature of type 2 diabetes.[1][3]
-
Enhanced Glycemic Control: Improvements in insulin sensitivity contribute to better glucose uptake and utilization by peripheral tissues, leading to lower blood glucose levels.[1][3]
-
Increased Gut Hormone Secretion: Pharmacological inhibition of MGAT2 has been shown to augment the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[1][6] GLP-1 is known to stimulate insulin secretion, suppress glucagon release, and promote satiety, further contributing to the anti-diabetic effects.[7]
Signaling Pathway of MGAT2 Inhibition in Diabetes
Caption: Mechanism of action of MGAT2 inhibitors in diabetes.
Quantitative Data on MGAT2 Inhibitors
The following tables summarize key in vitro and in vivo data for exemplary MGAT2 inhibitors from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nmol/L) | Reference |
| Compound A | Human MGAT2 | 7.8 | [3] |
| Compound A | Mouse MGAT2 | 2.4 | [3] |
Table 2: In Vivo Efficacy in Diabetic Mouse Models
| Animal Model | Compound | Dose | Treatment Duration | Key Findings | Reference |
| HFD-STZ-treated mice | Compound A | Not specified | Not specified | Ameliorated hyperglycemia and fatty liver; Improved insulin sensitivity (HOMA-IR) | [3] |
| HFD-fed ob/ob mice | Compound B | 30 mg/kg/day | 5 weeks | Suppressed food intake and body weight gain; Inhibited elevation of glycated hemoglobin (GHb) | [6] |
| DIO mice | S-309309 | 3 mg/kg, b.i.d. | 13 weeks | Reduced body weight and food intake; Improved glucose and lipid metabolism | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MGAT Enzyme Assay
Objective: To determine the in vitro inhibitory activity of a compound against MGAT2.
Materials:
-
Crude membranes from cells expressing MGAT2 (e.g., small intestine homogenates)
-
[14C]palmitoyl-CoA
-
2-monooleoylglycerol
-
Test compound (e.g., Compound A)
-
Assay buffer
Procedure:
-
Prepare crude membranes (10 µg) from the small intestine of mice.
-
Incubate the membranes with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [14C]palmitoyl-CoA and 2-monooleoylglycerol.
-
After a defined incubation period, terminate the reaction.
-
Extract the lipids and separate them using thin-layer chromatography.
-
Quantify the incorporation of the [14C]palmitoyl moiety into diacylglycerol and triacylglycerol using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MGAT2 activity.
Oral Meal Tolerance Test (MTT)
Objective: To evaluate the effect of an MGAT2 inhibitor on postprandial plasma triglyceride levels.
Materials:
-
C57BL/6J mice
-
Test compound (e.g., Compound B)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oil-supplemented liquid meal
-
Blood collection supplies
Procedure:
-
Fast C57BL/6J mice overnight.
-
Administer the test compound or vehicle by oral gavage.
-
After a specified time (e.g., 60 minutes), administer an oil-supplemented liquid meal via oral gavage.
-
Collect blood samples at various time points post-meal (e.g., 0, 1, 2, 4 hours).
-
Measure plasma triglyceride levels in the collected samples.
-
Compare the triglyceride excursion between the treated and vehicle groups.
In Vivo Efficacy Study in a Diabetic Mouse Model (HFD-fed ob/ob mice)
Objective: To assess the long-term effects of an MGAT2 inhibitor on metabolic parameters in a model of severe obesity and type 2 diabetes.
Materials:
-
High-fat diet (HFD)-fed ob/ob mice
-
Test compound (e.g., Compound B)
-
Vehicle
-
Equipment for measuring body weight, food intake, and body composition (e.g., EchoMRI)
-
Assay kits for glycated hemoglobin (GHb), plasma insulin, AST, and ALT
Procedure:
-
Acclimatize HFD-fed ob/ob mice.
-
Administer the test compound or vehicle orally once daily for the duration of the study (e.g., 5 weeks).
-
Monitor and record body weight and food intake regularly.
-
At the end of the treatment period, measure body composition (fat and lean mass).
-
Collect blood samples to measure glycated hemoglobin, plasma insulin, and markers of liver function (AST, ALT).
-
Analyze the data to determine the effect of the MGAT2 inhibitor on obesity and diabetic parameters.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for MGAT2 inhibitors.
Conclusion
Inhibition of MGAT2 represents a compelling therapeutic strategy for the treatment of type 2 diabetes. By primarily targeting intestinal triglyceride resynthesis, MGAT2 inhibitors offer a mechanism that not only improves glycemic control and insulin sensitivity but also addresses associated comorbidities such as obesity and dyslipidemia.[1][2][3] The data from preclinical studies using various inhibitors demonstrate the potential of this class of compounds to favorably modulate key metabolic pathways implicated in diabetes. Further research and clinical development of potent and selective MGAT2 inhibitors are warranted to fully elucidate their therapeutic utility in managing this complex metabolic disease.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Mgat2-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mgat2-IN-4. The following information is designed to address common issues, particularly those related to solubility, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 33, is an inhibitor of monoacylglycerol O-acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the synthesis of triglycerides, which are a primary form of stored energy in the body.[2] By blocking the activity of MGAT2, this compound reduces the production of triglycerides. This mechanism of action makes it a compound of interest for research into metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. For in vitro experiments, it is common to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For animal studies, specific formulation strategies are often required to enhance solubility and bioavailability.
Q3: What are some common strategies to improve the solubility of compounds like this compound for in vivo studies?
A3: For poorly soluble compounds intended for oral administration in animal studies, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based formulations.[3][4] Common approaches involve creating solutions, suspensions, or emulsions to improve the compound's dissolution and absorption in the gastrointestinal tract.[3][4]
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when I dilute my this compound DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible, typically well below 1%, to minimize solvent effects on your cells or protein of interest. You may need to test a range of final solvent concentrations to find a balance between compound solubility and biological compatibility.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-127, in the final aqueous medium can help to maintain the compound's solubility.[5]
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to dissolve small amounts of precipitate.[5]
-
Warm the Solution: Gently warming the solution may aid in dissolution, but be cautious about the temperature stability of this compound and other components in your experiment.[5]
Problem: My compound is not soluble enough for my desired stock concentration.
If you are unable to achieve a sufficiently high concentration in your initial stock solution, consider the following:
Solutions:
-
Test Alternative Solvents: While DMSO is a common choice, other organic solvents such as ethanol, dimethylformamide (DMF), or a co-solvent system could provide better solubility for this compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility.[6] However, the chemical properties of this compound would need to be considered to determine if this is a viable strategy.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide to the solubility of similar poorly soluble small molecule inhibitors in common laboratory solvents. Note: This is a qualitative guide, and empirical testing is essential to determine the precise solubility of this compound.
| Solvent | Expected Solubility | Common Use |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Final dilution for in vitro assays |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions for in vitro use |
| Ethanol | Sparingly Soluble to Soluble | Stock solutions, co-solvent |
| Methanol | Sparingly Soluble | Analytical purposes |
| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solutions |
| Corn Oil | Potentially Soluble | Vehicle for oral gavage in in vivo studies[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Formulating a Poorly Soluble Compound for Oral Gavage in Mice
This protocol provides a general framework. The specific vehicle composition must be optimized for this compound.
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a solution containing a surfactant and a co-solvent. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Compound Dissolution: Prepare a concentrated stock of this compound in DMSO.
-
Formulation: Add the DMSO stock solution to the other vehicle components one by one, mixing thoroughly after each addition. The final formulation should be a clear solution or a uniform suspension.
-
Administration: Administer the formulation to the animals via oral gavage at the desired dosage.
Visualizations
Caption: Simplified signaling pathway of triglyceride synthesis via the MGAT2 enzyme and the inhibitory action of this compound.
Caption: Experimental workflow for preparing a stock solution of this compound.
Caption: Troubleshooting decision tree for addressing precipitation issues with this compound.
References
- 1. This compound | MGAT2抑制剂 | MCE [medchemexpress.cn]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mgat2-IN-4 Concentration for Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Mgat2-IN-4 in cell-based assays. The following information is designed to address specific issues that may be encountered during experimentation, ensuring reliable and reproducible results.
Understanding this compound and its Target
This compound is a small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the triglyceride synthesis pathway, primarily active in the small intestine, where it plays a crucial role in the absorption of dietary fats.[1] By inhibiting MGAT2, this compound blocks the re-esterification of monoacylglycerol to diacylglycerol, a critical step in the formation of triglycerides.[1] This mechanism of action makes MGAT2 inhibitors like this compound valuable research tools for studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: Cell lines that endogenously express MGAT2 or have been engineered to overexpress it are ideal. The human intestinal cell line HIEC-6 and the murine intestinal cell line STC-1 transfected with human MGAT2 have been successfully used in cell-based assays for other MGAT2 inhibitors.[4][5] The choice of cell line should be guided by the specific research question.
Q4: How can I assess the cytotoxicity of this compound?
A4: It is crucial to differentiate between the inhibitory effect of this compound on its target and general cellular toxicity. A standard cytotoxicity assay, such as an MTT, MTS, or a live/dead cell staining assay, should be performed in parallel with your functional assay. This will help you determine the concentration range where this compound is effective without causing significant cell death.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay measuring diacylglycerol (DAG) synthesis.
Materials:
-
STC-1 cells stably expressing human MGAT2 (STC-1/hMGAT2) or HIEC-6 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
This compound.
-
DMSO.
-
Substrate solution (e.g., containing monoacylglycerol and a labeled fatty acid).
-
Cell lysis buffer.
-
Detection reagents (e.g., for LC/MS or a fluorescence-based assay).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium. A typical 10-point dilution series might range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the growth medium from the cells and wash with PBS. Add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Substrate Addition: Add the substrate solution to each well and incubate for an appropriate period (e.g., 90 minutes) to allow for the enzymatic reaction to occur.[4]
-
Cell Lysis: Terminate the reaction and lyse the cells according to your chosen detection method's protocol.
-
Detection: Measure the amount of product (e.g., labeled diacylglycerol) using a suitable detection method like LC/MS.
-
Data Analysis: Plot the product formation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells of interest.
-
Complete growth medium.
-
This compound.
-
DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same range of this compound concentrations as used in the functional assay, including a vehicle control. Also include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following tables provide example data for other well-characterized MGAT2 inhibitors to serve as a reference for experimental design.
Table 1: Example IC50 Values for MGAT2 Inhibitors in Enzymatic and Cell-Based Assays
| Compound | Assay Type | Target | Cell Line | IC50 (nM) |
| Compound A | Enzymatic | Human MGAT2 | - | 7.8 |
| Compound A | Enzymatic | Mouse MGAT2 | - | 2.4 |
| Compound B | Enzymatic | Human MGAT2 | - | 8.1 |
| Compound B | Enzymatic | Mouse MGAT2 | - | 0.85 |
| Unnamed Inhibitor | Cell-Based (LC/MS) | Human MGAT2 | STC-1/hMGAT2 | 2.3 ± 1.2 |
Data compiled from multiple sources.[2][3]
Table 2: Example Selectivity Profile of an MGAT2 Inhibitor (Compound A)
| Enzyme | IC50 (µM) |
| MGAT3 | 14 ± 3.8 |
| DGAT1 | 6.3 ± 0.5 |
| DGAT2 | >30 |
| ACAT1 | >30 |
Data demonstrates high selectivity for MGAT2 over other related acyltransferases.[4]
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams have been generated.
References
- 1. who.int [who.int]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mgat2-IN-4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mgat2-IN-4, a representative inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). The information provided is synthesized from studies on various MGAT2 inhibitors and is intended to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides from dietary monoacylglycerols and fatty acyl-CoAs. By inhibiting MGAT2, this compound blocks the absorption of dietary fat, leading to potential therapeutic effects for metabolic disorders such as obesity and type 2 diabetes.[1][2][3] The inhibition of MGAT2 can also influence the secretion of gut hormones like GLP-1, which play a role in appetite regulation and glucose metabolism.[2][4]
Q2: In which experimental models can this compound be used?
A2: this compound can be utilized in a variety of experimental models, including:
-
In vitro enzyme activity assays: To determine the direct inhibitory effect on purified or microsomal MGAT2 protein.
-
Cell-based assays: Using intestinal cell lines (e.g., STC-1, Caco-2, HIEC-6) or engineered cell lines expressing human MGAT2 to assess cellular potency and effects on lipid metabolism.[1][5]
-
In vivo animal models: Primarily in mice, to study the effects on dietary fat absorption (e.g., oral fat tolerance tests), body weight, glucose tolerance, and other metabolic parameters in diet-induced obesity models or genetically obese models (e.g., ob/ob mice).[4][6][7][8]
Q3: What are the expected therapeutic effects of this compound?
A3: Based on studies with various MGAT2 inhibitors, the potential therapeutic effects of this compound include:
-
Decreased body weight gain and adiposity in diet-induced obesity models.[6][7][8]
-
Improved glucose tolerance and insulin sensitivity.[2][6][7]
-
Modulation of gut peptide release, such as GLP-1 and PYY.[2][4]
Troubleshooting Guides
In Vitro Enzyme Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | 1. Degraded inhibitor: Improper storage or handling of this compound. 2. Inactive enzyme: Poor quality or degradation of the MGAT2 enzyme preparation. 3. Sub-optimal assay conditions: Incorrect buffer pH, temperature, or substrate concentrations. | 1. Verify inhibitor integrity: Use a freshly prepared solution of this compound. Confirm its structure and purity if possible. 2. Validate enzyme activity: Use a positive control inhibitor with known potency. Prepare fresh enzyme aliquots. 3. Optimize assay conditions: Review literature for optimal pH, temperature, and substrate (monoacylglycerol and acyl-CoA) concentrations for MGAT2 activity. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of inhibitor, enzyme, or substrates. 2. Assay drift: Changes in temperature or reaction time across the plate. 3. Poor mixing: Inadequate mixing of reaction components. | 1. Use calibrated pipettes: Ensure proper pipetting technique. 2. Maintain consistent conditions: Use a temperature-controlled plate reader or water bath. Ensure consistent incubation times for all wells. 3. Ensure thorough mixing: Gently vortex or pipette mix all components. |
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Discrepancy between in vitro and cellular potency (IC50) | 1. Poor cell permeability: this compound may not efficiently cross the cell membrane to reach the intracellular MGAT2 enzyme located in the endoplasmic reticulum.[1] 2. Metabolism of the inhibitor: The inhibitor may be metabolized by the cells into an inactive form. 3. Efflux by cellular transporters: The inhibitor may be actively transported out of the cells. | 1. Assess cell permeability: Conduct permeability assays (e.g., PAMPA) to evaluate the compound's ability to cross membranes. 2. Investigate metabolic stability: Perform metabolic stability assays using liver microsomes or cell lysates. 3. Use efflux pump inhibitors: Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| High background signal | 1. High endogenous lipid levels: Cells naturally contain lipids that can interfere with the assay signal, especially when using sensitive detection methods like LC/MS.[1] 2. Non-specific binding of detection reagents. | 1. Use stable isotope-labeled substrates: This allows for specific detection of the product of MGAT2 activity against the high endogenous background.[1] A common substrate is D31-palmitate. 2. Optimize washing steps: Increase the number and stringency of washing steps to remove unbound reagents. 3. Include proper controls: Use mock-transfected cells or cells not expressing MGAT2 to determine the baseline signal.[1] |
| Poor cell health or detachment | 1. Cytotoxicity of the inhibitor: this compound may be toxic to the cells at the tested concentrations. 2. Inappropriate cell culture conditions: Sub-optimal media, serum, or incubator conditions. | 1. Perform a cytotoxicity assay: Determine the concentration range at which this compound is not toxic to the cells. 2. Optimize cell culture: Ensure cells are healthy and at the appropriate confluency before starting the experiment. Use poly-D-lysine coated plates to improve cell adherence if necessary.[1][10] |
In Vivo Animal Studies
| Problem | Possible Cause | Recommended Solution |
| Lack of efficacy (e.g., no effect on body weight or plasma triglycerides) | 1. Poor oral bioavailability: The compound may be poorly absorbed from the gastrointestinal tract or rapidly metabolized. 2. Inadequate dosing: The dose may be too low to achieve sufficient target engagement. 3. Compensatory mechanisms: The body may compensate for the inhibition of MGAT2, for example, by upregulating other lipid absorption pathways. | 1. Conduct pharmacokinetic studies: Determine the plasma concentration of this compound after oral administration to assess its bioavailability. 2. Perform a dose-response study: Test a range of doses to identify an effective dose. 3. Measure target engagement: Assess MGAT2 activity in intestinal tissue samples from treated animals to confirm target inhibition. |
| Gastrointestinal side effects | 1. Mechanism-based effects: Inhibition of fat absorption can lead to an accumulation of fat in the gut, potentially causing diarrhea or steatorrhea. | 1. Monitor animal health closely: Observe for any signs of gastrointestinal distress. 2. Adjust the diet: A very high-fat diet may exacerbate these side effects. Consider using a diet with a more moderate fat content. 3. Fractionate the daily dose: Administering the inhibitor in multiple smaller doses throughout the day may improve tolerability. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on various MGAT2 inhibitors. This data can serve as a benchmark for experiments with this compound.
Table 1: In Vitro and Cellular Potency of Representative MGAT2 Inhibitors
| Compound | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| Compound A | 4.0 ± 2.9 (human) | Not reported | STC-1/Human MGAT2 | [1] |
| Compound A | 7.8 (human) | Not reported | Not specified | [7] |
| Compound B | Potent (specific value not provided) | Potent (specific value not provided) | Not specified | [4] |
| JTP-103237 | Potent (specific value not provided) | Not reported | Not specified | [3] |
| XP-620 (DGAT1 inhibitor) | >30,000 (human MGAT2) | No inhibitory activity | STC-1/Human MGAT2 | [1] |
Table 2: Signal-to-Noise Ratios in a Cell-Based MGAT2 Assay
| Product Measured | Signal-to-Noise Ratio | Cell Line | Reference |
| D31-dipalmitin (DAG) | 4.3 | STC-1/Human MGAT2 | [1] |
| D31-tripalmitin (TAG) | 3.3 | STC-1/Human MGAT2 | [1] |
Experimental Protocols
Protocol 1: Cell-Based MGAT2 Activity Assay using Stable Isotope Labeling and LC/MS
This protocol is adapted from a method developed for profiling MGAT2 inhibitors in a cellular context.[1]
1. Cell Culture and Plating:
-
Culture STC-1 cells stably expressing human MGAT2 (STC-1/Human MGAT2) and mock-transfected STC-1 cells in appropriate media.
-
Plate the cells in 24-well poly-D-lysine-coated plates at a density of 4 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Remove the culture medium from the cells and add the medium containing the inhibitor.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes).
3. Stable Isotope Labeling:
-
Prepare a labeling medium containing a stable isotope-labeled fatty acid, such as D31-palmitate.
-
Add the labeling medium to the cells and incubate for 90 minutes at 37°C.
4. Sample Extraction:
-
Quench the reaction and lyse the cells by adding cold methanol containing an internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
5. LC/MS Analysis:
-
Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC/MS analysis.
-
Analyze the samples using a high-resolution LC/MS system to measure the levels of the stable isotope-labeled diacylglycerol (e.g., D31-dipalmitin).
6. Data Analysis:
-
Normalize the signal of the labeled diacylglycerol to the internal standard.
-
Calculate the percent inhibition of MGAT2 activity at each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Oral Fat Tolerance Test (OFTT) in Mice
This protocol is a standard method to assess the effect of an inhibitor on dietary fat absorption.
1. Animal Acclimatization and Fasting:
-
Acclimatize male C57BL/6J mice to individual housing for at least 3 days.
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
2. Compound Administration:
-
Administer this compound or vehicle orally (p.o.) by gavage at the desired dose.
3. Fat Challenge:
-
After a specified time post-dosing (e.g., 1 hour), administer an oral bolus of a lipid emulsion (e.g., corn oil).
-
To prevent the clearance of triglycerides from the plasma, an inhibitor of lipoprotein lipase (e.g., Pluronic F-127) can be administered intraperitoneally (i.p.) prior to the fat challenge.
4. Blood Sampling:
-
Collect blood samples from the tail vein at baseline (0 hours) and at several time points after the fat challenge (e.g., 1, 2, 4, and 6 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Triglyceride Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the triglyceride concentration in the plasma samples using a commercial assay kit.
6. Data Analysis:
-
Plot the plasma triglyceride concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion.
-
Compare the AUC between the this compound treated group and the vehicle group to determine the effect on fat absorption.
Diagrams
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deficiency of MGAT2 increases energy expenditure without high-fat feeding and protects genetically obese mice from excessive weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
improving the stability of Mgat2-IN-4 in solution
Welcome to the technical support center for Mgat2-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges, particularly concerning the stability of this compound in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound, offering potential causes and step-by-step solutions.
Problem 1: Precipitate formation in my stock solution or experimental buffer.
-
Potential Cause 1: Poor Solubility. this compound may have limited solubility in aqueous buffers. The choice of solvent and the final concentration are critical.
-
Solution:
-
Working Concentration: When diluting the stock solution into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid precipitation.
-
Sonication: If a precipitate is observed, gentle sonication in a water bath may help to redissolve the compound.
-
pH Adjustment: The solubility of small molecules can be pH-dependent. If your experimental buffer allows, a slight adjustment of the pH might improve solubility. This should be tested empirically.
-
Potential Cause 2: Temperature Effects. The solubility of many compounds decreases at lower temperatures.
-
Solution:
-
Storage Conditions: Store stock solutions at the recommended temperature. If stored at -20°C or -80°C, allow the solution to fully equilibrate to room temperature before use.
-
Experimental Temperature: Be mindful of temperature changes during your experiment that might cause the compound to precipitate out of solution.
-
Problem 2: Loss of compound activity over time in my experiment.
-
Potential Cause 1: Chemical Degradation. Small molecules can be susceptible to hydrolysis or oxidation in aqueous solutions, leading to a loss of inhibitory activity.
-
Solution:
-
Fresh Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Antioxidants: If oxidative degradation is suspected, and it is compatible with your experimental system, consider the addition of a small amount of an antioxidant like DTT or TCEP to your buffer.
-
pH Stability: Extreme pH values can accelerate the degradation of some compounds. Maintain a stable and appropriate pH in your experimental buffer.
-
Light Sensitivity: Protect solutions from direct light, as some compounds are light-sensitive.
-
-
Potential Cause 2: Adsorption to surfaces. Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
-
Solution:
-
Low-Binding Plastics: Use low-protein-binding microplates and tubes.
-
Carrier Protein: In some cell-based assays, the inclusion of a small amount of a carrier protein like BSA in the buffer can help to prevent non-specific binding.
-
Below is a troubleshooting workflow to help you systematically address stability issues.
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not detailed in the provided search results, a common practice for similar small molecule inhibitors is to use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For instance, the related compound MGAT2-IN-2 is soluble in DMSO at 10 mM.[1]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is generally recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q3: My experiment runs for over 24 hours. Is this compound stable in aqueous buffer for that long?
A3: The stability of any small molecule in an aqueous buffer over an extended period can be a concern. It is advisable to perform a stability test to confirm that this compound remains active under your specific experimental conditions (e.g., temperature, pH, buffer components). An experimental protocol to assess this is provided below.
Q4: Can I use a solvent other than DMSO?
A4: If DMSO is not compatible with your experimental system, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, you will need to empirically determine the solubility of this compound in these alternative solvents.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
This protocol provides a general method to determine the practical solubility limit of this compound in a chosen solvent.
| Step | Procedure | Details |
| 1 | Prepare Serial Dilutions | Prepare a series of concentrations of this compound in your chosen solvent (e.g., DMSO) in clear vials. |
| 2 | Visual Inspection | Visually inspect each vial for any undissolved particles. Use a light source and a dark background to aid observation. |
| 3 | Incubation | Gently agitate the solutions at room temperature for 1-2 hours. |
| 4 | Final Inspection | Re-examine the vials. The highest concentration that shows no visible precipitate is the approximate solubility limit. |
| 5 | (Optional) Microscopic Examination | For a more sensitive assessment, place a small drop of the solution on a microscope slide and check for micro-precipitates. |
Protocol 2: Evaluating the Stability of this compound in Experimental Buffer
This protocol outlines a method to determine the stability and activity of this compound in your aqueous experimental buffer over time.
Caption: Workflow for assessing the temporal stability of this compound.
| Step | Procedure | Details |
| 1 | Solution Preparation | Prepare a working solution of this compound in your experimental buffer at the desired final concentration. |
| 2 | Incubation | Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2). |
| 3 | Time-Point Sampling | At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the incubated solution. |
| 4 | Activity Assay | Use each aliquot to perform your MGAT2 inhibition assay to determine the compound's activity (e.g., by measuring its IC50). |
| 5 | Data Analysis | Compare the activity of this compound at the different time points. A significant increase in the IC50 value over time indicates degradation of the compound. |
By following these guidelines and protocols, researchers can be better equipped to handle this compound and ensure the reliability and reproducibility of their experimental results.
References
troubleshooting unexpected results with Mgat2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Mgat2-IN-4 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 plays a key role in the synthesis of triglycerides in the small intestine. By inhibiting MGAT2, this compound blocks the re-esterification of monoacylglycerol to diacylglycerol, a critical step in dietary fat absorption.[1] This can lead to reduced lipid levels in the blood, improved insulin sensitivity, and may influence the secretion of gut hormones like GLP-1.[1]
Q2: What are the expected outcomes of using this compound in my experiments?
In cell-based assays, treatment with this compound is expected to decrease the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG). In animal models, particularly in mice fed a high-fat diet, administration of an MGAT2 inhibitor like this compound is expected to reduce postprandial (after-meal) triglyceride levels, suppress food intake, prevent body weight gain, and improve glucose tolerance.[2][3]
Q3: In which cell lines can I test the activity of this compound?
Cell lines that endogenously express MGAT2 or have been engineered to overexpress it are suitable. The murine secretin tumor cell line STC-1 and the human intestinal epithelial cell line HIEC-6 have been successfully used to create stable cell lines expressing human MGAT2 for inhibitor profiling.[4][5][6][7]
Q4: What is a typical dose for in vivo studies in mice?
Effective oral doses of potent MGAT2 inhibitors in mice for an oral lipid tolerance test (OLTT) have been reported in the range of 3 to 30 mg/kg.[2] The optimal dose for this compound may need to be determined empirically for your specific experimental model and conditions.
Troubleshooting Unexpected Results
Issue 1: Lower than expected potency (higher IC50) in a cell-based assay.
-
Possible Cause 1: Poor cell permeability.
-
Solution: While this compound is designed for good cell permeability, ensure that the chosen cell line is appropriate and that the inhibitor has sufficient time to penetrate the cells. Consider increasing the pre-incubation time with the inhibitor before adding the substrate.
-
-
Possible Cause 2: Inhibitor instability in culture medium.
-
Solution: Prepare fresh solutions of this compound for each experiment. Minimize the time the inhibitor is in the culture medium before the assay. If instability is suspected, a stability test in the specific medium can be performed.
-
-
Possible Cause 3: High protein binding in the serum.
-
Solution: If your assay medium contains serum, the inhibitor may bind to serum proteins, reducing its free concentration. Consider reducing the serum percentage during the inhibitor treatment or using a serum-free medium for the assay, if compatible with your cells.
-
-
Possible Cause 4: Incorrect assay setup.
-
Solution: Review the experimental protocol, ensuring that the concentrations of substrates (e.g., monoacylglycerol and fatty acyl-CoA) are appropriate. The IC50 of a competitive inhibitor can be influenced by substrate concentration.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure a consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. Perform a cell viability assay to confirm that the inhibitor is not causing cytotoxicity at the tested concentrations.
-
-
Possible Cause 2: Inaccurate pipetting or dilution series.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For potent inhibitors, small errors in concentration can lead to significant variations in activity.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or a buffer to maintain a more uniform temperature and humidity across the plate.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Inhibition of other acyltransferases.
-
Solution: While potent MGAT2 inhibitors are often designed for selectivity, cross-reactivity with other enzymes in the triglyceride synthesis pathway (e.g., DGAT1, DGAT2) is possible at higher concentrations.[3] If off-target effects are suspected, consider using a structurally different MGAT2 inhibitor as a control or performing counter-screening against related enzymes.
-
-
Possible Cause 2: Compound toxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is non-toxic to your cells. Unexpected cellular phenotypes may be due to general toxicity rather than specific MGAT2 inhibition.
-
-
Possible Cause 3: Altered gut hormone signaling.
-
Solution: Inhibition of MGAT2 can lead to an increase in gut hormones like GLP-1 and PYY.[3] This can lead to secondary effects such as reduced food intake and altered glucose metabolism, which might be considered unexpected if not anticipated.
-
Data Presentation
Table 1: In Vitro Potency of Representative MGAT2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound A | Human MGAT2 | Enzymatic | 7.8 | [2] |
| Compound A | Mouse MGAT2 | Enzymatic | 2.4 | [2] |
| Compound B | Human MGAT2 | Enzymatic | 8.1 | [3] |
| Compound B | Mouse MGAT2 | Enzymatic | 0.85 | [3] |
| BMS-963272 | Human MGAT2 | Not Specified | Potent & Selective | [8] |
Note: Specific IC50 data for this compound (compound 33) from the primary publication is not publicly available at this time. The data presented here is for other potent and selective MGAT2 inhibitors to provide a general reference for expected potency.
Table 2: Selectivity Profile of a Representative MGAT2 Inhibitor (Compound B)
| Enzyme | IC50 (nM) | Selectivity (fold vs. hMGAT2) |
| Human MGAT2 | 8.1 | - |
| DGAT1 | >3000 | >370 |
| DGAT2 | >3000 | >370 |
| ACAT1 | >3000 | >370 |
Data from[3]
Experimental Protocols
Key Experiment 1: Cell-Based MGAT2 Inhibition Assay
This protocol is adapted from established methods for measuring MGAT2 activity in a cellular context.[4][5]
1. Cell Culture and Plating:
- Culture STC-1 or HIEC-6 cells stably expressing human MGAT2 in appropriate growth medium.
- Plate cells in 24-well plates at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
2. Serum Starvation and Inhibitor Treatment:
- Wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells in serum-free medium for 1-2 hours.
- Add this compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 30-60 minutes).
3. Substrate Addition and Incubation:
- Prepare a substrate solution containing a monoacylglycerol (e.g., 2-monooleoylglycerol) and a fatty acyl-CoA (e.g., oleoyl-CoA) in serum-free medium.
- Add the substrate solution to the wells to initiate the enzymatic reaction.
- Incubate for a defined period (e.g., 90 minutes) at 37°C.
4. Lipid Extraction and Analysis:
- Wash the cells with cold PBS.
- Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).
- Analyze the levels of diacylglycerol (DAG) and triacylglycerol (TAG) by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
- Quantify the amount of newly synthesized DAG and TAG.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Key Experiment 2: In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This protocol is a standard method to assess the effect of MGAT2 inhibition on dietary fat absorption in vivo.[2][3]
1. Animal Acclimation and Fasting:
- Acclimate male C57BL/6J mice to the experimental conditions.
- Fast the mice overnight (approximately 12-16 hours) with free access to water.
2. Inhibitor Administration:
- Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally by gavage at the desired dose (e.g., 3, 10, or 30 mg/kg).
3. Lipid Challenge:
- After a set time post-inhibitor administration (e.g., 1-2 hours), administer an oral lipid challenge, typically corn oil or olive oil (e.g., 10 mL/kg).
4. Blood Sampling:
- Collect blood samples from the tail vein or another appropriate site at baseline (0 hours) and at several time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
5. Plasma Triglyceride Measurement:
- Separate the plasma from the blood samples.
- Measure the plasma triglyceride concentrations using a commercial enzymatic assay kit.
6. Data Analysis:
- Plot the plasma triglyceride concentration over time for each treatment group.
- Calculate the area under the curve (AUC) for the plasma triglyceride levels.
- Compare the AUC between the this compound treated groups and the vehicle control group to determine the percentage of triglyceride lowering.
Visualizations
Caption: MGAT2 Signaling Pathway in an Enterocyte.
Caption: Troubleshooting Workflow for this compound.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Mgat2-IN-4
Welcome to the technical support center for Mgat2-IN-X, a potent inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing unexpected phenotypes in our cell-based assays that do not seem to align with pure MGAT2 inhibition. What could be the cause?
A1: Unexpected cellular phenotypes can arise from off-target activities of the inhibitor. MGAT2 is part of a larger family of acyltransferases involved in lipid metabolism. While Mgat2-IN-X is designed for selectivity, cross-reactivity with other enzymes, such as Diacylglycerol Acyltransferase (DGAT) isozymes or other MGAT isozymes, can occur, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify the inhibition of MGAT2 in your specific experimental system. A cell-based assay measuring the conversion of monoacylglycerol to diacylglycerol is recommended.[1]
-
Titrate the Inhibitor: Perform a dose-response curve to ensure you are using the lowest effective concentration of Mgat2-IN-X to minimize potential off-target effects.
-
Assess Off-Target Activity: If unexpected phenotypes persist, consider performing assays to measure the activity of closely related enzymes like DGAT1, DGAT2, and MGAT3 in the presence of Mgat2-IN-X. A significant inhibition of these enzymes could explain the observed phenotype.
-
Use a Structurally Different MGAT2 Inhibitor: As a control, test a second, structurally distinct MGAT2 inhibitor. If the phenotype is recapitulated, it is more likely to be a result of on-target MGAT2 inhibition.
Q2: Our in vitro enzymatic assay results with Mgat2-IN-X are potent, but we see weaker or inconsistent effects in our cellular assays. Why is there a discrepancy?
A2: Discrepancies between in vitro and cell-based assay potencies are not uncommon and can be attributed to several factors:
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular MGAT2 enzyme, which resides in the endoplasmic reticulum.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cytoplasm.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: High levels of non-specific binding to intracellular proteins or lipids can reduce the free concentration of the inhibitor available to bind to MGAT2.
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the cell permeability of Mgat2-IN-X using standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Modify Assay Conditions: For cell-based assays, consider extending the incubation time or pre-incubating the cells with the inhibitor to allow for sufficient cellular uptake.
-
Use a More Sensitive Readout: Employing a highly sensitive analytical method, such as LC/MS to detect the formation of diacylglycerol products from stable isotope-labeled substrates, can improve the detection of inhibitory effects in cellular systems.[1]
Q3: We are concerned about potential off-target effects on related lipid metabolism pathways. Which enzymes should we be most concerned about, and how can we test for this?
A3: The primary off-target concerns for MGAT2 inhibitors are other acyltransferases involved in triglyceride synthesis. Based on data from well-characterized MGAT2 inhibitors, the following enzymes should be considered for counter-screening:
-
Diacylglycerol Acyltransferase 1 (DGAT1): The enzyme that catalyzes the final step in triglyceride synthesis.
-
Diacylglycerol Acyltransferase 2 (DGAT2): An isozyme of DGAT1 with a different tissue distribution and physiological role.
-
Monoacylglycerol Acyltransferase 3 (MGAT3): Another member of the MGAT family.
-
Acyl-CoA: Cholesterol Acyltransferase (ACAT1): Involved in cholesterol esterification.
Recommended Action:
-
In Vitro Selectivity Profiling: The most direct way to assess off-target activity is to perform in vitro enzymatic assays for the enzymes listed above using Mgat2-IN-X. The resulting IC50 values will provide a quantitative measure of selectivity.
-
Cellular Assays: In a cellular context, you can measure the end-products of these enzymatic pathways (e.g., triglycerides for DGAT activity, cholesteryl esters for ACAT activity) in the presence of Mgat2-IN-X.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of representative, well-characterized MGAT2 inhibitors, which can serve as a benchmark for your studies with Mgat2-IN-X.
Table 1: Inhibitory Potency of a Representative MGAT2 Inhibitor (Compound A)
| Target | Species | IC50 (nM) |
| MGAT2 | Human | 4.0 ± 2.9 |
| MGAT2 | Rat | 4.0 ± 3.4 |
| MGAT2 | Mouse | 23 ± 17 |
Data from reference[1]
Table 2: Selectivity Profile of Representative MGAT2 Inhibitors
| Inhibitor | Off-Target Enzyme | IC50 (µM) | Selectivity (fold vs. hMGAT2) |
| Compound A | MGAT3 | 14 ± 3.8 | >3500 |
| DGAT1 | 6.3 ± 0.5 | >1575 | |
| Acyl-CoA wax alcohol acyltransferase 2 | 6.5 ± 3.3 | >1625 | |
| Compound B | DGAT1 | >300-fold selective vs. MGAT2 | >300 |
| DGAT2 | >300-fold selective vs. MGAT2 | >300 | |
| ACAT1 | >300-fold selective vs. MGAT2 | >300 |
Data for Compound A from reference[1]. Data for Compound B from reference[2].
Experimental Protocols
Protocol 1: In Vitro MGAT2 Enzymatic Assay
This protocol is adapted from methods used to characterize novel MGAT2 inhibitors.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MGAT2.
Materials:
-
Recombinant human MGAT2 enzyme (e.g., from insect or mammalian cell expression)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM EDTA
-
Substrates:
-
2-monooleoylglycerol (2-OG)
-
[14C]Oleoyl-CoA
-
-
Test compound (Mgat2-IN-X) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Mobile Phase: Heptane:Isopropyl Ether:Acetic Acid (60:40:4)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, add the assay buffer, recombinant MGAT2 enzyme, and the test compound dilution (or DMSO for control).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrates (2-OG and [14C]Oleoyl-CoA).
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the mobile phase.
-
Visualize the radiolabeled diacylglycerol product using a phosphorimager or by scraping the corresponding band and quantifying using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based MGAT2 Activity Assay using Stable Isotope Labeling and LC/MS
This advanced protocol provides a more physiologically relevant measure of MGAT2 inhibition.[1]
Objective: To measure the functional inhibition of MGAT2 in a cellular context.
Materials:
-
Human MGAT2-expressing cell line (e.g., STC-1 cells transfected with human MGAT2)[1]
-
Cell culture medium (e.g., DMEM) and serum
-
Test compound (Mgat2-IN-X)
-
Labeling Medium: Serum-free DMEM containing D31-palmitate, monopalmitoylglycerol, cholate, and deoxycholate.[1]
-
LC/MS system
Procedure:
-
Plate the MGAT2-expressing cells in a multi-well plate and culture overnight.
-
Wash the cells with PBS and then incubate in serum-free DMEM for 1 hour.
-
Add the labeling medium containing various concentrations of the test compound (or DMSO for control).
-
Incubate for 90 minutes.[1]
-
Wash the cells with PBS and lyse the cells.
-
Extract the lipids from the cell lysate.
-
Analyze the lipid extract by LC/MS to measure the amount of newly synthesized D31-dipalmitin (the product of MGAT2 activity).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Intestinal triglyceride resynthesis pathway highlighting the inhibitory action of Mgat2-IN-X on MGAT2.
Caption: A logical workflow for troubleshooting unexpected experimental results with Mgat2-IN-X.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
how to address poor bioavailability of Mgat2-IN-4
Welcome to the technical support center for Mgat2-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound, with a particular focus on addressing its potential for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides from dietary monoacylglycerols and fatty acids.[1][2][3][4] By inhibiting MGAT2, this compound aims to reduce the absorption of dietary fats, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[1][2][3]
Q2: I am observing low efficacy of this compound in my in vivo studies. What could be the reason?
A2: Low in vivo efficacy despite potent in vitro activity is often linked to poor oral bioavailability. This can be due to several factors, including low aqueous solubility, poor permeability across the intestinal wall, or rapid first-pass metabolism. We recommend assessing the pharmacokinetic profile of this compound to determine its plasma concentration over time.
Q3: How can I improve the oral bioavailability of this compound for my animal studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with poor solubility.[5][6][7] These include:
-
Particle size reduction: Techniques like micronization or nanonization increase the surface area for dissolution.[5][8]
-
Co-solvents: Using a mixture of solvents can improve the solubility of the compound in the dosing vehicle.[9][10]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[5][11]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[5][9][12]
-
Complexation with cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low plasma exposure (AUC) after oral administration. | Poor aqueous solubility of this compound. | 1. Determine the Biopharmaceutics Classification System (BCS) class of the compound. 2. Employ solubility enhancement techniques such as co-solvents, lipid-based formulations, or solid dispersions.[5][9][11] 3. Consider particle size reduction to increase the dissolution rate.[5][8] |
| Poor intestinal permeability. | 1. Investigate potential P-glycoprotein (P-gp) efflux. 2. Co-administer with a P-gp inhibitor in preclinical models to assess the impact on absorption. | |
| High first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes. 2. If metabolism is high, consider alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies to bypass the liver. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution from the formulation. | 1. Ensure a homogenous and stable formulation. 2. For suspensions, ensure uniform particle size and adequate suspension agents. 3. Consider a solution formulation if solubility allows. |
| Food effects on absorption. | 1. Standardize the fasting state of the animals before dosing. 2. Conduct a food-effect bioavailability study to understand the impact of food on absorption. | |
| Unexpected in vivo side effects. | Off-target effects. | 1. Perform a broad off-target screening panel. |
| Formulation vehicle toxicity. | 1. Run a vehicle-only control group in your in vivo studies. 2. Ensure the concentration of organic solvents or surfactants in the vehicle is within tolerated limits. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, based on common challenges and improvement strategies. This data is for illustrative purposes to guide formulation development.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 30 | Oral | 150 | 4 | 600 | 10 |
| Co-solvent Solution | 30 | Oral | 450 | 2 | 1800 | 30 |
| SEDDS Formulation | 30 | Oral | 900 | 1 | 4200 | 70 |
| Intravenous Solution | 10 | IV | 2000 | 0.1 | 6000 | 100 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Oral Fat Tolerance Test (OFTT) in Mice
This protocol is designed to evaluate the in vivo efficacy of this compound in suppressing the rise in plasma triglycerides after an oral fat challenge.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Olive oil
-
C57BL/6J mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Fast mice for 4-6 hours prior to the experiment.
-
Administer this compound or vehicle by oral gavage at the desired dose.
-
One hour after compound administration, administer olive oil (e.g., 10 mL/kg) by oral gavage.
-
Collect blood samples via the tail vein at baseline (pre-oil challenge) and at 1, 2, and 4 hours post-oil challenge.
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma triglyceride concentrations using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion.
Protocol 2: Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound formulated for oral and intravenous administration
-
Rodents (e.g., rats or mice) with cannulated jugular veins for serial blood sampling
-
Dosing syringes and gavage needles
-
Blood collection supplies
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast animals overnight before dosing.
-
For the oral group, administer the formulated this compound by oral gavage.
-
For the intravenous group, administer the formulated this compound as a bolus injection or short infusion via the jugular vein cannula.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: MGAT2 signaling pathway in dietary fat absorption.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. upm-inc.com [upm-inc.com]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Refining Mgat2-IN-4 Treatment Protocols in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, Mgat2-IN-4, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2] MGAT2 plays a crucial role in the synthesis of triglycerides from dietary fat in the small intestine.[1][3][4][5] Specifically, it catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the triglyceride resynthesis pathway.[1][4] By inhibiting MGAT2, this compound blocks this pathway, leading to reduced absorption and synthesis of triglycerides.[1][6] This can result in several therapeutic effects, including weight loss, improved insulin sensitivity, and a reduction in fatty liver.[4][6][7]
Q2: What are the expected therapeutic effects of this compound in animal models of metabolic disease?
A2: Based on preclinical studies with various MGAT2 inhibitors, the expected therapeutic effects of this compound in animal models (e.g., high-fat diet-induced obese mice) include:
-
Reduced body weight gain: Inhibition of fat absorption leads to a decrease in body weight.[6][7][8]
-
Improved glycemic control: Enhanced insulin sensitivity and lower blood glucose levels are commonly observed.[1][6]
-
Reduced hepatic steatosis: Lowered triglyceride synthesis can lead to a decrease in fat accumulation in the liver.[6][9]
-
Altered gut hormone secretion: An increase in anorectic gut peptides like GLP-1 and PYY has been reported, which can contribute to reduced food intake.[1][4][7]
-
Decreased plasma triglycerides: Inhibition of triglyceride absorption leads to lower levels in the blood.[6]
Q3: What is the primary tissue of action for this compound?
A3: The primary site of action for this compound is the small intestine, where MGAT2 is highly expressed.[3][5][10] By inhibiting MGAT2 in the enterocytes, this compound effectively reduces the absorption of dietary fats. While MGAT2 is expressed in other tissues like the kidney and adipose tissue in mice, its role in the intestine is predominant for fat absorption.[10]
Troubleshooting Guides
Inconsistent or Lack of Efficacy
Problem: No significant difference in body weight or other metabolic parameters is observed between the this compound treated group and the vehicle control group.
| Possible Cause | Troubleshooting Steps |
| Improper Dosing or Formulation | - Verify the correct calculation of the dose based on the animal's body weight. - Ensure the compound is fully solubilized or forms a stable suspension in the chosen vehicle. Poor solubility can lead to inaccurate dosing. - Perform a small-scale solubility test of this compound in various pharmaceutically acceptable vehicles to determine the optimal one. |
| Incorrect Administration Technique | - For oral gavage, ensure the gavage needle is correctly placed in the esophagus and the full dose is delivered to the stomach.[11][12] Improper technique can lead to administration into the trachea or loss of the compound.[11][13] - Consider alternative administration routes if oral bioavailability is a concern, though oral is the primary route for affecting intestinal MGAT2. |
| Compound Instability | - Check the stability of this compound in the chosen vehicle at the storage and administration temperatures. The compound may degrade over time. - Prepare fresh dosing solutions daily unless stability data indicates otherwise. |
| High Individual Animal Variation | - Increase the number of animals per group to increase statistical power. - Ensure animals are properly randomized into treatment groups based on initial body weight and other relevant parameters. |
| Assay Timing | - Ensure that measurements are taken at appropriate time points to observe the expected effects. For example, effects on postprandial triglycerides should be measured shortly after a fat challenge. |
Adverse Events or Toxicity
Problem: Animals treated with this compound exhibit signs of distress, such as weight loss beyond the expected therapeutic range, lethargy, or gastrointestinal issues.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects or High Dose | - Reduce the dose of this compound. Perform a dose-response study to find the optimal therapeutic window with minimal side effects. - Review any available data on the selectivity of this compound against other acyltransferases (e.g., DGAT1). Inhibition of other enzymes can lead to different side effect profiles.[6] |
| Gavage-Related Complications | - Oral gavage can be stressful and may cause injury if performed incorrectly, leading to complications like esophageal trauma or aspiration pneumonia.[11][13][14] - Ensure personnel are highly trained in the gavage technique.[12] - Consider using flexible feeding tubes to minimize the risk of injury.[12] - Anesthetizing the mice briefly with isoflurane during gavage may reduce stress and complications.[15] |
| Vehicle-Related Toxicity | - Run a control group treated only with the vehicle to rule out any adverse effects of the delivery medium. |
| Dehydration or Malnutrition | - Monitor food and water intake. A significant reduction in food intake due to the anorectic effects of the drug could lead to excessive weight loss. - Ensure the diet is palatable and easily accessible. |
Experimental Protocols
Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Sterile syringes (1 ml)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Animal scale
Procedure:
-
Preparation:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure it is well-mixed before each use.
-
Weigh each mouse to determine the correct volume to administer. The maximum volume should not exceed 10 ml/kg of body weight.[11]
-
-
Animal Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct length.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus. The mouse may exhibit a swallowing reflex.[11] Do not force the needle.
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly administer the solution. .
-
If the animal struggles or shows signs of distress (e.g., coughing), withdraw the needle immediately.[11]
-
-
Post-Administration Monitoring:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of respiratory distress or other adverse reactions.[11]
-
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess improvements in glucose metabolism.
Materials:
-
This compound or vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose level.
-
Treatment: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a set amount of time following treatment (e.g., 60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Quantitative Data Summary
The following table summarizes representative data from preclinical studies on MGAT2 inhibitors. Note that these values are for various MGAT2 inhibitors and may not be directly applicable to this compound.
| Parameter | Compound | Animal Model | Result | Reference |
| In Vitro IC50 | Compound A | Human MGAT2 | 7.8 nmol/L | [6] |
| In Vitro IC50 | Compound A | Mouse MGAT2 | 2.4 nmol/L | [6] |
| Body Weight Change | Compound A | High-Fat Diet Mice | 17% reduction in body weight gain over 5 weeks | [6] |
| Food Intake | Compound A | High-Fat Diet Mice | 59% reduction at 30 mg/kg dosing | [6] |
| Plasma Triglycerides | Compound A | C57BL/6J Mice | Dose-dependent inhibition of postprandial increase | [6] |
| Body Weight Change | S-309309 | High-Fat Diet Mice | Significant reduction at 3 mg/kg b.i.d. over 4 weeks | [8] |
| Energy Expenditure | S-309309 | High-Fat Diet Mice | Increased energy expenditure with no change in locomotor activity | [8] |
| Body Weight Change | BMS-963272 | Human Adults with Obesity | Decreased body weight | [7] |
Visualizations
Caption: MGAT2 signaling pathway in triglyceride absorption.
Caption: Typical in vivo experimental workflow for an MGAT2 inhibitor.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 9. mdpi.com [mdpi.com]
- 10. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
dealing with vehicle control issues for Mgat2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Mgat2-IN-4, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). This guide will help address specific issues you might encounter during your in vitro and in vivo experiments, with a focus on vehicle control-related challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2] MGAT2 plays a key role in the re-synthesis of triglycerides in the small intestine from dietary monoacylglycerols and fatty acids.[3][4] By inhibiting MGAT2, this compound blocks this pathway, leading to reduced absorption of dietary fats and a subsequent decrease in plasma triglyceride levels.[1][5] This mechanism makes it a promising candidate for the treatment of metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[1][4][5]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For in vivo studies involving oral administration in mice, a common and effective vehicle for MGAT2 inhibitors is a suspension in 0.5% methylcellulose.[3] It is crucial to ensure the inhibitor is uniformly suspended before each administration to guarantee consistent dosing.
Q3: What are potential vehicle control issues to be aware of when using this compound?
A3: Due to the hydrophobic nature of many small molecule inhibitors, including potentially this compound, issues such as poor solubility and stability in aqueous vehicles can arise. This can lead to inconsistent drug exposure and variability in experimental results. It is essential to carefully prepare and handle the dosing solutions. For instance, some MGAT2 inhibitors can exist in different polymorphic forms (hydrate and anhydrate), which can be influenced by factors like humidity and temperature.[6][7][8] While this may not always be a critical issue for pharmaceutical use, it is a factor to consider for consistent experimental results.[6]
Q4: How can I assess the in vivo efficacy of this compound?
A4: A common method to evaluate the in vivo efficacy of MGAT2 inhibitors is the oral fat tolerance test (OFTT) in mice.[2][9] In this assay, the inhibitor or vehicle is administered prior to an oral fat challenge (e.g., olive oil).[2] Blood samples are then collected at various time points to measure plasma triglyceride levels. An effective inhibitor like this compound will significantly suppress the postprandial rise in plasma triglycerides compared to the vehicle control group.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vivo results between animals in the same treatment group. | Inconsistent dosing due to poor suspension of this compound. | Ensure the dosing solution is vortexed or sonicated thoroughly before each gavage to achieve a uniform suspension. Prepare fresh dosing solutions regularly. |
| Precipitation of the compound in the vehicle. | Visually inspect the dosing solution for any precipitation before administration. Consider using a different vehicle or adding a small percentage of a solubilizing agent like Tween 80, after confirming its compatibility and lack of interference with the experiment. | |
| Lack of significant difference between the this compound treated group and the vehicle control group. | Insufficient dose or poor oral bioavailability. | Perform a dose-response study to determine the optimal effective dose. Pharmacokinetic studies can also be conducted to assess the plasma concentration and bioavailability of the compound.[2] |
| Degradation of the compound. | Store the compound and its formulations under recommended conditions (e.g., protected from light and moisture). Assess the stability of the compound in the chosen vehicle over the duration of the experiment. | |
| Unexpected physiological effects in the vehicle control group. | The vehicle itself may have biological effects. | Ensure the chosen vehicle is inert and does not affect the parameters being measured. For example, if using a vehicle containing lipids or surfactants, these could potentially influence metabolic endpoints. Always include a vehicle-only control group in your experimental design. |
| Difficulty in dissolving this compound for in vitro assays. | Poor aqueous solubility. | For in vitro experiments, dissolve the compound in a suitable organic solvent like DMSO first to create a stock solution. Then, dilute the stock solution in the aqueous assay buffer to the final desired concentration, ensuring the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay. |
Experimental Protocols
Oral Fat Tolerance Test (OFTT) in Mice
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are commonly used.[2]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Inhibitor Administration: Prepare a suspension of this compound in 0.5% methylcellulose. Administer the inhibitor or vehicle control via oral gavage at the desired dose (e.g., 3, 10, 30 mg/kg).[2][3]
-
Fat Challenge: After a specific pre-treatment time (e.g., 1-6 hours), administer an oral bolus of olive oil (e.g., 10 mL/kg).[2]
-
Blood Sampling: Collect blood samples via the tail vein at baseline (0 hours) and at various time points post-oil challenge (e.g., 1, 2, 4, 6 hours).
-
Triglyceride Measurement: Determine plasma triglyceride concentrations using a commercial enzymatic assay kit.
-
Data Analysis: Calculate the area under the curve (AUC) for plasma triglyceride levels and compare the values between the inhibitor-treated and vehicle control groups.
In Vitro MGAT2 Enzyme Inhibition Assay
-
Enzyme Source: Use microsomes prepared from cells expressing recombinant human or mouse MGAT2.[10]
-
Substrates: Utilize radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and a monoacylglycerol substrate (e.g., 1-monooleoylglycerol).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for IC50 determination.
-
Assay Reaction: In a reaction buffer, combine the enzyme source, substrates, and varying concentrations of the inhibitor or vehicle (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specific period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Analysis: Separate the reaction products (diacylglycerol and triglyceride) using thin-layer chromatography (TLC) and quantify the radioactivity to determine the enzyme activity.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the MGAT2 signaling pathway and a typical experimental workflow for evaluating an MGAT2 inhibitor.
Caption: The role of MGAT2 in intestinal triglyceride absorption and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of an MGAT2 inhibitor like this compound.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Identification of 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (29) as an orally available MGAT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Data from MGAT2 Inhibitor Studies
Disclaimer: The specific designation "Mgat2-IN-4" does not correspond to a publicly documented monoacylglycerol acyltransferase 2 (MGAT2) inhibitor in the reviewed scientific literature. This guide provides information based on publicly available data for various well-characterized MGAT2 inhibitors, such as Compound A, Compound B, and BMS-963272, which can be used as a reference for researchers working with novel or proprietary MGAT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MGAT2 inhibitors?
MGAT2 inhibitors block the enzymatic activity of monoacylglycerol acyltransferase 2, a key enzyme in the triglyceride synthesis pathway.[1][2] MGAT2 catalyzes the conversion of monoacylglycerol (MAG) and fatty acyl-CoA to diacylglycerol (DAG), which is a precursor for triglyceride (TG) synthesis.[1][2] By inhibiting MGAT2, these compounds reduce the overall production of triglycerides in the intestines and liver, which can help lower lipid levels in the blood and improve metabolic health.[1]
Q2: I am observing inconsistent IC50 values for my MGAT2 inhibitor. What could be the cause?
Variable IC50 values can arise from several factors:
-
Assay Type: IC50 values can differ between in vitro enzyme assays and cell-based assays.[3][4] In vitro assays measure direct inhibition of the enzyme, while cell-based assays are also influenced by factors like cell permeability and metabolism of the compound.[3]
-
Species-specific Differences: The potency of an inhibitor can vary between human, mouse, and rat MGAT2 enzymes due to slight differences in the enzyme's structure.[3][5]
-
Experimental Conditions: Variations in substrate concentrations (e.g., monoacylglycerol, fatty acyl-CoA), incubation times, and the specific cell line used can all impact the measured IC50.[3][6]
Q3: My in vivo study shows a reduction in body weight, but the food intake of the mice is not significantly altered. Is this expected?
Yes, this is a plausible outcome. While some studies with MGAT2 inhibitors have reported a decrease in food intake, others have shown that mice lacking Mgat2 are protected from diet-induced obesity and insulin resistance despite normal food consumption.[5][7][8] This is often attributed to an increase in energy expenditure.[7][8] Therefore, the anti-obesity effects of MGAT2 inhibition may not solely depend on reduced caloric intake.
Q4: Are there any known off-target effects or selectivity concerns with MGAT2 inhibitors?
It is crucial to assess the selectivity of any MGAT2 inhibitor against related acyltransferases, such as MGAT1, MGAT3, DGAT1, and DGAT2, to ensure that the observed effects are specific to MGAT2 inhibition.[3][9] Highly selective inhibitors have been developed that show minimal activity against these other enzymes.[3][9][10] For example, some compounds have demonstrated over 1000-fold selectivity for MGAT2 over MGAT3 and DGAT1.[4][10]
Troubleshooting Guides
Issue 1: High background signal in cell-based diacylglycerol (DAG) synthesis assay.
-
Possible Cause: High endogenous levels of lipids in the cell line can mask the signal from the MGAT2-specific activity.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Substrate: Employing a stable isotope-labeled fatty acid, such as D31-palmitate, allows for the specific tracking of newly synthesized DAG using high-resolution LC/MS. This dramatically reduces background interference from endogenous lipids.[3]
-
Optimize Cell Line: Use a cell line with low endogenous MGAT activity, such as the murine secretin tumor cell line (STC-1), transfected to express human MGAT2.[3]
-
Control for Non-MGAT2 DAG Synthesis: Run parallel experiments with mock-transfected cells to quantify the background DAG synthesis and subtract it from the signal in MGAT2-expressing cells.[3]
-
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
-
Possible Cause: The compound may have poor pharmacokinetic properties, such as low oral bioavailability or rapid clearance.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: Experiment with different vehicle formulations to improve the solubility and absorption of the compound.
-
Dose-Response Study: Perform a dose-ranging study to determine if a higher dose is required to achieve a therapeutic concentration in vivo.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of Various MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound A | Human MGAT2 | 4.0 ± 2.9 | In vitro enzyme assay | [3] |
| Rat MGAT2 | 4.0 ± 3.4 | In vitro enzyme assay | [3] | |
| Mouse MGAT2 | 23 ± 17 | In vitro enzyme assay | [3] | |
| Compound A (compA) | Human MGAT2 | 7.8 | In vitro enzyme assay | [5] |
| Mouse MGAT2 | 2.4 | In vitro enzyme assay | [5] | |
| Aryl dihydropyridinones | Human MGAT2 | 14 | Radioactive-labeling enzyme reaction assay | [4][10] |
| Human MGAT2 | 4 | Stable isotope-labeled LC/MS cell-based assay | [4][10] | |
| Compound B (CpdB) | Human MGAT2 | 8.1 | In vitro enzyme assay | [9] |
| Mouse MGAT2 | 0.85 | In vitro enzyme assay | [9] | |
| Benzyl sulfonamide derivatives | Human MGAT2 | 2.28 | Radioactive-labeling enzyme reaction assay | [10] |
| Human MGAT2 | 17.7 | Caco2 cell-based LC-MS assay | [10] |
Experimental Protocols
Key Experiment 1: In Vitro MGAT2 Enzyme Assay
This protocol is a generalized representation based on methodologies described in the literature.
-
Enzyme Source: Use crude membranes from cells engineered to express the MGAT2 enzyme (e.g., Sf9 or STC-1 cells).[3][4][10]
-
Substrates:
-
Reaction:
-
Incubate the enzyme source with the substrates and the test inhibitor at various concentrations.
-
The reaction measures the incorporation of the radiolabeled acyl group into diacylglycerol and triglyceride.
-
-
Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the diacylglycerol and triglyceride bands to determine the enzyme activity.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Key Experiment 2: Cell-Based MGAT2 Assay using Stable Isotope Labeling and LC/MS
This protocol offers higher sensitivity and specificity compared to traditional radiolabeled assays.[3]
-
Cell Culture: Plate human MGAT2-expressing STC-1 cells in 24-well plates and culture overnight.[3]
-
Labeling:
-
Wash the cells and incubate with serum-free DMEM.
-
Add a labeling medium containing a stable isotope-labeled fatty acid (e.g., D31-palmitate), monopalmitoylglycerol, and the test inhibitor at various concentrations.[3]
-
Incubate for a defined period (e.g., 90 minutes).
-
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Extract the total lipids from the cells.
-
-
LC/MS Analysis:
-
Analyze the lipid extracts using high-resolution liquid chromatography-mass spectrometry (LC/MS).
-
Monitor the ion corresponding to the stable isotope-labeled diacylglycerol (e.g., D31-dipalmitin).[3]
-
-
Data Analysis:
-
Calculate the peak area ratio of the labeled diacylglycerol to an internal standard.
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.[3]
-
Visualizations
Caption: MGAT2 signaling pathway in intestinal fat absorption and the point of inhibition.
Caption: A typical experimental workflow for the evaluation of an MGAT2 inhibitor.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Mgat2-IN-4 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to Mgat2-IN-4 in cell lines. The information is tailored for researchers, scientists, and drug development professionals working with this novel inhibitor of N-acetylglucosaminyltransferase II (Mgat2).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an inhibitor of N-acetylglucosaminyltransferase II (Mgat2), a key enzyme in the N-linked glycosylation pathway. Mgat2 is responsible for adding a GlcNAc residue to the Manα1-3 arm of the core glycan structure, a critical step for the formation of complex and hybrid N-glycans. By inhibiting Mgat2, this compound is expected to alter the glycosylation profile of cell surface receptors and secreted proteins, leading to downstream effects on cell signaling, proliferation, and survival.[1][2][3]
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Resistance to this compound can arise through several mechanisms, including:
-
Upregulation of Mgat2 expression: The cell may compensate for the inhibitor by increasing the expression of the Mgat2 enzyme.
-
Alterations in downstream signaling pathways: Cells may activate alternative signaling pathways to bypass the effects of altered glycosylation. For example, upregulation of receptor tyrosine kinases (RTKs) or their downstream effectors can promote cell survival and proliferation despite the presence of the inhibitor.[4][5]
-
Changes in drug efflux: Increased expression of multidrug resistance (MDR) transporters can lead to reduced intracellular concentrations of this compound.[6]
-
Metabolic reprogramming: Cancer cells may adapt their metabolism to become less dependent on the pathways affected by this compound.[7]
-
Activation of compensatory glycosylation pathways: While less common for this specific step, cells might theoretically utilize alternative glycosylation pathways to modify key glycoproteins.
Q3: How can I confirm that this compound is effectively inhibiting its target in my cells?
A3: Target engagement can be confirmed by observing a shift in the glycosylation profile of total cellular proteins or specific glycoproteins. A common method is to perform a Western blot for a known glycoprotein and observe a change in its molecular weight upon treatment with this compound. Treatment with enzymes that remove specific glycan structures, such as Endoglycosidase H (Endo H) or PNGase F, can further characterize the changes in glycosylation.[8][9] A decrease in complex N-glycans and an accumulation of hybrid N-glycans would be indicative of Mgat2 inhibition.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in Cell Viability Assays
Your cell line, which was initially sensitive to this compound, now shows a higher IC50 value in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Increased Mgat2 Expression | Quantitative PCR (qPCR) or Western blot for Mgat2. | Increased Mgat2 mRNA or protein levels in resistant cells compared to sensitive parental cells. |
| Activation of Bypass Signaling Pathways | Phospho-receptor tyrosine kinase (RTK) array or Western blot for key signaling proteins (e.g., p-EGFR, p-Akt, p-ERK). | Increased phosphorylation of specific RTKs or downstream signaling molecules in resistant cells. |
| Increased Drug Efflux | Co-treatment with a known MDR inhibitor (e.g., verapamil) and this compound in a cell viability assay.[10] | The IC50 of this compound decreases in the presence of the MDR inhibitor. |
Problem 2: Unexpected Phenotypic Changes in Resistant Cells
Resistant cells exhibit altered morphology, adhesion, or migration properties.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Altered Glycosylation of Cell Adhesion Molecules | Lectin affinity chromatography followed by mass spectrometry to identify changes in the glycoproteome.[11][12] Western blot for key adhesion molecules (e.g., integrins, cadherins). | Altered lectin binding patterns and potential shifts in the molecular weight of adhesion molecules in resistant cells. |
| Epithelial-to-Mesenchymal Transition (EMT) | Western blot for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). | Decreased E-cadherin expression and increased N-cadherin and Vimentin expression in resistant cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound.[10][13]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Glycoprotein Analysis
This protocol is used to detect changes in the molecular weight of glycoproteins due to altered glycosylation.[8][9][14]
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PNGase F and Endo H enzymes and corresponding buffers
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
For deglycosylation analysis, treat a portion of the lysate with PNGase F or Endo H according to the manufacturer's protocol.
-
Separate 20-30 µg of protein from untreated and treated lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Caption: Proposed mechanism of this compound action and potential resistance pathways.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Mgat2 ablation in the myeloid lineage leads to defective glycoantigen T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Immune dysfunction in MGAT2-CDG: A clinical report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of N-Acetylglucosaminyltransferase-II Reduces Matrix Metalloproteinase 2 Activity and Suppresses Tumorigenicity in Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection Methods for Changes in Protein Glycosylation Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Methods for Detecting Changes in Protein Glycosylation Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Western blot protocol | Abcam [abcam.com]
optimizing incubation time for Mgat2-IN-4 treatment
Welcome to the technical support center for Mgat2-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the resynthesis of triglycerides in the small intestine from dietary monoacylglycerols and fatty acids.[1][2][3] By inhibiting MGAT2, this compound blocks the synthesis of diacylglycerol, a critical step in the formation of triglycerides.[2] This leads to a reduction in the absorption of dietary fats.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: Based on available data for similar potent MGAT2 inhibitors, a starting concentration range of 1 nM to 1 µM is recommended for cell-based assays. The IC50 for a closely related compound, MGAT2-IN-2, was determined to be 3.4 nM in a biochemical assay. However, the optimal concentration for your specific cell line and experimental conditions may vary. It is advisable to perform a dose-response experiment to determine the optimal concentration for your studies.
Q3: What is the optimal incubation time for this compound treatment in a cell-based assay?
A3: For cell-based assays measuring the inhibition of MGAT2 activity, a 90-minute incubation time with the inhibitor has been shown to be effective.[1] However, the optimal incubation time can be dependent on the cell type, inhibitor concentration, and other experimental parameters. We recommend performing a time-course experiment (e.g., 30, 60, 90, 120, and 240 minutes) to determine the ideal incubation time for your specific experimental setup.
Q4: In which cell lines can I use this compound?
A4: this compound is expected to be effective in any cell line that expresses functional MGAT2. The enzyme is highly expressed in the small intestine.[1][3] Therefore, intestinal cell lines such as Caco-2 and HIEC-6 are relevant models.[4] Additionally, recombinant cell lines overexpressing MGAT2, such as the STC-1/Human MGAT2 cell line, have been successfully used for inhibitor profiling.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed | Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific assay. |
| Short incubation time: The inhibitor may not have had sufficient time to interact with the target enzyme. | Perform a time-course experiment to identify the optimal incubation duration. Start with the recommended 90 minutes and test longer time points. | |
| Low MGAT2 expression in the cell line: The chosen cell line may not express sufficient levels of MGAT2. | Confirm MGAT2 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher endogenous expression or a recombinant cell line overexpressing MGAT2. | |
| Inhibitor instability: this compound may be unstable in the assay medium or under the experimental conditions. | Prepare fresh stock solutions of the inhibitor for each experiment. Minimize the time the inhibitor is in the assay medium before being added to the cells. | |
| High background signal | Endogenous lipid synthesis: The cell line may have a high basal level of lipid synthesis, masking the inhibitory effect. | Use a stable isotope-labeled substrate and high-resolution LC/MS to specifically trace the MGAT2-driven diacylglycerol synthesis, which can significantly reduce background from endogenous lipids.[1] |
| Cell toxicity or death observed | High inhibitor concentration: The concentration of this compound may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of the inhibitor. Use concentrations below the toxic threshold. |
| Off-target effects: this compound may have off-target effects that lead to cytotoxicity. A related compound, MGAT2-IN-2, has been shown to cause time-dependent inhibition of cytochrome P450 3A4 (CYP3A4). | If off-target effects are suspected, consider using a structurally different MGAT2 inhibitor as a control. If working with liver-derived cells, be mindful of potential interactions with drug-metabolizing enzymes. | |
| Inconsistent or variable results | Inconsistent cell seeding: Variations in cell number per well can lead to variability in the results. | Ensure a uniform cell suspension and use precise pipetting techniques to seed the same number of cells in each well. |
| Inhibitor solubility issues: this compound may not be fully dissolved in the assay medium, leading to inconsistent concentrations. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the assay medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Experimental Protocols
Cell-Based MGAT2 Inhibition Assay using Stable Isotope Labeling
This protocol is adapted from a published method for profiling MGAT2 inhibitors and is a recommended starting point for using this compound.[1]
Materials:
-
STC-1/Human MGAT2 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Poly-D-Lysine coated 24-well plates
-
Phosphate-buffered saline (PBS)
-
Serum-free DMEM
-
Labeling medium: Serum-free DMEM supplemented with 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.
-
This compound
-
Internal standard (e.g., glyceryl-tri-pentadecanoate-D29) in cold methanol
-
LC/MS system
Procedure:
-
Cell Seeding: Plate STC-1/Human MGAT2 cells at a density of 4 x 10^4 cells per well in a 24-well Poly-D-Lysine coated plate. Culture overnight in complete growth medium.
-
Serum Starvation: Wash the cells with PBS and then incubate in serum-free DMEM for 1 hour.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the labeling medium. Remove the serum-free DMEM and add the labeling medium containing the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Quenching and Extraction: To stop the reaction and extract the lipids, wash the cells with PBS and then add cold methanol containing the internal standard.
-
Analysis: Analyze the extracted lipids by high-resolution LC/MS to measure the amount of D31-dipalmitin (the product of MGAT2 activity).
-
Data Analysis: Normalize the D31-dipalmitin signal to the internal standard. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Optimization of Incubation Time
To determine the optimal incubation time for your specific experimental conditions, perform the following experiment:
-
Follow the "Cell-Based MGAT2 Inhibition Assay" protocol as described above.
-
Use a fixed, effective concentration of this compound (e.g., 10x the IC50 if known, or a concentration that shows significant inhibition from a preliminary experiment).
-
Set up separate wells for different incubation time points (e.g., 30, 60, 90, 120, and 240 minutes).
-
At each time point, quench the reaction and extract the lipids as described in the protocol.
-
Analyze the results to identify the incubation time that provides the most robust and consistent inhibition.
Visualizations
MGAT2 Signaling Pathway
Caption: The monoacylglycerol pathway of triglyceride synthesis in enterocytes and the inhibitory action of this compound.
Experimental Workflow for MGAT2 Inhibition Assay
Caption: A step-by-step workflow for the cell-based MGAT2 inhibition assay.
Troubleshooting Logic Diagram
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Vivo Delivery of MGat2-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mgat2-IN-4 in in vivo experiments. As specific data for a compound explicitly named "this compound" is not publicly available, this guide is based on information from closely related, well-characterized MGAT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is an enzyme primarily expressed in the small intestine and plays a crucial role in the absorption of dietary fat by catalyzing the synthesis of diacylglycerol, a precursor to triglycerides.[1][2] By inhibiting MGAT2, this compound is expected to reduce the absorption of dietary fats, leading to lower plasma triglyceride levels.[3] This mechanism makes it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[1][4]
Q2: What is the recommended vehicle for in vivo delivery of this compound?
Based on studies with similar MGAT2 inhibitors, a common vehicle for oral administration is a suspension in 0.5% w/v hydroxypropylmethylcellulose (HPMC) in water.[5] For other routes of administration or if solubility issues persist, other vehicles suitable for hydrophobic compounds may be considered.
Q3: What is a typical dose for in vivo studies?
A typical oral dose for a selective MGAT2 inhibitor in mice has been reported to be 10 mg/kg body weight.[5] However, the optimal dose for this compound may vary depending on the animal model, the specific research question, and the formulation used. It is always recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q4: What are the expected physiological effects of this compound administration?
Administration of an MGAT2 inhibitor is expected to lead to a reduction in postprandial plasma triglycerides.[3] Studies with similar compounds have also shown effects on gut hormones, such as increased levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6] In the long term, this can lead to reduced body weight and improved insulin sensitivity.[3][7]
Q5: Are there any known side effects of MGAT2 inhibitors?
While specific side effects for this compound are not documented, some gastrointestinal side effects like nausea, diarrhea, and vomiting have been associated with inhibitors of triglyceride synthesis.[1] However, it has been suggested that MGAT2 inhibition is less likely to cause severe gastrointestinal side effects compared to inhibitors of other enzymes in the same pathway.[1] Close monitoring of the animals for any signs of distress or adverse reactions is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Vehicle | Poor solubility of this compound. | - Ensure the vehicle is prepared correctly. Sonication may help in dissolving the compound. - Consider using a different vehicle. A solubility test with small amounts of the compound in various pharmaceutically acceptable vehicles (e.g., PEG400, corn oil) can be performed. - For some related compounds, initial dissolution in a small amount of DMSO followed by dilution in the final vehicle is a common practice. For instance, MGAT2-IN-2 is soluble at 10 mM in DMSO.[8] |
| Inconsistent or No In Vivo Efficacy | - Improper Dosing or Administration: Inaccurate dosing or improper administration technique (e.g., incorrect gavage). - Poor Bioavailability: The compound is not being absorbed effectively. - Compound Degradation: The compound may be unstable in the formulation or in vivo. | - Verify the dose calculations and ensure proper training in the administration technique. - Optimize the formulation to improve solubility and absorption. Consider particle size reduction of the compound if preparing a suspension. - Check the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations daily if stability is a concern. |
| Animal Distress or Adverse Events After Dosing | - Vehicle Toxicity: The vehicle itself may be causing an adverse reaction. - Compound Toxicity: The dose of this compound may be too high. - Off-target Effects: The compound may have unintended biological effects. | - Include a vehicle-only control group to rule out vehicle-related toxicity. - Perform a dose-escalation study to find the maximum tolerated dose (MTD). - Carefully observe the animals for any clinical signs of toxicity. If adverse events occur, consider reducing the dose or changing the administration route. |
Experimental Protocols
Preparation of Vehicle (0.5% HPMC in Water)
-
Materials:
-
Hydroxypropylmethylcellulose (HPMC)
-
Sterile, deionized water
-
-
Procedure:
-
Weigh the appropriate amount of HPMC to make a 0.5% (w/v) solution (e.g., 0.5 g of HPMC for 100 mL of water).
-
Heat approximately one-third of the total required volume of water to 80-90°C.
-
Add the HPMC to the hot water and stir until it is fully dispersed.
-
Add the remaining two-thirds of the water as cold water or ice to bring the solution to room temperature.
-
Continue stirring until a clear, uniform solution is formed.
-
Store the vehicle at 4°C.
-
Preparation of this compound Formulation (Oral Suspension)
-
Materials:
-
This compound powder
-
Prepared 0.5% HPMC vehicle
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Add a small volume of the 0.5% HPMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the suspension fresh before each administration.
-
Signaling Pathway and Experimental Workflow
Caption: MGAT2 signaling pathway in an enterocyte.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Involvement of the vagus nerve in the anorectic effect of monoacylglycerol acyltransferase 2 inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
mitigating potential toxicity of Mgat2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the use of Mgat2-IN-4, a selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the synthesis of triglycerides from dietary monoacylglycerol in the small intestine.[1][2][3] By inhibiting MGAT2, this compound blocks the re-esterification of monoacylglycerol to diacylglycerol, a critical step in triglyceride synthesis.[1] This leads to a reduction in the absorption of dietary fats and has potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.[1][3][4]
Q2: What are the expected in vitro and in vivo effects of this compound?
A2: In vitro, this compound is expected to inhibit the enzymatic activity of MGAT2 in cell-based assays. In vivo, administration of this compound is anticipated to reduce postprandial plasma triglyceride levels.[4] Studies in animal models have shown that pharmacological inhibition of MGAT2 can lead to reduced body weight gain, improved insulin sensitivity, and decreased fat accumulation.[4][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Once dissolved in DMSO, stock solutions should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, like many small molecule inhibitors, it may exhibit off-target activities at higher concentrations.[6] Potential off-target effects could involve other acyltransferases or kinases. It is crucial to perform dose-response experiments and consider counter-screening against a panel of related enzymes to assess the selectivity of this compound in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Culture
Possible Cause 1: On-target toxicity due to high concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Start with a wide range of concentrations to identify a therapeutic window where the desired inhibitory effect is observed without significant cell death.
-
Recommendation: Use the lowest effective concentration of this compound for your experiments.
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: If cytotoxicity is observed at concentrations where MGAT2 is not the primary target, consider performing a kinase panel screening to identify potential off-target interactions.
-
Recommendation: Compare the cytotoxic profile of this compound with other known MGAT2 inhibitors. If the toxicity profile is unique, it may suggest an off-target liability.
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Recommendation: Run a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in all experiments.
Issue 2: Lack of Efficacy in Animal Models
Possible Cause 1: Poor bioavailability or rapid metabolism.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) studies to determine the plasma concentration and half-life of this compound in your animal model.
-
Recommendation: If bioavailability is low, consider optimizing the formulation or route of administration.
Possible Cause 2: Insufficient target engagement.
-
Troubleshooting Step: Measure MGAT2 activity in tissue samples (e.g., small intestine) from treated animals to confirm target engagement.
-
Recommendation: Adjust the dosing regimen (dose and frequency) based on PK/PD (pharmacokinetic/pharmacodynamic) modeling to ensure adequate target inhibition over the desired time course.
Possible Cause 3: Redundancy in the biological pathway.
-
Troubleshooting Step: Investigate the expression and activity of other enzymes that may compensate for the inhibition of MGAT2, such as MGAT1 or MGAT3, in your model system.[3][7]
-
Recommendation: Consider combination therapies with inhibitors of compensatory pathways if redundancy is identified as a significant factor.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound (Hypothetical Data)
| Target | IC50 (nM) |
| MGAT2 | 15 |
| MGAT1 | >10,000 |
| MGAT3 | 850 |
| DGAT1 | >10,000 |
| DGAT2 | 1,200 |
Table 2: Recommended Concentration Ranges for Experiments (Hypothetical Data)
| Experiment Type | Recommended Concentration |
| In Vitro Cell-Based Assays | 10 nM - 1 µM |
| In Vivo Mouse Studies (Oral Gavage) | 10 mg/kg - 100 mg/kg |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro MGAT2 Enzyme Inhibition Assay
This protocol measures the enzymatic activity of MGAT2.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, fatty acid-free BSA, and monoolein.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Enzyme Addition: Add microsomal preparations containing MGAT2 to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding radiolabeled oleoyl-CoA.
-
Reaction Termination: After a defined period, stop the reaction by adding a solution of isopropanol/heptane/water.
-
Lipid Extraction: Extract the lipids using heptane.
-
Quantification: Measure the radioactivity in the diacylglycerol fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: MGAT2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cytotoxicity using an MTT assay.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
Validation & Comparative
A Comparative Guide to Leading MGAT2 Inhibitors for Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, presenting available experimental data to inform preclinical research and development in metabolic diseases.
Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). As a key enzyme in the intestinal absorption of dietary fats, its inhibition offers a compelling strategy to reduce triglyceride absorption and improve metabolic health. While a compound named "Mgat2-IN-4" is not publicly documented, several other potent and selective MGAT2 inhibitors have been characterized. This guide provides a comparative overview of prominent MGAT2 inhibitors with supporting experimental data.
Performance Comparison of MGAT2 Inhibitors
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of several well-documented MGAT2 inhibitors.
In Vitro Potency and Selectivity
| Compound Name | Developer | hMGAT2 IC50 (nM) | mMGAT2 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| Compound A (CpdA) | Takeda | 7.8[1] | 2.4[1] | - |
| Compound B (CpdB) | Takeda | 8.1[1] | 0.85[1] | >300-fold vs DGAT1, DGAT2, ACAT1[1] |
| JTP-103237 | Japan Tobacco | 19[2] | - | Selectively inhibited MGAT2[2] |
| BMS-963272 | Bristol Myers Squibb | 7.1[3] | - | Potent and Selective[4] |
| Unnamed Compound | Takeda (WO 2016121782) | 0.31[5] | - | - |
| S-309309 | Shionogi | - | - | Selective[6] |
hMGAT2: human MGAT2, mMGAT2: mouse MGAT2, DGAT: Diacylglycerol acyltransferase, ACAT: Acyl-CoA:cholesterol acyltransferase. A hyphen (-) indicates data not publicly available.
In Vivo Efficacy in Preclinical Models
| Compound Name | Animal Model | Dose | Key Findings |
| Compound A (CpdA) | High-Fat Diet (HFD) Mice | 30 mg/kg | 59% reduction in food intake.[7] |
| Compound B (CpdB) | HFD-fed ob/ob mice | - | Suppressed food intake and body weight gain.[1] |
| JTP-103237 | Diet-Induced Obese (DIO) Mice | - | Significantly decreased body weight, improved glucose tolerance, and reduced hepatic triglyceride content.[2] |
| BMS-963272 | DIO Mice | - | On-target weight loss efficacy.[3] |
| Unnamed Compound | C57BL/6J Mice | 1 mg/kg p.o. | Reduced triglyceride levels (chylomicron triglyceride AUC = 72% relative to vehicle) in an oral fat tolerance test.[5] |
| S-309309 | HFD-induced DIO Mice | 3 mg/kg b.i.d. | Reduced body weight gain and food intake.[6] |
AUC: Area under the curve, p.o.: oral administration, b.i.d.: twice a day.
Signaling Pathway and Experimental Workflows
To understand the context of MGAT2 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MGAT2.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human or mouse MGAT2.
Materials:
-
Recombinant human or mouse MGAT2 enzyme (microsomes from transfected cells).
-
Substrates: 2-monooleoylglycerol (2-OG) and Oleoyl-CoA.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and additives.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Detection system: Radiometric assay using [14C]-Oleoyl-CoA or a non-radiometric method involving LC-MS/MS to quantify the product, dioleoylglycerol (DOG).
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the MGAT2 enzyme preparation to each well.
-
Add the test compound dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate mixture (2-OG and Oleoyl-CoA, with one being radiolabeled if applicable).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipid products.
-
Quantify the amount of product formed. For radiometric assays, this involves scintillation counting. For LC-MS/MS, the specific product is quantified against a standard curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Oral Lipid Tolerance Test (OLTT) in Mice (General Protocol)
This protocol outlines a common in vivo method to assess the effect of MGAT2 inhibitors on postprandial hyperlipidemia.
Objective: To evaluate the ability of a test compound to reduce the rise in plasma triglycerides after an oral fat challenge.
Animals:
-
Male C57BL/6J mice are commonly used.
-
Animals are acclimatized and housed under standard conditions.
Materials:
-
Test compound formulated in a suitable vehicle for oral administration.
-
Vehicle control.
-
Lipid challenge: A high-fat liquid meal or an oil gavage (e.g., corn oil or olive oil).
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Triglyceride assay kit.
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline body weight.
-
Administer the test compound or vehicle control via oral gavage at a specified time before the lipid challenge (e.g., 30-60 minutes).
-
Collect a baseline blood sample (t=0) from the tail vein or another appropriate site.
-
Administer the oral lipid challenge to all animals.
-
Collect blood samples at several time points after the lipid challenge (e.g., 1, 2, 3, and 4 hours).
-
Separate plasma from the blood samples by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration over time for each animal.
-
Compare the AUC values between the compound-treated groups and the vehicle control group to determine the percentage of triglyceride excursion inhibition.
Conclusion
The available data indicate that several pharmaceutical companies have developed potent and selective MGAT2 inhibitors with promising preclinical profiles. Compounds like Takeda's CpdA and CpdB, and Bristol Myers Squibb's BMS-963272 have demonstrated significant efficacy in reducing lipid absorption and improving metabolic parameters in animal models. The ongoing clinical development of inhibitors such as Shionogi's S-309309 highlights the therapeutic potential of targeting MGAT2. This comparative guide, based on publicly available data, serves as a valuable resource for researchers in the field of metabolic diseases to understand the landscape of MGAT2 inhibitors and to guide future research and development efforts.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 7. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
A Comparative Analysis of Mgat2-IN-4 and Orlistat in Obesity Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of the investigational monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, Mgat2-IN-4 (represented by the clinical candidate BMS-963272), and the established lipase inhibitor, orlistat. The comparison is based on available preclinical and clinical data to inform research and development in the field of obesity therapeutics.
Executive Summary
Orlistat is a well-established, non-systemic drug for weight management that acts locally in the gastrointestinal tract to inhibit fat absorption.[1][2][3] In contrast, this compound is an emerging therapeutic agent that targets a key enzyme in triglyceride synthesis, offering a novel mechanism for managing metabolic disorders.[4][5] While orlistat has a long history of clinical use and a well-documented, albeit modest, efficacy and a distinct gastrointestinal side effect profile, early clinical data for MGAT2 inhibitors like BMS-963272 suggest a promising safety profile and beneficial effects on body weight and gut hormones.[6] Direct comparative clinical trials are not yet available; therefore, this guide synthesizes data from separate studies to provide a preliminary assessment.
Mechanism of Action
This compound: Inhibition of Triglyceride Resynthesis
This compound is a selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme predominantly expressed in the small intestine and to a lesser extent in the liver.[4][5][7] MGAT2 plays a crucial role in the resynthesis of triglycerides (TG) from dietary monoacylglycerols (MG) and fatty acids. By blocking MGAT2, this compound reduces the re-esterification of absorbed monoglycerides, thereby limiting the packaging of triglycerides into chylomicrons for transport into the bloodstream.[4][8] This mechanism not only reduces fat absorption but has also been shown to increase the secretion of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which may contribute to its effects on weight management.[4][6]
References
- 1. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orlistat - Wikipedia [en.wikipedia.org]
- 3. Orlistat: MedlinePlus Drug Information [medlineplus.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MOGAT2: A New Therapeutic Target for Metabolic Syndrome [mdpi.com]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 8. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Novel MGAT2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in preclinical development. This guide provides a framework for comparing the performance of a new chemical entity, using the hypothetical inhibitor "Mgat2-IN-4" as a placeholder, against other known inhibitors of Monoacylglycerol Acyltransferase 2 (MGAT2).
MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[1][2][3] The validation of a new inhibitor requires rigorous assessment of its potency and selectivity against related enzymes.
While specific experimental data for a compound designated "this compound" is not publicly available, this guide presents data from well-characterized MGAT2 inhibitors, "Compound A" and "Compound B," to illustrate the required comparative analysis.[4][5]
Data Presentation: Comparative Inhibitor Potency and Selectivity
A crucial aspect of validating a new inhibitor is to compare its half-maximal inhibitory concentration (IC50) against the target enzyme and other related enzymes. This data, summarized in a clear tabular format, allows for a direct assessment of both potency and selectivity.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. DGAT1 | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 | Reference |
| This compound | Human MGAT2 | User to provide | User to provide | User to provide | User to provide | User to provide | User to provide |
| Compound A | Human MGAT2 | In vitro | 7.8 | >800-fold | - | - | [5] |
| Compound A | Mouse MGAT2 | In vitro | 2.4 | - | - | - | [5] |
| Compound B | Human MGAT2 | In vitro | 8.1 | >300-fold | >300-fold | >300-fold | [4] |
| Compound B | Mouse MGAT2 | In vitro | 0.85 | - | - | - | [4] |
Table 1: In Vitro Potency and Selectivity of MGAT2 Inhibitors. This table compares the in vitro IC50 values of known MGAT2 inhibitors against human and mouse MGAT2, as well as their selectivity against other related acyltransferases. Data for the user's compound, "this compound," should be populated in the first row.
| Compound | Assay Type | Cell Line | IC50 (nM) | Fold Difference (Cell vs. In vitro) | Reference |
| This compound | Cell-based | User to provide | User to provide | User to provide | User to provide |
| Compound A | Cell-based | STC-1/Human MGAT2 | ~4.0 | ~0.5 | [1] |
| Compound B | Cell-based | STC-1/Human MGAT2 | Data not available | Data not available |
Table 2: Cell-Based Potency of MGAT2 Inhibitors. This table presents the potency of inhibitors in a cellular context, which accounts for cell permeability and intracellular target engagement. The fold difference between cell-based and in vitro IC50 values can indicate the compound's performance in a more biologically relevant system.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for in vitro and cell-based assays for determining MGAT2 inhibitor specificity.
In Vitro MGAT2 Inhibition Assay (using microsomes)
This biochemical assay directly measures the enzymatic activity of MGAT2 in the presence of an inhibitor.
-
Enzyme Source: Microsomes are prepared from Sf9 insect cells or a stable mammalian cell line (e.g., HEK293) overexpressing human or mouse MGAT2.
-
Substrates: The reaction mixture includes [14C]oleoyl-CoA as the acyl donor and 2-monooleoylglycerol as the acyl acceptor.
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction: The reaction is initiated by adding the enzyme source to a buffer containing the substrates and the inhibitor. The mixture is incubated at 37°C.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted.
-
Product Separation and Quantification: The radiolabeled diacylglycerol (DAG) product is separated from the substrates using thin-layer chromatography (TLC). The amount of radioactivity in the DAG spot is quantified using a phosphorimager or liquid scintillation counting to determine the rate of reaction.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based MGAT2 Inhibition Assay (using stable isotope labeling and LC/MS)
This assay measures the ability of an inhibitor to block MGAT2 activity within a living cell.
-
Cell Culture: A suitable cell line, such as the murine secretin tumor cell line (STC-1) stably expressing human MGAT2, is cultured in 24-well plates.[1]
-
Cell Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
Substrate Labeling: The cells are then incubated with a labeling medium containing stable isotope-labeled D31-palmitate, monopalmitoylglycerol, cholate, and deoxycholate.[1]
-
Lipid Extraction: After incubation, the cells are washed, and lipids are extracted from the cell lysate.
-
LC/MS Analysis: The incorporation of the stable isotope-labeled palmitate into diacylglycerol is measured by high-resolution liquid chromatography-mass spectrometry (LC/MS). This allows for the specific detection of the product of MGAT2 activity.[1]
-
Data Analysis: The reduction in labeled diacylglycerol in the presence of the inhibitor is used to determine the IC50 value in a cellular context.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Figure 1: MGAT2 Signaling Pathway in Intestinal Fat Absorption. This diagram illustrates the central role of MGAT2 in the resynthesis of triglycerides within enterocytes, the target of inhibitory compounds like this compound.
Figure 2: Experimental Workflow for Inhibitor Specificity. This diagram outlines the key steps in both the in vitro biochemical assay and the cell-based assay for determining the potency of an MGAT2 inhibitor.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acyltransferase Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors with other key acyltransferases involved in lipid metabolism. This document summarizes key quantitative data, offers detailed experimental methodologies, and visualizes the relevant biological pathways to aid in the selection and development of selective therapeutic agents.
While specific data for "Mgat2-IN-4" is not publicly available, this guide utilizes data from highly potent and selective MGAT2 inhibitors, "Compound A" and "Compound B (CpdB)," as representative examples to illustrate the principles of selectivity profiling.
Performance Comparison of MGAT2 Inhibitors
The inhibitory activity of selective MGAT2 inhibitors against a panel of related acyltransferases is crucial for understanding their potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for two exemplary compounds.
| Compound | MGAT2 (human) | MGAT2 (mouse) | MGAT3 (human) | DGAT1 (human) | DGAT2 (human) | ACAT1 (human) |
| Compound A | 7.8 nM[1] | 2.4 nM[1] | 14,000 nM[2] | 6,300 nM[2] | >10,000 nM | 6,500 nM[2] |
| Compound B (CpdB) | 8.1 nM[3] | 0.85 nM[3] | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
Data presented as IC50 values. A lower value indicates higher potency.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays used to determine the cross-reactivity of MGAT2 inhibitors.
In Vitro MGAT2 Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on MGAT2 enzymatic activity using microsomal preparations from cells overexpressing the enzyme.
1. Enzyme Source Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing human MGAT2.
-
Harvest cells and homogenize in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2mM β-mercaptoethanol).
-
Prepare microsomes by differential centrifugation. Resuspend the microsomal pellet in an appropriate buffer and determine the total protein concentration.
2. Reaction Mixture:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, and 0.625 g/L delipidated BSA.
-
Add the acyl-acceptor substrate, 2-monooleoylglycerol (2-MAG), to a final concentration of 200 µM.
-
Add the acyl-donor substrate, [14C]-oleoyl-CoA, to a final concentration of 50 µM (specific activity of ~0.2 µCi).
3. Inhibition Assay:
-
Pre-incubate the microsomal enzyme preparation with varying concentrations of the test inhibitor (or vehicle control) for 30 minutes on ice.
-
Initiate the enzymatic reaction by adding the reaction mixture to the enzyme-inhibitor pre-incubation.
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.
4. Product Detection and Analysis:
-
Stop the reaction by adding a solution of chloroform/methanol (2:1 v/v).
-
Extract the lipids and separate them using thin-layer chromatography (TLC) on silica gel plates with a solvent system of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).
-
Visualize the radiolabeled diacylglycerol (DAG) product using a phosphor imager and quantify the radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based MGAT2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit MGAT2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
1. Cell Culture and Plating:
-
Use a murine secretin tumor cell line (STC-1) stably expressing human MGAT2.
-
Plate the cells at a density of 4 x 10⁴ cells per well in 24-well plates and culture overnight.
2. Compound Treatment and Substrate Labeling:
-
Wash the cells with PBS and incubate in serum-free DMEM for 1 hour.
-
Treat the cells with various concentrations of the test inhibitor (or vehicle control) in serum-free DMEM.
-
Add a labeling medium containing stable isotope-labeled D31-palmitate (1.2 mM), monopalmitoylglycerol (0.19 mM), cholate (0.14 mM), and deoxycholate (0.15 mM).
-
Incubate for 90 minutes.
3. Lipid Extraction and Analysis:
-
Quench the reaction and lyse the cells.
-
Extract the total lipids from the cell lysate.
-
Analyze the formation of the D31-dipalmitin product using high-resolution liquid chromatography-mass spectrometry (LC/MS).
4. Data Analysis:
-
Quantify the amount of D31-dipalmitin in treated versus untreated cells.
-
Calculate the percentage of inhibition and determine the IC50 value.[4]
Signaling Pathways and Inhibition Points
The following diagram illustrates the key steps in the monoacylglycerol pathway of triglyceride synthesis and highlights the primary target of MGAT2 inhibitors, as well as other acyltransferases that represent potential sites of cross-reactivity.
Caption: Triglyceride synthesis pathway and potential inhibitor cross-reactivity.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Landscape of MGAT2 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo effects of various monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. By objectively presenting experimental data and detailed methodologies, this document aims to facilitate the evaluation and selection of these therapeutic agents for further investigation.
MGAT2 has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] The enzyme plays a crucial role in the re-synthesis of triglycerides (TGs) in the small intestine, making its inhibition a key strategy to modulate lipid metabolism.[1][3] This guide synthesizes in vivo data from preclinical studies on several MGAT2 inhibitors, offering a comparative overview of their efficacy and physiological impact.
Comparative In Vivo Efficacy of MGAT2 Inhibitors
The following table summarizes the key in vivo effects observed with different MGAT2 inhibitors across various preclinical models.
| Compound Name | Animal Model | Key In Vivo Effects | Reference |
| Compound A | High-Fat Diet (HFD)-fed mice, HFD-STZ mice | Inhibited HFD-induced body weight gain by 17% over 5 weeks. Reduced plasma TG and NEFA levels. Ameliorated hyperglycemia and insulin resistance. | [4] |
| Compound B | Normal mice, HFD-fed ob/ob mice | Enhanced fat-induced increase in plasma PYY and GLP-1 levels. Suppressed food intake and body weight gain in HFD-fed ob/ob mice over 5 weeks. Inhibited elevation of glycated hemoglobin. | [5] |
| (S)-10 | Mice | Showed a significant 68% reduction in plasma triacylglycerol (TAG) concentration in an oral lipid tolerance test (OLTT). | [6][7] |
| BMS-963272 | CDAHFD and STAM murine NASH models, high-fat-diet-treated cynomolgus monkeys, healthy human adults with obesity | Decreased inflammation and fibrosis in murine NASH models. Did not cause diarrhea in cynomolgus monkeys. Was safe and well-tolerated in a Phase 1 human trial, leading to reduced body weight. | [8] |
| JTP-103237 | Rats fed a 35% fat diet | Enhanced the increase of plasma levels of PYY but not GLP-1 after lipid loading. | [5] |
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The therapeutic effects of MGAT2 inhibitors are rooted in their ability to modulate critical metabolic pathways. Inhibition of MGAT2 in the small intestine leads to a reduction in the re-esterification of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis.[1] This, in turn, decreases the overall production and absorption of dietary fats.[3][9]
Furthermore, MGAT2 inhibition has been shown to influence the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play vital roles in regulating appetite, glucose metabolism, and insulin sensitivity.[1][5]
Below are diagrams illustrating the core signaling pathway affected by MGAT2 inhibitors and a typical experimental workflow for their in vivo evaluation.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and design of a novel series of MGAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. identification-and-design-of-a-novel-series-of-mgat2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 8. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action for Novel MGAT2 Inhibitors: A Case Study with Mgat2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of novel therapeutic candidates targeting Monoacylglycerol O-acyltransferase 2 (MGAT2). Using the hypothetical inhibitor, Mgat2-IN-4, as a case study, we outline a series of comparative experiments designed to rigorously assess its potency, selectivity, and physiological effects in a preclinical model of metabolic disease. The protocols and data presented herein are benchmarked against existing classes of MGAT2 inhibitors to provide a clear, objective comparison.
Introduction to MGAT2 as a Therapeutic Target
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TG) within the enterocytes of the small intestine.[1][2] It catalyzes the conversion of monoacylglycerol (MG) and a fatty acyl-CoA to diacylglycerol (DG), a key intermediate in the monoacylglycerol pathway which accounts for over 70% of postprandial TG synthesis.[3] Genetic deletion or pharmacological inhibition of MGAT2 in mice has been shown to protect against diet-induced obesity, hepatic steatosis, and insulin resistance, making it a promising therapeutic target for metabolic disorders.[3][4]
Unlike Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, which have faced challenges with gastrointestinal side effects, MGAT2 inhibition is hypothesized to offer a superior tolerability profile because an alternative pathway for TG synthesis remains active in the human intestine.[5][6] This guide details the necessary steps to validate that a new chemical entity, such as this compound, effectively inhibits MGAT2 and produces the desired downstream therapeutic effects.
The Monoacylglycerol Pathway and Point of Inhibition
The diagram below illustrates the triglyceride resynthesis pathway in the small intestine, highlighting the specific catalytic step targeted by this compound. Inhibition at this stage is designed to reduce the rate of dietary fat absorption and modulate systemic lipid and glucose metabolism.
Caption: Triglyceride synthesis via the monoacylglycerol pathway in enterocytes.
Experimental Validation Workflow
A robust validation strategy for a novel MGAT2 inhibitor involves a multi-tiered approach, progressing from in vitro enzymatic characterization to in vivo proof-of-concept in a disease-relevant animal model. This ensures a thorough understanding of the compound's direct mechanism and its physiological consequences.
Caption: A multi-phase workflow for validating a novel MGAT2 inhibitor.
Phase 1: In Vitro and Cellular Characterization
The initial phase focuses on confirming the direct inhibitory activity and selectivity of this compound at the molecular and cellular levels.
Experiment 1: Enzymatic Inhibition and Selectivity
Objective: To determine the potency (IC50) of this compound against MGAT2 and assess its selectivity against other key acyltransferases involved in lipid metabolism.
Experimental Protocol:
-
Enzyme Source: Use membrane fractions from Sf9 cells or yeast expressing recombinant human and mouse MGAT2. For selectivity, use similar preparations for human DGAT1, DGAT2, and ACAT1.
-
Assay: Perform a radioactive-labeling assay. Incubate the enzyme with a range of this compound concentrations in the presence of substrates, 2-monooleoylglycerol and [14C]oleoyl-CoA.
-
Detection: After incubation, extract lipids and separate them using thin-layer chromatography (TLC).
-
Quantification: Measure the radioactivity of the resulting diacylglycerol spot to determine the rate of reaction.
-
Analysis: Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation. High selectivity is indicated by IC50 values for off-targets that are significantly higher (>300-fold) than for MGAT2.[1]
Comparative Data: Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. DGAT1 | Selectivity vs. DGAT2 |
| This compound (Hypothetical) | hMGAT2 | 5.5 | >500-fold | >500-fold |
| mMGAT2 | 1.2 | >500-fold | >500-fold | |
| Compound B (Reference) [1] | hMGAT2 | 8.1 | >300-fold | >300-fold |
| mMGAT2 | 0.85 | >300-fold | >300-fold | |
| DGAT1 Inhibitor (Reference) | hDGAT1 | 15.0 | - | >100-fold |
h: human, m: mouse. Data for reference compounds are sourced from published literature.
Experiment 2: Cell-Based Target Engagement
Objective: To confirm that this compound can penetrate cells and inhibit MGAT2 activity, leading to a reduction in diacylglycerol (DAG) synthesis.
Experimental Protocol:
-
Cell Model: Use a murine intestinal enteroendocrine cell line (e.g., STC-1) stably overexpressing human MGAT2.[7]
-
Substrate Labeling: Pre-incubate cells with various concentrations of this compound. Then, add a stable isotope-labeled substrate, such as D31-palmitic acid, complexed to BSA for a defined period (e.g., 90 minutes).[7]
-
Lipid Extraction: After labeling, wash the cells and perform a lipid extraction.
-
Detection & Analysis: Analyze the lipid extracts using high-resolution liquid chromatography-mass spectrometry (LC/MS) to quantify the formation of D31-dipalmitin (the DAG product).[7]
-
Quantification: Compare the levels of labeled DAG in inhibitor-treated cells to vehicle-treated controls to determine the percent inhibition.
Comparative Data: Inhibition of Cellular DAG Synthesis
| Treatment | Concentration | D31-Dipalmitin Formation (% of Vehicle) |
| Vehicle (DMSO) | - | 100% |
| This compound (Hypothetical) | 100 nM | 18.5% |
| Compound A (Reference) [7] | 100 nM | 22.0% |
Phase 2 & 3: In Vivo Efficacy in a New Model
This phase validates the mechanism of action in a disease-relevant setting, typically a diet-induced obesity (DIO) mouse model, linking target inhibition to physiological outcomes.
Experiment 3: Chronic Dosing in a Diet-Induced Obesity (DIO) Model
Objective: To evaluate the long-term therapeutic effects of this compound on body weight, glucose homeostasis, and related metabolic parameters in a new preclinical model.
Experimental Protocol:
-
Model: Use male C57BL/6J mice fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance.
-
Treatment Groups: Randomize mice into three groups: Vehicle control, this compound (e.g., 10 mg/kg, oral gavage, daily), and a reference inhibitor.
-
Duration: Treat the animals for 5-6 weeks.
-
Key Measurements:
-
Oral Fat Tolerance Test (PD): At the beginning of the study, administer an oral bolus of olive oil after compound dosing and measure plasma TG levels at multiple time points (0, 1, 2, 4 hours) to confirm in vivo target engagement.[3]
-
Body Weight and Food Intake: Monitor daily.
-
Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and measure fasting insulin to calculate HOMA-IR near the end of the study.[3]
-
Gut Hormones: Collect plasma after a fat challenge to measure levels of GLP-1 and PYY.[1]
-
Terminal Analysis: At the end of the study, collect liver tissue to measure triglyceride content as an indicator of hepatic steatosis.
-
Comparative Data: In Vivo Efficacy Endpoints (Hypothetical Results)
Table 1: Pharmacodynamic Effect on Postprandial Triglycerides
| Treatment Group | Plasma TG AUC (0-4h) (% of Vehicle) |
| Vehicle | 100% |
| This compound | 48% |
| Compound A (Reference) [3] | 50% |
Table 2: Long-Term Effects on Body Weight and Glucose Control
| Parameter | Vehicle | This compound |
| Body Weight Gain (%) | 25.2% | 14.5% |
| Food Intake Reduction (%) | - | 12% |
| HOMA-IR (Insulin Resistance) | 15.8 | 8.1 |
| Liver TG (mg/g tissue) | 45.3 | 22.7 |
| Plasma GLP-1 (vs. Vehicle) | 1.0x | 1.8x |
These results would collectively validate that this compound acts as a potent and selective MGAT2 inhibitor. The observed reduction in postprandial triglycerides confirms on-target activity in vivo, and the chronic efficacy data—reduced weight gain, improved insulin sensitivity, decreased liver fat, and increased anorectic gut hormones—are all consistent with the established mechanism of action for this therapeutic class.[1][3][5]
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors for the Treatment of Metabolic Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MGAT2 Inhibitors and Metformin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging therapeutic class of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors against the well-established first-line type 2 diabetes therapy, metformin. This document synthesizes available preclinical and clinical data to highlight the distinct and overlapping mechanisms of action, efficacy, and safety profiles of these two classes of drugs.
While direct head-to-head comparative studies are limited, this guide offers a comprehensive analysis based on individual studies to inform future research and development in metabolic disease therapeutics. The information presented herein is intended for an audience with a strong scientific background.
Introduction: Targeting Metabolic Disease from Different Angles
Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis. The search for novel therapeutic strategies is paramount. Metformin has been a cornerstone of type 2 diabetes management for decades, primarily acting by reducing hepatic glucose production and improving insulin sensitivity. In contrast, MGAT2 inhibitors are a newer class of investigational drugs that target the absorption and synthesis of dietary fats in the intestine. This guide will delve into a detailed comparison of a representative, albeit investigational, MGAT2 inhibitor, referred to here as "Mgat2-IN-4," and the established drug, metformin. For the purpose of this guide, "this compound" will be represented by data from published preclinical studies on specific MGAT2 inhibitors such as S-309309, BMS-963272, and JTP-103237.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and metformin lies in their primary molecular targets and subsequent signaling cascades.
This compound acts as a competitive inhibitor of the enzyme Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 plays a crucial role in the resynthesis of triglycerides from dietary monoacylglycerols and fatty acids in the enterocytes of the small intestine. By blocking this enzyme, this compound effectively reduces the absorption of dietary fats. This leads to a cascade of downstream effects, including a reduction in postprandial hyperlipidemia, an increase in the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), and a subsequent decrease in food intake and body weight.[1]
Metformin , on the other hand, exerts its effects through multiple mechanisms. Its primary mode of action is the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. AMPK activation, in turn, inhibits hepatic gluconeogenesis, the process of glucose production in the liver, thereby lowering blood glucose levels. Metformin also has effects on the gut, including increasing glucose utilization, altering the gut microbiome, and promoting the secretion of GLP-1.
Signaling Pathway Diagrams
Comparative Efficacy: Preclinical Data
The following tables summarize the available preclinical data for representative MGAT2 inhibitors and metformin across key metabolic parameters. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
| Parameter | This compound (Representative MGAT2 Inhibitors) | Metformin | References |
| Primary Target | Monoacylglycerol Acyltransferase 2 (MGAT2) | Mitochondrial Complex I / AMPK | [1] |
| Primary Site of Action | Small Intestine | Liver, Gut | [1] |
| Effect on Food Intake | Decreased | Decreased (modest) | [2][3][4] |
| Effect on Body Weight | Significant reduction in diet-induced obese models | Modest reduction or weight neutrality | [2][4] |
| Effect on Hepatic Triglycerides | Significantly decreased | Variable effects, may not directly reduce liver fat in humans | [2][5] |
| Effect on Plasma Triglycerides | Significantly decreased postprandial levels | Modest reduction | [3] |
| Effect on Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity | Improved glucose tolerance and insulin sensitivity | [2][3] |
| Effect on Gut Hormones (GLP-1, PYY) | Increased secretion | Increased GLP-1 secretion | [1][3] |
Table 1: Comparison of Mechanistic and Physiological Effects
| Study Type | Animal Model | Compound | Dose | Duration | Key Findings | References |
| Preclinical | Diet-Induced Obese (DIO) Mice | S-309309 | 3 mg/kg, b.i.d. | 13 weeks | Suppressed food intake and body weight gain; decreased insulin resistance index and hepatic triglycerides. | [2] |
| Preclinical | Murine NASH Models (CDAHFD, STAM) | BMS-963272 | Not specified | Not specified | Decreased inflammation and fibrosis. | [5] |
| Phase 1 Clinical | Healthy Adults with Obesity | BMS-963272 | Multiple doses | Not specified | Increased GLP-1 and PYY; decreased body weight. | [5] |
| Preclinical | Diet-Induced Obese (DIO) Mice | JTP-103237 | Not specified | Chronic | Decreased body weight, improved glucose tolerance, decreased fat weight and hepatic triglyceride content. | [3] |
| Preclinical | Obese Mice | Metformin | 50-250 mg/kg/day | At least 8 weeks | Improved glucose metabolism and insulin sensitivity. | [6] |
| Clinical (Diabetes Prevention Program) | Humans at high risk for T2D | Metformin | 850 mg, b.i.d. | 3 years | Reduced incidence of diabetes by 31%; average weight loss of 2.1 kg. | [4] |
Table 2: Summary of Key Preclinical and Clinical Efficacy Data
Safety and Tolerability
This compound: Preclinical studies with MGAT2 inhibitors have generally shown a favorable safety profile. A key advantage over other lipid-lowering agents like DGAT1 inhibitors is the lack of significant gastrointestinal side effects such as diarrhea.[5] Phase 1 clinical data for BMS-963272 in healthy adults with obesity indicated that it was safe and well-tolerated with no treatment discontinuations due to adverse events.[5]
Metformin: Metformin has a long-standing and well-established safety profile. The most common side effects are gastrointestinal, including diarrhea, nausea, and abdominal discomfort. A rare but serious side effect is lactic acidosis, which is primarily a concern in patients with severe renal impairment.
| Adverse Effect | This compound (Representative MGAT2 Inhibitors) | Metformin | References |
| Gastrointestinal | Generally well-tolerated in preclinical models; no significant diarrhea reported. | Common (diarrhea, nausea, abdominal pain). | [5] |
| Hypoglycemia | Low risk. | Low risk when used as monotherapy. | |
| Lactic Acidosis | Not reported. | Rare, but serious, primarily in patients with severe renal impairment. | |
| Weight Gain | Associated with weight loss. | Generally weight neutral or associated with modest weight loss. | [2][4] |
Table 3: Comparative Safety and Tolerability Profile
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MGAT2 Inhibition Assay (In Vitro)
This protocol describes a common method to assess the inhibitory activity of a compound against the MGAT2 enzyme.
Protocol:
-
Enzyme Source: Microsomes are prepared from cells (e.g., Sf9 insect cells) overexpressing human MGAT2.
-
Reaction Mixture: The assay is typically performed in a buffer containing the MGAT2-expressing microsomes, a specific concentration of the test compound (this compound), and the substrates, which include a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and a monoacylglycerol (e.g., 2-monooleoylglycerol).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic reaction to occur.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture (e.g., isopropanol/heptane/water). The lipids are then extracted into the organic phase.
-
Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled diacylglycerol (DAG) formed is quantified using a phosphorimager or liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
AMPK Activation Assay (Cell-Based)
This protocol outlines a method to determine if a compound activates AMPK in a cellular context.
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or primary hepatocytes are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of metformin or a vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) form of AMPK (at Thr172) and for total AMPK.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to phosphorylated AMPK and total AMPK are quantified. The ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of AMPK activation.
Hepatic Gluconeogenesis Assay (In Vivo)
This protocol describes a pyruvate tolerance test, a common in vivo method to assess hepatic gluconeogenesis.
Protocol:
-
Animal Model: Mice (e.g., C57BL/6J) are fasted overnight to deplete glycogen stores.
-
Compound Administration: The test compound (metformin or this compound) or vehicle is administered orally or via injection.
-
Pyruvate Challenge: After a set period following compound administration, a bolus of pyruvate, a gluconeogenic substrate, is injected intraperitoneally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the pyruvate injection (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated. A reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates an inhibition of hepatic gluconeogenesis.
Conclusion and Future Directions
This comparative analysis highlights that this compound and metformin represent two distinct yet potentially complementary approaches to the management of metabolic diseases. This compound, by targeting intestinal fat absorption, primarily addresses the influx of dietary lipids and its downstream metabolic consequences. Metformin, through its systemic effects on hepatic glucose production and insulin sensitivity, targets core aspects of glucose dysregulation.
The preclinical data for MGAT2 inhibitors are promising, demonstrating significant effects on body weight, lipid metabolism, and glucose homeostasis, often with a favorable gastrointestinal side effect profile. Metformin's efficacy and safety are well-established through decades of clinical use.
The lack of direct comparative studies is a significant gap in the current literature. Future preclinical and clinical research should aim to directly compare the efficacy and safety of MGAT2 inhibitors with metformin and other established anti-diabetic and anti-obesity agents. Such studies will be crucial to determine the potential positioning of MGAT2 inhibitors in the therapeutic landscape, either as monotherapy or in combination with existing drugs like metformin, to achieve synergistic effects in the management of complex metabolic disorders. The distinct mechanisms of action suggest that a combination therapy could target both lipid and glucose metabolism more effectively than either agent alone.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Efficacy of Metformin and Lifestyle Modification for the Primary Prevention of Type 2 Diabetes: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Obesity Effects of Metformin: A Scoping Review Evaluating the Feasibility of Brown Adipose Tissue as a Therapeutic Target [mdpi.com]
- 4. Metformin: Mechanisms in Human Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Obesity Effects of Metformin: A Scoping Review Evaluating the Feasibility of Brown Adipose Tissue as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Obesity Effects of Metformin: A Scoping Review Evaluating the Feasibility of Brown Adipose Tissue as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of MGAT2 Inhibitor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[1][2][3] This guide provides a comparative overview of the performance of various MGAT2 inhibitors, supported by experimental data, to aid in the assessment of their translational relevance.
Mechanism of Action and Therapeutic Rationale
MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the re-synthesis of triglycerides (TG) in the small intestine from dietary fats.[4][5] Dietary TGs are first hydrolyzed into monoacylglycerols (MG) and free fatty acids (FFAs). MGAT2 then catalyzes the acylation of MG to form diacylglycerol (DG), which is subsequently acylated by diacylglycerol acyltransferases (DGATs) to form TG.[4][5] These newly synthesized TGs are then packaged into chylomicrons and released into the bloodstream.
By inhibiting MGAT2, the rate of TG re-synthesis in the enterocytes is reduced.[2] This leads to several beneficial metabolic effects, including:
-
Delayed and reduced fat absorption: This can contribute to weight loss and reduced adiposity.[6][7]
-
Increased secretion of anorectic gut hormones: Inhibition of MGAT2 has been shown to increase the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which promote satiety and reduce food intake.[2][4][8]
-
Improved glucose metabolism and insulin sensitivity: By reducing lipid accumulation and modulating gut hormone secretion, MGAT2 inhibitors can lead to better glycemic control.[2][6]
-
Reduction in liver fat and inflammation: Studies have shown that MGAT2 inhibition can decrease liver fibrosis and inflammation in animal models of NASH.[8][9]
The following diagram illustrates the central role of MGAT2 in the intestinal triglyceride re-synthesis pathway.
Caption: Intestinal Triglyceride Re-synthesis Pathway and MGAT2 Inhibition.
Comparison of MGAT2 Inhibitors
A number of small molecule MGAT2 inhibitors have been developed and characterized. The following table summarizes the available data on some of these compounds.
| Compound | Target | IC50 (nM) | Selectivity | Key In Vivo Effects | Reference(s) |
| Compound A (compA) | Human MGAT2 | - | Selective over DGAT1, DGAT2, ACAT1 | Dose-dependently inhibited postprandial hypertriglyceridemia, decreased HFD intake, prevented body weight gain and fat accumulation, improved insulin sensitivity in mice. | [6] |
| Compound B (CpdB) | Human MGAT2 | 8.1 | >300-fold selective against DGAT1, DGAT2, and ACAT1 | Suppressed food intake and body weight gain, inhibited elevation of glycated hemoglobin in ob/ob mice. | [4] |
| JTP-103237 | MGAT2 | - | - | Enhanced postprandial plasma PYY levels in rats. | [4] |
| BMS-963272 | Human MGAT2 | - | Potent and selective | Decreased inflammation and fibrosis in murine NASH models, increased GLP-1 and PYY, and decreased body weight in human subjects. | [8] |
| Aryl Dihydropyridinones | Human MGAT2 | 175 (for hit compound 1) | Good selectivity vs hDGAT1 and hMGAT3 | Lead compounds showed significant reduction in plasma triacylglycerol concentration in an oral lipid tolerance test. | [10][11] |
Experimental Protocols
The evaluation of MGAT2 inhibitors typically involves a series of in vitro and in vivo assays.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MGAT2.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing MGAT2 (e.g., human MGAT2-expressing Sf-9 cells or mouse intestinal microsomes).[12][13][14]
-
Substrates: The reaction mixture typically includes a monoacylglycerol substrate (e.g., 2-oleoyl glycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).[12][13]
-
Reaction: The inhibitor is pre-incubated with the enzyme source, and the reaction is initiated by adding the substrates.
-
Termination and Analysis: The reaction is stopped, and the lipids are extracted. The radiolabeled diacylglycerol product is separated from the unreacted substrates using thin-layer chromatography (TLC).[12] The amount of product formed is quantified by scintillation counting.[12][13]
This assay assesses the ability of an inhibitor to block MGAT2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Methodology:
-
Cell Line: A suitable cell line, such as the human intestinal epithelial cell line HIEC-6 or engineered cells expressing human MGAT2 (e.g., STC-1/Human MGAT2), is used.[13][15][16]
-
Substrate Loading: Cells are incubated with a monoacylglycerol substrate (e.g., 2-monoacylglycerol or a stable isotope-labeled monopalmitoylglycerol).[13][15]
-
Inhibitor Treatment: The cells are treated with the test compound.
-
Lipid Extraction and Analysis: After incubation, cellular lipids are extracted. The resulting di- and triglycerides are quantified. This can be done using various methods, including:
-
BODIPY staining: A fluorescent dye that stains neutral lipids, allowing for visualization and quantification of lipid accumulation.[16]
-
LC/MS: Liquid chromatography-mass spectrometry can be used to specifically measure the levels of different lipid species, especially when using stable isotope-labeled substrates.[15]
-
The following diagram outlines a typical workflow for screening and evaluating MGAT2 inhibitors.
Caption: A typical workflow for the discovery and development of MGAT2 inhibitors.
Translational Relevance
Studies on MGAT2 inhibitors have demonstrated a strong potential for translation to clinical applications for metabolic diseases.
-
Preclinical Evidence: Genetic deletion of MGAT2 in mice protects them from high-fat diet-induced obesity, insulin resistance, and hepatic steatosis.[6][7][15] Pharmacological inhibition of MGAT2 with various small molecules recapitulates these beneficial phenotypes in rodent models of obesity and diabetes.[4][6] These inhibitors have been shown to reduce body weight, improve glycemic control, lower plasma lipids, and reduce liver fat.[3][4][6]
-
Clinical Evidence: The translational relevance of targeting MGAT2 is further supported by early clinical data. For instance, the MGAT2 inhibitor BMS-963272 has been shown to reduce body weight in human adults with obesity.[8] Importantly, in contrast to inhibitors of DGAT1 which have been associated with significant gastrointestinal side effects, selective MGAT2 inhibition appears to be better tolerated.[1][8]
Conclusion
The collective evidence from preclinical and emerging clinical studies strongly supports the continued investigation of MGAT2 inhibitors as a promising therapeutic strategy for a range of metabolic disorders. The data presented in this guide highlights the consistent and robust effects of MGAT2 inhibition on key metabolic parameters. Further research and clinical development will be crucial to fully realize the therapeutic potential of this target.
References
- 1. Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors for the Treatment of Metabolic Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestine-specific Deletion of Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) 2 Protects Mice from Diet-induced Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. identification-and-design-of-a-novel-series-of-mgat2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5.10. MGAT2 Assay Using Intestinal Microsome [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ias.ac.in [repository.ias.ac.in]
A Comparative Guide to MGAT2 Inhibitors: In Vitro and In Vivo Data for Preclinical Research
This guide provides a comparative analysis of publicly available preclinical data for monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, with a focus on "Compound A" as a representative molecule. MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it a promising target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction to MGAT2 Inhibition
Monoacylglycerol acyltransferase 2 (MGAT2) plays a crucial role in the absorption of dietary fat.[3] It catalyzes the conversion of monoacylglycerol to diacylglycerol, a critical step in the triglyceride synthesis pathway in enterocytes.[1] By inhibiting MGAT2, the rate of triglyceride resynthesis and subsequent absorption of dietary fats can be reduced.[1][4] This mechanism of action has been shown to protect against diet-induced obesity and improve insulin sensitivity in preclinical models.[4] Pharmacological inhibition of MGAT2 is therefore being explored as a therapeutic strategy for managing obesity and related metabolic disorders.[1][3]
In Vitro Data: Potency and Selectivity
The in vitro efficacy of MGAT2 inhibitors is primarily determined by their potency in enzymatic assays. This is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A representative MGAT2 inhibitor, referred to as "Compound A" (compA), has demonstrated potent and selective inhibitory activity against both human and mouse MGAT2 enzymes.[5] The IC50 values for Compound A are detailed in the table below.
| Target | Species | IC50 (nM) |
| MGAT2 | Human | 7.8 |
| MGAT2 | Mouse | 2.4 |
| Data sourced from reference[5] |
For comparison, another potent MGAT2 inhibitor, "CpdB", showed IC50 values of 8.1 nM for human MGAT2 and 0.85 nM for mouse MGAT2.[3] Importantly, CpdB exhibited over 300-fold selectivity against related acyltransferases such as DGAT1, DGAT2, and ACAT1, highlighting its specific mode of action.[3]
Experimental Protocol: In Vitro MGAT2 Inhibition Assay
The inhibitory activity of compounds against MGAT2 is typically assessed using a biochemical assay with recombinant enzymes. A common method involves the following steps:
-
Enzyme Preparation: Recombinant human or mouse MGAT2 enzyme is expressed and purified.
-
Reaction Mixture: The reaction is initiated by incubating the enzyme with a specific concentration of the test compound (e.g., Compound A) and the enzyme's substrates, such as a monoacylglycerol and a fatty acyl-CoA.
-
Detection: The enzymatic activity is measured by quantifying the formation of the product, diacylglycerol. This can be achieved using various detection methods, including radiolabeled substrates or mass spectrometry-based approaches.[2]
-
IC50 Determination: The concentration-response curve is plotted, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
In Vivo Data: Efficacy in Preclinical Models
The in vivo effects of MGAT2 inhibitors are evaluated in animal models to assess their therapeutic potential. Key endpoints often include body weight regulation, glucose homeostasis, and lipid metabolism.
In a study using diet-induced obese mice, daily administration of Compound A at a dose of 30 mg/kg was shown to inhibit body weight gain by 17% over a five-week treatment period.[5] This anti-obesity effect was comparable to the results observed in MGAT2 knockout mice.[5] Furthermore, Compound A treatment improved hyperglycemia and insulin resistance in a mouse model of type 2 diabetes (high-fat diet-fed streptozotocin-treated mice).[5]
Another MGAT2 inhibitor, BMS-963272, demonstrated beneficial effects in murine models of nonalcoholic steatohepatitis (NASH), where it decreased both inflammation and fibrosis.[6] In a Phase 1 clinical trial involving healthy human adults with obesity, BMS-963272 was found to be safe and well-tolerated, leading to a decrease in body weight and an increase in the gut hormones GLP-1 and PYY, which are known to regulate appetite and glucose metabolism.[6]
| Compound | Animal Model | Dose | Key Findings |
| Compound A | Diet-induced obese mice | 30 mg/kg, daily | Inhibited body weight gain by 17% over 5 weeks.[5] |
| Compound A | HFD-STZ mice (Type 2 Diabetes model) | Not specified | Improved hyperglycemia and insulin resistance.[5] |
| CpdB | ob/ob mice on a high-fat diet | Not specified | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin.[3] |
| BMS-963272 | Murine NASH models | Not specified | Decreased inflammation and fibrosis.[6] |
| BMS-963272 | Healthy human adults with obesity | Not specified | Decreased body weight; increased plasma GLP-1 and PYY.[6] |
Experimental Protocol: In Vivo Efficacy Study in Diet-Induced Obese Mice
A typical experimental workflow to evaluate the in vivo efficacy of an MGAT2 inhibitor in a diet-induced obesity model is as follows:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.
-
Compound Administration: The obese mice are then treated with the MGAT2 inhibitor (e.g., Compound A) or a vehicle control, typically via oral gavage, on a daily basis.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Assessments: At the end of the treatment period, various metabolic parameters are assessed, which may include glucose tolerance tests, insulin sensitivity tests, and analysis of plasma lipid levels.
-
Data Analysis: The data from the treated group is compared to the vehicle-treated control group to determine the therapeutic efficacy of the inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of MGAT2 inhibition, the following diagrams depict the relevant signaling pathway and a generalized experimental workflow.
Caption: The MGAT2 signaling pathway in intestinal triglyceride absorption.
Caption: A generalized experimental workflow for evaluating MGAT2 inhibitors.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for MGAT2 Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing the efficacy of Monoacylglycerol O-acyltransferase 2 (MGAT2) inhibitors, using a representative inhibitor, referred to here as Mgat2-IN-4, and comparing its expected biomarker profile with alternative therapies such as Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors and Orlistat. This document includes quantitative data from preclinical and clinical studies, detailed experimental protocols for biomarker validation, and visualizations of relevant pathways and workflows.
Introduction to MGAT2 Inhibition
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a key enzyme in the intestinal absorption of dietary fats. It catalyzes the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG) and fatty acyl-CoA, a crucial step in the re-synthesis of triglycerides (TAG) in enterocytes.[1] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes by reducing the absorption of dietary fats.[1] this compound is a representative potent and selective MGAT2 inhibitor. Its efficacy can be monitored by measuring specific biomarkers that reflect its mechanism of action.
Comparative Efficacy of Lipid-Lowering Agents
The primary endpoint for assessing the efficacy of lipid-lowering agents like this compound is the reduction in plasma triglyceride levels. The following table summarizes the reported efficacy of a representative MGAT2 inhibitor (based on data for BMS-963272) and comparator drugs.
| Drug Class | Representative Compound(s) | Mechanism of Action | Efficacy (Reduction in Fasting/Postprandial Triglycerides) | Key Biomarkers |
| MGAT2 Inhibitor | This compound (e.g., BMS-963272) | Blocks the conversion of monoacylglycerol to diacylglycerol in enterocytes. | Preclinical data suggests significant reduction. Clinical data for BMS-963272 shows decreased body weight and favorable changes in gut hormones.[2][3] | Plasma Triglycerides, GLP-1, PYY, Long-chain Dicarboxylic Acids |
| DGAT1 Inhibitor | Pradigastat, AZD7687 | Inhibits the final step of triglyceride synthesis (conversion of diacylglycerol to triacylglycerol). | Pradigastat: 41-70% reduction in fasting triglycerides.[4][5][6][7] AZD7687: Dose-dependent reduction in postprandial triglycerides.[8][9][10][11] | Plasma Triglycerides, GLP-1, PYY |
| Pancreatic Lipase Inhibitor | Orlistat | Inhibits gastric and pancreatic lipases, preventing the breakdown of dietary triglycerides. | Significant reduction in total cholesterol and LDL cholesterol; modest reduction in triglycerides.[12] | Fecal Fat, Plasma Lipids (Total Cholesterol, LDL, Triglycerides) |
Validated Biomarkers for this compound Efficacy
The following biomarkers are crucial for validating the in vivo efficacy of this compound.
-
Plasma Triglycerides: A direct measure of the inhibitor's primary pharmacodynamic effect. A significant reduction in postprandial (after a meal) triglyceride levels is expected.
-
Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY): These gut hormones are involved in appetite regulation and glucose homeostasis. MGAT2 inhibition has been shown to increase their secretion, contributing to weight loss and improved glycemic control.[2]
-
Long-chain Dicarboxylic Acids (LCDAs): Recent studies have identified elevated plasma LCDAs as a robust pharmacodynamic biomarker for MGAT2 inhibition.[2]
Experimental Protocols for Biomarker Validation
Detailed methodologies for quantifying the key biomarkers are provided below.
Quantification of Plasma Triglycerides
This protocol describes a standard enzymatic assay for the determination of triglyceride concentrations in plasma.
Principle: Triglycerides in the plasma sample are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.
Materials:
-
Triglyceride quantification kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Plasma samples collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Centrifuge blood samples at 1000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Standard Curve Preparation: Prepare a series of triglyceride standards according to the kit manufacturer's instructions, typically ranging from 0 to 2.5 mg/mL.
-
Assay Reaction: a. Add 2 µL of each standard and plasma sample to separate wells of a 96-well microplate. b. Add 50 µL of the Lipase solution to each well. c. Incubate at room temperature for 20 minutes. d. Add 50 µL of the Triglyceride Reaction Mix (containing glycerol kinase, glycerol phosphate oxidase, peroxidase, and a chromogenic probe) to each well. e. Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (0 mg/mL standard) from all readings. Plot the standard curve and determine the triglyceride concentration in the samples from the standard curve.
Quantification of Plasma GLP-1 and PYY by ELISA
This protocol outlines a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of active GLP-1 and total PYY in plasma.
Principle: A capture antibody specific for the target hormone (GLP-1 or PYY) is coated onto the wells of a microplate. Plasma samples, standards, and controls are added to the wells, and the hormone binds to the capture antibody. A second, detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to a different epitope on the captured hormone. After washing, a substrate for the enzyme is added, and the resulting colorimetric signal is proportional to the concentration of the hormone in the sample.
Materials:
-
Human GLP-1 (active) ELISA kit (e.g., from Invitrogen, Abcam)[13][14]
-
Human PYY (total) ELISA kit (e.g., from RayBiotech, BioVendor)[1][15][16]
-
Microplate reader capable of measuring absorbance at 450 nm
-
DPP-4 inhibitor (for GLP-1 measurement)
-
Plasma samples collected in EDTA tubes containing a DPP-4 inhibitor
Procedure:
-
Sample Collection and Preparation: Collect blood into EDTA tubes containing a DPP-4 inhibitor (for GLP-1) to prevent degradation of the active form. Centrifuge immediately at 1000 x g for 15 minutes at 4°C. Store plasma at -80°C.
-
Assay Procedure (General): a. Prepare all reagents, standards, and samples as directed in the kit manual. b. Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate. c. Incubate for the time specified in the kit protocol (typically 2-3 hours at room temperature or overnight at 4°C). d. Wash the wells multiple times with the provided wash buffer. e. Add 100 µL of the enzyme-conjugated detection antibody to each well. f. Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature). g. Wash the wells again. h. Add 100 µL of the substrate solution (e.g., TMB) to each well. i. Incubate for 15-30 minutes at room temperature in the dark. j. Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of GLP-1 or PYY in the samples from the standard curve.
Quantification of Plasma Long-chain Dicarboxylic Acids by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of long-chain dicarboxylic acids (LCDAs) in human plasma.
Principle: LCDAs are extracted from plasma and separated by reverse-phase liquid chromatography. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)
-
C18 reverse-phase HPLC column
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., deuterated dicarboxylic acids)
-
Plasma samples collected in EDTA tubes
Procedure:
-
Sample Preparation (Protein Precipitation and Extraction): a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatography:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the LCDAs of interest (e.g., starting with 95% A and increasing to 95% B over 10 minutes).
- Flow rate: 0.4 mL/min
- Injection volume: 10 µL b. Mass Spectrometry:
- Ionization mode: Negative electrospray ionization (ESI-)
- MRM transitions: Monitor the specific precursor-to-product ion transitions for each LCDA and its corresponding internal standard.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of LCDAs in the plasma samples from the calibration curve.
Signaling Pathways and Experimental Workflows
MGAT2 Signaling Pathway in Intestinal Fat Absorption
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gwasstories.com [gwasstories.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Human PYY ELISA | BioVendor R&D [biovendor.com]
- 16. raybiotech.com [raybiotech.com]
A Head-to-Head Analysis: The Metabolic Effects of an MGAT2 Inhibitor Versus a GLP-1 Agonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of the preclinical efficacy of a representative Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor and a Glucagon-like Peptide-1 (GLP-1) receptor agonist. This analysis is based on experimental data from studies in diet-induced obese (DIO) mouse models, offering insights into their distinct and overlapping mechanisms for improving metabolic parameters.
Introduction
The rising prevalence of obesity and type 2 diabetes necessitates the development of novel therapeutic strategies. Two promising classes of drugs that have garnered significant attention are MGAT2 inhibitors and GLP-1 receptor agonists. MGAT2 inhibitors target the synthesis of triglycerides in the intestine, thereby reducing fat absorption and accumulation. GLP-1 receptor agonists, on the other hand, mimic the action of the endogenous incretin hormone GLP-1, which regulates glucose homeostasis and appetite. This guide presents a comparative overview of a representative MGAT2 inhibitor, referred to as "Compound A/B" based on available literature, and the well-established GLP-1 agonist, semaglutide.
Mechanisms of Action
MGAT2 Inhibitor: Targeting Intestinal Fat Absorption
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis in the small intestine following a meal. By inhibiting MGAT2, these compounds block the conversion of monoacylglycerol to diacylglycerol, a critical step in the formation of triglycerides that are subsequently packaged into chylomicrons and absorbed into the bloodstream. This inhibition leads to a reduction in postprandial hyperlipidemia and is thought to promote the delivery of lipids to the distal gut, which may enhance the secretion of satiety hormones like GLP-1 and Peptide YY (PYY).[1][2][3]
GLP-1 Agonist: A Multi-faceted Approach to Metabolic Control
GLP-1 receptor agonists, such as semaglutide, bind to and activate the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues including the pancreas, brain, and gastrointestinal tract. This activation leads to a cascade of beneficial metabolic effects. In the pancreas, it enhances glucose-dependent insulin secretion and suppresses glucagon release. In the brain, it promotes satiety and reduces appetite. Furthermore, GLP-1 receptor activation slows gastric emptying, contributing to a feeling of fullness and reducing post-meal glucose spikes.[4][5]
Signaling Pathways
The distinct mechanisms of action of MGAT2 inhibitors and GLP-1 agonists are rooted in their unique signaling pathways.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of MGAT2 Inhibition: A Comparative Guide for Researchers
A detailed comparison of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors with alternative therapeutic strategies for metabolic disorders, supported by preclinical data and detailed experimental protocols.
Introduction
Metabolic disorders, including obesity and type 2 diabetes, represent a significant global health challenge, necessitating the development of novel therapeutic interventions. One promising target is monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the intestinal absorption of dietary fats. This guide provides a comprehensive evaluation of the long-term efficacy of pharmacological MGAT2 inhibition, using publicly available data from preclinical studies on representative small molecule inhibitors. While the specific compound "Mgat2-IN-4" is not extensively documented in publicly accessible literature, this guide will focus on the broader class of MGAT2 inhibitors, including compounds such as MGAT2-IN-2, to offer a valuable comparative analysis for researchers, scientists, and drug development professionals. The performance of MGAT2 inhibitors will be compared against other therapeutic approaches targeting metabolic diseases, namely diacylglycerol acyltransferase 1 (DGAT1) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists.
The Role of MGAT2 in Lipid Absorption and Metabolism
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride (TG) resynthesis in the small intestine during the absorption of dietary fats.[1] Following the digestion of dietary triglycerides into fatty acids and monoacylglycerol, these components are taken up by enterocytes. Inside these cells, MGAT2 catalyzes the re-esterification of monoacylglycerol to diacylglycerol (DAG).[1] This is a crucial step in the subsequent synthesis of triglycerides, which are then packaged into chylomicrons and released into the bloodstream.
By inhibiting MGAT2, the rate of dietary fat absorption can be modulated, leading to several potential therapeutic benefits. Preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of MGAT2 can lead to reduced body weight, improved insulin sensitivity, and decreased fat accumulation in the liver and adipose tissue.[2]
Comparative Efficacy of MGAT2 Inhibitors and Alternatives
The long-term efficacy of MGAT2 inhibitors has been evaluated in various preclinical models, primarily in rodents. These studies provide valuable insights into the potential of this drug class for the treatment of obesity and related metabolic disorders. For a comprehensive assessment, it is essential to compare these findings with those of alternative therapeutic strategies.
Data Summary
The following tables summarize the long-term efficacy data from preclinical studies of MGAT2 inhibitors, DGAT1 inhibitors, and GLP-1 receptor agonists.
Table 1: Long-Term Efficacy of MGAT2 Inhibitors in Preclinical Models
| Compound/Target | Model | Duration | Key Findings |
| MGAT2-IN-2 | C57BL/6J mice | Not Specified | Potent and selective inhibitor with an IC50 of 3.4 nM; demonstrates favorable oral bioavailability.[3] |
| Compound A | High-Fat Diet (HFD)-fed mice | 5 weeks | Inhibited HFD-induced body weight gain by 17%; improved hyperglycemia and insulin resistance. |
| Compound B | HFD-fed ob/ob mice | 5 weeks | Suppressed food intake and body weight gain; inhibited the elevation of glycated hemoglobin. |
| S-309309 | HFD-induced obese mice | 4 weeks | Reduced body weight gain and food intake; increased energy expenditure. |
Table 2: Long-Term Efficacy of DGAT1 Inhibitors in Preclinical Models
| Compound/Target | Model | Duration | Key Findings |
| DGAT1 Knockout | Mice | Lifespan | Increased mean and maximal lifespans in female mice; protection from age-related increases in body fat and inflammation.[4] |
| Pradigastat (LCQ-908) | Humans with MASLD | 24 weeks | Reduced liver fat content compared to placebo.[5] |
| Generic DGAT1i | Mice | Not Specified | Near-complete inhibition suppressed triglyceride excursion after an oil challenge.[6] |
Table 3: Long-Term Efficacy of GLP-1 Receptor Agonists in Preclinical and Clinical Studies
| Compound | Model | Duration | Key Findings |
| Liraglutide | Overweight/obese humans | 56 weeks | 8.0% weight loss compared to 2.6% in the placebo group.[7] |
| Semaglutide | Overweight/obese humans | 104 weeks | Sustained weight loss of 15.2%; improvements in cardiometabolic risk factors.[7] |
| Tirzepatide | Overweight/obese humans | 88 weeks (36 + 52) | Total mean weight reduction of 25% from baseline.[7] |
| Exenatide | Humans with T2D | 3 years | Improved glucose-stimulated C-peptide secretion four weeks after drug cessation.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: MGAT2 Signaling Pathway in Intestinal Fat Absorption.
Caption: Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the evaluation of metabolic drugs.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of glucose tolerance and insulin secretion.[9][10]
Procedure:
-
Fasting: Mice are fasted for 4-6 hours with free access to water.[9]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[9]
-
Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[11]
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[9]
-
Glucose Measurement: Blood glucose levels are measured at each time point using a glucometer.[9]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard method for assessing whole-body and tissue-specific insulin sensitivity in vivo.[12]
Procedure:
-
Catheter Implantation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp procedure.[12]
-
Fasting: Mice are fasted overnight (maximum 16 hours).[13]
-
Basal Period: A continuous infusion of [3-3H]glucose is administered to assess basal glucose turnover.[13]
-
Clamp Period: A primed-continuous infusion of human insulin is initiated to achieve hyperinsulinemia.[13]
-
Euglycemia Maintenance: Blood glucose is monitored at frequent intervals, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).[13]
-
Tracer Administration: To assess tissue-specific glucose uptake, a bolus of 2-[1-14C]deoxy-D-glucose is administered.[14]
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Tissue-specific glucose uptake is determined by the accumulation of the radiolabeled glucose analog.[12]
Body Composition Analysis in Mice using Nuclear Magnetic Resonance (NMR)
NMR provides a precise and non-invasive method for measuring lean tissue, fat, and fluid content in conscious mice.[15]
Procedure:
-
Calibration: The NMR analyzer is calibrated using a standard sample.[15]
-
Animal Placement: The conscious mouse is placed in a restraining tube.[15]
-
Measurement: The tube containing the mouse is inserted into the NMR machine. The measurement process typically takes less than 2 minutes and does not require anesthesia.[15][16]
-
Data Acquisition: The instrument acquires and analyzes TD-NMR signals from all protons in the sample to provide values for fat mass, lean mass, and free fluid.[15]
-
Data Analysis: The software calculates the absolute and percentage of fat and lean mass.[15]
Conclusion
The pharmacological inhibition of MGAT2 presents a promising therapeutic strategy for the management of obesity and type 2 diabetes. Preclinical data on representative MGAT2 inhibitors demonstrate significant improvements in body weight, glucose homeostasis, and lipid metabolism. When compared to alternative approaches such as DGAT1 inhibition and GLP-1 receptor agonism, MGAT2 inhibition offers a distinct mechanism of action focused on modulating the absorption of dietary fat. While GLP-1 receptor agonists have shown robust and sustained weight loss in clinical trials, the development of orally available small molecule inhibitors like those targeting MGAT2 remains an attractive avenue for research. Further long-term studies, including clinical trials, are necessary to fully elucidate the therapeutic potential and safety profile of MGAT2 inhibitors in humans. This guide provides a foundational understanding for researchers to design and interpret future studies in this evolving field.
References
- 1. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 15. mmpc.org [mmpc.org]
- 16. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
Comparative Analysis of MGAT2 Inhibitors Across Species: A Guide for Researchers
A comprehensive review of the metabolic effects of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, detailing preclinical and clinical findings in various species. This guide provides an objective comparison of the performance of these compounds, supported by experimental data, to inform future research and drug development.
Notice: The specific compound "Mgat2-IN-4" was not found in the reviewed literature. This guide therefore focuses on a comparative analysis of other well-documented MGAT2 inhibitors to provide a comprehensive overview of the metabolic effects of this class of compounds across different species.
Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target for metabolic diseases due to its critical role in the resynthesis of triglycerides in the small intestine.[1][2][3][4] Inhibition of MGAT2 is expected to reduce fat absorption and consequently ameliorate conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][5] This guide synthesizes the available data on the metabolic effects of various MGAT2 inhibitors across different species, providing a valuable resource for researchers in the field.
Mechanism of Action of MGAT2 Inhibitors
MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride resynthesis from dietary fats in the enterocytes of the small intestine.[2][6][7] MGAT2 catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a precursor for triglyceride synthesis.[3][4] By blocking this step, MGAT2 inhibitors reduce the overall production of triglycerides, thereby limiting their absorption and subsequent storage in the body.[3] This mechanism not only affects lipid levels but also influences glucose metabolism and the secretion of gut hormones like GLP-1 and PYY, which play roles in appetite regulation and insulin sensitivity.[3][8]
Below is a diagram illustrating the signaling pathway affected by MGAT2 inhibitors.
Comparative Efficacy of MGAT2 Inhibitors
The metabolic effects of several MGAT2 inhibitors have been evaluated in preclinical and clinical studies. The data, primarily from studies in mice, but also including findings in cynomolgus monkeys and humans, are summarized below.
Preclinical Studies in Rodents
A significant body of research on MGAT2 inhibitors has been conducted in mouse models of obesity and metabolic disease. These studies consistently demonstrate beneficial effects on body weight, glucose homeostasis, and hepatic steatosis.
| Compound | Species | Model | Key Metabolic Effects | Reference |
| Compound A | Mouse | High-Fat Diet (HFD)-induced obesity | - Reduced body weight gain by 17% over 5 weeks- Decreased food intake- Improved insulin sensitivity (HOMA-IR)- Reduced plasma triglycerides and non-esterified fatty acids- Ameliorated fatty liver | [1] |
| Compound B | Mouse | Normal and HFD-fed ob/ob | - Enhanced secretion of PYY and GLP-1- Selectively inhibited HFD intake- Suppressed body weight gain and food intake in ob/ob mice- Reduced glycated hemoglobin in ob/ob mice | [2] |
| BMS-963272 | Mouse | CDAHFD and STAM NASH models | - Decreased liver inflammation and fibrosis | [8] |
Studies in Non-Rodent Species
Limited data is available for MGAT2 inhibitors in species other than rodents. However, a study with BMS-963272 provides valuable insights into its effects in cynomolgus monkeys and humans.
| Compound | Species | Model/Population | Key Metabolic Effects | Reference |
| BMS-963272 | Cynomolgus Monkey | High-Fat Diet | - Did not cause diarrhea (in contrast to a DGAT1 inhibitor) | [8] |
| BMS-963272 | Human | Healthy adults with obesity | - Safe and well-tolerated- Increased plasma GLP-1 and PYY- Decreased body weight | [8] |
Species-Specific Differences in MGAT2 Expression
A crucial factor to consider when comparing the metabolic effects of MGAT2 inhibitors across species is the difference in the tissue distribution of the MGAT2 enzyme. In mice, MGAT2 is predominantly expressed in the small intestine.[4][9] In contrast, humans express MGAT2 at high levels in both the small intestine and the liver.[4][7][9] This difference in expression pattern may have implications for the therapeutic effects and potential side effects of MGAT2 inhibitors in humans compared to preclinical mouse models. The hepatic expression of MGAT2 in humans suggests a potential for direct effects on liver fat metabolism, which could be beneficial for conditions like NAFLD.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on MGAT2 inhibitors.
In Vitro MGAT2 Inhibition Assay
The inhibitory activity of compounds against human and mouse MGAT2 is typically assessed using microsomes from cells overexpressing the respective enzymes. The assay measures the formation of radiolabeled diacylglycerol from a monoacylglycerol substrate and a radiolabeled fatty acyl-CoA. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
In Vivo Murine Models of Obesity and Diabetes
Male C57BL/6J mice are often used and fed a high-fat diet (HFD) to induce obesity and insulin resistance. The MGAT2 inhibitor is administered orally, and various metabolic parameters are measured over the course of the study. These include:
-
Body Weight and Food Intake: Monitored regularly.
-
Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis.
-
Plasma Biomarkers: Blood samples are collected to measure levels of triglycerides, cholesterol, glucose, insulin, and gut hormones (GLP-1, PYY).
-
Liver Histology and Triglyceride Content: To evaluate hepatic steatosis.
The general workflow for evaluating an MGAT2 inhibitor is depicted in the following diagram.
Conclusion
The available data strongly support the therapeutic potential of MGAT2 inhibition for the treatment of obesity and related metabolic disorders. Preclinical studies in mice have consistently demonstrated that pharmacological inhibition of MGAT2 leads to reduced body weight, improved glucose control, and amelioration of fatty liver. Early clinical data in humans are promising, showing good safety and tolerability, along with positive effects on body weight and gut hormones.
A key consideration for the translation of these findings to the clinic is the difference in MGAT2 tissue expression between mice and humans, particularly the significant hepatic expression in the latter. This could lead to more pronounced effects on liver metabolism in humans. Further research, including more extensive clinical trials, is necessary to fully elucidate the therapeutic benefits and long-term safety of MGAT2 inhibitors in human populations. Researchers and drug developers should consider these species-specific differences when designing and interpreting studies in this promising area of metabolic disease research.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 6. Humanized monoacylglycerol acyltransferase 2 mice on a high-fat diet exhibit impaired liver detoxification during metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MOGAT2: A New Therapeutic Target for Metabolic Syndrome [mdpi.com]
Safety Operating Guide
Proper Disposal of Mgat2-IN-4: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Mgat2-IN-4 is classified as a hazardous substance. It is harmful if swallowed or inhaled and may cause organ damage, specifically to the brain, through prolonged or repeated inhalation.[1] Strict adherence to the following disposal procedures is mandatory to ensure personnel safety and environmental compliance.
This document provides essential guidance for the proper disposal of this compound, a chemical compound utilized in scientific research. The procedures outlined below are designed for researchers, scientists, and drug development professionals to manage and dispose of this material safely and in accordance with general laboratory safety protocols and regulatory guidelines.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is crucial to be fully aware of its associated hazards.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | May cause damage to organs (Brain) through prolonged or repeated exposure if inhaled.[1] | P260: Do not breathe dust.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder form, a properly fitted respirator is essential to prevent inhalation. All handling of the solid compound should be performed in a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All forms of this compound waste, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: All hazardous waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label Containers Clearly: Label each waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the specific contents (e.g., "solid powder," "contaminated gloves"), and the accumulation start date. Follow your institution's specific labeling requirements.
Step 3: Storage of Hazardous Waste
-
Designated Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste containers in a designated SAA within the laboratory.[2] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Segregate Incompatibles: Ensure that the this compound waste is not stored with incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your EHS department for waste collection and disposal.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[3][4]
-
Deface Label: After triple-rinsing and allowing the container to dry, deface or remove the original chemical label before disposing of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.[3]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
